molecular formula C7H16NO5P B1662163 DL-AP7 CAS No. 78966-69-5

DL-AP7

Katalognummer: B1662163
CAS-Nummer: 78966-69-5
Molekulargewicht: 225.18 g/mol
InChI-Schlüssel: MYDMWESTDPJANS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-AP7(cas 78966-69-5)is one of the first generation phosphono NMDA antagonist. 

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-7-phosphonoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDMWESTDPJANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017823
Record name 2-Amino-7-phosphonoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85797-13-3
Record name 2-Amino-7-phosphonoheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85797-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-7-phosphonoheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-7-phosphonoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AP-7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of DL-AP7: A Competitive Antagonist at the NMDA Receptor Glutamate Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a seminal antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its molecular interactions, quantitative binding and kinetic data, experimental methodologies, and the resulting impact on downstream signaling pathways.

Executive Summary

This compound is a selective and competitive antagonist of the ionotropic glutamate (B1630785) NMDA receptor.[1] Its primary mechanism of action is the competitive inhibition of the glutamate binding site located on the GluN2 subunits of the NMDA receptor complex.[2] By occupying this site, this compound prevents the binding of the endogenous agonist, glutamate, thereby inhibiting the conformational changes required for channel opening and subsequent ion influx. This blockade of NMDA receptor activation has profound effects on synaptic plasticity, neuronal excitation, and has been instrumental in characterizing the physiological and pathological roles of the NMDA receptor. The D-isomer, D-AP7, is the more pharmacologically active enantiomer.

Molecular Mechanism of Action

The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[3][4] For the channel to open, both the glutamate and glycine (B1666218) (or D-serine) binding sites must be occupied by their respective agonists.[5] Furthermore, at resting membrane potentials, the channel pore is blocked by a magnesium ion (Mg2+). This block is only relieved by depolarization of the postsynaptic membrane.[5]

This compound, as a glutamate analog, directly competes with glutamate for its binding site on the GluN2 subunit. This competitive antagonism prevents the agonist-induced conformational change necessary for channel activation. Consequently, even with glycine bound and the membrane depolarized, the ion channel remains closed, preventing the influx of cations, most notably Calcium (Ca2+), into the neuron.[5] This action is distinct from non-competitive antagonists that block the ion channel pore (e.g., MK-801) or antagonists of the glycine co-agonist site.[6]

Quantitative Pharmacological Data

The affinity and kinetics of this compound and its more active D-isomer have been characterized through various experimental paradigms, including radioligand binding assays and electrophysiological recordings.

ParameterValueSpecies/TissueMethodReference
Dissociation Constant (Kd) 1.8 µMRat Cerebral Cortex Homogenates[3H]-DL-AP7 Radioligand BindingManallack et al., 1989[7]
Association Rate (kon) 1.4 x 10⁷ M⁻¹s⁻¹ (for D-AP7)Mouse Hippocampal NeuronsVoltage Clamp ElectrophysiologyBenveniste et al., 1990
Dissociation Rate (koff) 20.3 s⁻¹ (for D-AP7)Mouse Hippocampal NeuronsVoltage Clamp ElectrophysiologyBenveniste et al., 1990
Calculated Ki (koff/kon) ~1.45 µM (for D-AP7)Mouse Hippocampal NeuronsCalculated from kinetic dataBenveniste et al., 1990
In Vivo ED₅₀ 0.22 nmol/mouse (intracerebroventricular)MouseInhibition of NMDA-induced convulsionsChiamulera et al., 1990[1]

Note on conflicting data: The study by Manallack et al. (1989) reported that the binding site for [3H]-DL-AP7 did not fully align with the pharmacological profile of an NMDA receptor.[7] However, a substantial body of subsequent electrophysiological and functional evidence has firmly established this compound as a competitive NMDA receptor antagonist. The discrepancy may arise from the specific conditions of the binding assay or the presence of other binding sites in the crude homogenate preparation used in the 1989 study.

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

Competitive Radioligand Binding Assay

This method quantifies the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the same site.

Objective: To determine the dissociation constant (Ki) of this compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Cerebral cortex from rodents is homogenized in a buffered solution and centrifuged to isolate the cell membranes, which are rich in NMDA receptors. The final membrane pellet is resuspended in an appropriate assay buffer.[8]

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of unlabeled this compound.[9][10]

  • Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[8][10]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through NMDA receptor channels in response to agonist application and the inhibitory effect of antagonists.

Objective: To characterize the kinetics and competitive nature of this compound antagonism.

Methodology:

  • Cell Preparation: Primary cultured neurons (e.g., from the hippocampus) or oocytes expressing NMDA receptors are used.

  • Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal), and the membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). The membrane potential is held constant by a voltage-clamp amplifier.

  • Agonist and Antagonist Application: A solution containing NMDA and glycine is rapidly applied to the cell to evoke an inward current. To measure the effect of this compound, it is co-applied with the agonists.

  • Data Acquisition: The current flowing across the cell membrane is recorded. The reduction in the NMDA-evoked current in the presence of this compound is quantified.

  • Data Analysis: To confirm competitive antagonism, Schild analysis can be performed by measuring the dose-response curve for the agonist in the presence of different fixed concentrations of the antagonist. A parallel rightward shift of the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism. Kinetic constants (kon and koff) can be determined by analyzing the time course of the onset and offset of the block.

Visualizing the Mechanism and Consequences

Signaling Pathway of NMDA Receptor Antagonism by this compound

NMDA_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_downstream Downstream Signaling Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activates DL_AP7 This compound DL_AP7->NMDA_R Competitively Blocks DL_AP7->Ca_Influx CaMKII CaMKII CREB CREB CaMKII->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates Ca_Influx->CaMKII Activates

Caption: Competitive antagonism of the NMDA receptor by this compound, preventing Ca²⁺ influx.

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (e.g., from Cortex) Incubation 3. Incubate Membranes + [³H]-L + this compound Membrane_Prep->Incubation Reagents 2. Prepare Reagents - Radioligand ([³H]-L) - this compound dilutions Reagents->Incubation Filtration 4. Filter (Separate bound/free) Incubation->Filtration Counting 5. Scintillation Counting (Measure bound [³H]-L) Filtration->Counting IC50_Calc 6. Calculate IC₅₀ Counting->IC50_Calc Ki_Calc 7. Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for determining this compound binding affinity via a radioligand assay.

Conclusion

This compound serves as a quintessential competitive antagonist of the NMDA receptor, acting specifically at the glutamate binding site. Its mechanism of action—the direct, competitive blockade of agonist binding—has been rigorously defined through extensive pharmacological and electrophysiological studies. This action prevents ion flux and the activation of critical downstream signaling cascades involved in synaptic plasticity. The quantitative data and experimental frameworks presented herein provide a comprehensive understanding of this compound's core mechanism, solidifying its role as an invaluable tool in neuroscience research and a foundational molecule in the development of therapeutic agents targeting glutamatergic neurotransmission.

References

DL-AP7: A Competitive Antagonist of the NMDA Receptor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a classical and potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission in the central nervous system. By competing with the endogenous agonist glutamate (B1630785) at its binding site on the GluN2 subunit, this compound effectively inhibits receptor activation and subsequent intracellular signaling cascades. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its binding kinetics, in vivo effects, and the molecular pathways it modulates. The document includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, as well as the relief of a voltage-dependent magnesium (Mg2+) block.[1] Upon activation, the receptor channel opens, allowing the influx of cations, most notably calcium (Ca2+), which triggers a cascade of downstream signaling events.[1]

This compound is a synthetic amino acid derivative that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[2] This means it reversibly binds to the same site as glutamate but does not activate the receptor, thereby preventing the channel from opening. Its potent and selective antagonism has made it a valuable research tool for elucidating the physiological and pathological roles of the NMDA receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for D-AP7, the active isomer of the racemic mixture this compound.

ParameterValueSpeciesPreparationReference
kon (Association Rate Constant) 1.4 x 10⁷ M⁻¹s⁻¹MouseHippocampal Neurons[3]
koff (Dissociation Rate Constant) 20.3 s⁻¹MouseHippocampal Neurons[3]

Note: Data for the racemic mixture this compound is limited in the literature. The provided data is for the D-isomer, which is the active enantiomer.

In Vivo Effects of this compound

This compound has been demonstrated to exert a range of effects in vivo, primarily related to its ability to block NMDA receptor-mediated neuronal excitation.

Anticonvulsant Activity

This compound has shown efficacy in various animal models of epilepsy. Its ability to prevent the spread of seizure activity is a key characteristic.[4] The anticonvulsant effect is dose-dependent.

Neuroprotective Effects

By blocking excessive NMDA receptor activation, a key mechanism in excitotoxicity, this compound has demonstrated neuroprotective properties in models of ischemic brain injury.

Effects on Learning and Memory

Given the critical role of NMDA receptors in synaptic plasticity, it is expected that competitive antagonists like this compound can impair learning and memory processes.

Signaling Pathways Modulated by this compound

As a competitive antagonist, this compound primarily impacts signaling pathways downstream of NMDA receptor activation. By preventing Ca2+ influx, it modulates the activity of key intracellular signaling molecules.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds & Activates DLAP7 This compound DLAP7->NMDAR Competitively Blocks Ca2 Ca²⁺ NMDAR->Ca2 Influx CaMKII CaMKII Ca2->CaMKII Activates ERK ERK CaMKII->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Regulates

NMDA Receptor Signaling Pathway and this compound Inhibition.

By blocking glutamate binding, this compound prevents the influx of Ca2+, thereby inhibiting the activation of downstream signaling cascades such as the Ca2+/calmodulin-dependent protein kinase II (CaMKII), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB) pathways.[5][6][7][8][9][10][11] This ultimately affects gene expression, including that of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[9][10]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents

This protocol describes how to measure NMDA receptor-mediated currents in cultured neurons and assess the inhibitory effect of this compound.

Patch_Clamp_Workflow start Start: Prepare Cultured Neurons setup Establish Whole-Cell Configuration start->setup record_baseline Record Baseline NMDA Currents (Apply NMDA/Glycine) setup->record_baseline apply_dlap7 Bath Apply this compound record_baseline->apply_dlap7 record_inhibited Record NMDA Currents in Presence of this compound apply_dlap7->record_inhibited washout Washout this compound record_inhibited->washout record_recovery Record Recovery of NMDA Currents washout->record_recovery analyze Analyze Data (Calculate % Inhibition) record_recovery->analyze end End analyze->end

Workflow for Whole-Cell Patch-Clamp Experiment.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical)

  • External solution (aCSF) containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • NMDA and Glycine stock solutions

  • This compound stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Prepare cultured neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull a glass micropipette with a resistance of 3-5 MΩ and fill it with internal solution.

  • Approach a neuron and form a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.

  • To isolate NMDA receptor currents, apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in a low-Mg²⁺ external solution. Record the baseline inward current.

  • Bath apply this compound at the desired concentration (e.g., 1-100 µM) for several minutes.

  • Re-apply the NMDA/glycine solution in the presence of this compound and record the inhibited current.

  • To assess reversibility, wash out this compound with the external solution and re-apply the NMDA/glycine solution to record the recovery of the current.

  • Analyze the data by measuring the peak amplitude of the NMDA-evoked currents before, during, and after this compound application to calculate the percentage of inhibition.

Radioligand Binding Assay for this compound

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the NMDA receptor using a radiolabeled antagonist like [³H]CGP 39653.[12][13]

Binding_Assay_Workflow start Start: Prepare Brain Membranes incubate Incubate Membranes with [³H]Radioligand and varying concentrations of this compound start->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Generate Competition Curve, Calculate IC₅₀ and Ki) quantify->analyze end End analyze->end

Workflow for Radioligand Binding Assay.

Materials:

  • Rat brain cortical membranes

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653)

  • This compound stock solution

  • Non-specific binding control (e.g., high concentration of unlabeled glutamate)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and vials

Procedure:

  • Prepare rat brain cortical membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant concentration of the radiolabeled antagonist.

  • To these tubes, add increasing concentrations of unlabeled this compound.

  • For determining non-specific binding, add a saturating concentration of an unlabeled NMDA receptor ligand (e.g., glutamate) to a separate set of tubes.

  • Add the membrane preparation to all tubes to initiate the binding reaction.

  • Incubate at a defined temperature (e.g., room temperature) for a specific duration to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the multifaceted roles of the NMDA receptor in neuroscience research. Its well-characterized competitive antagonist properties allow for the precise dissection of NMDA receptor-dependent processes. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms underlying the action of this compound. A thorough understanding of this compound is essential for its effective use in advancing our knowledge of glutamatergic neurotransmission and for the development of novel therapeutics targeting the NMDA receptor.

References

An In-depth Technical Guide to 2-Amino-7-phosphonoheptanoic Acid (AP7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-7-phosphonoheptanoic acid (AP7), a pivotal tool compound in neuroscience research. We will delve into its discovery and historical significance, elucidate its mechanism of action as a selective NMDA receptor antagonist, and present key experimental findings from both in vivo and in vitro studies. This document is intended to serve as a valuable resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.

Discovery and History

2-Amino-7-phosphonoheptanoic acid (AP7) emerged from a class of ω-phosphono-α-amino acids, which were synthesized and investigated for their effects on excitatory amino acid receptors. These compounds, including the shorter-chain analogue 2-amino-5-phosphonopentanoic acid (AP5), were identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors.[1] The development of these selective antagonists was a landmark in neuroscience, providing researchers with the pharmacological tools necessary to dissect the physiological and pathological roles of NMDA receptors.

AP7, with its seven-carbon chain, proved to be a highly effective competitive antagonist at the NMDA receptor's glutamate binding site.[1] Early studies established its anticonvulsant properties and its ability to block the excitotoxic neuronal death associated with excessive NMDA receptor activation.[2] This pioneering work laid the foundation for decades of research into the therapeutic potential of NMDA receptor antagonists in a wide range of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

AP7 exerts its pharmacological effects by acting as a selective and competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane relieves this Mg²⁺ block, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.

AP7's antagonism is competitive, meaning it directly competes with the endogenous agonist, glutamate, for the same binding site. By binding to the glutamate recognition site, AP7 prevents the conformational change necessary for channel opening, thereby inhibiting the influx of cations and the subsequent downstream signaling cascades. This blockade of NMDA receptor activation is the primary mechanism underlying its observed anticonvulsant and neuroprotective effects.

Key Experimental Findings

The pharmacological profile of AP7 has been extensively characterized in a variety of in vivo and in vitro models. These studies have consistently demonstrated its potent and selective antagonism of NMDA receptors, leading to a range of physiological effects.

In Vivo Studies
  • Anticonvulsant Activity: AP7 has shown robust anticonvulsant effects in various animal models of epilepsy. It effectively protects against seizures induced by chemical convulsants such as NMDA and in models of barbital (B3395916) withdrawal.[2][3]

  • Neuroprotection: As a potent NMDA receptor antagonist, AP7 has demonstrated significant neuroprotective effects in models of excitotoxicity and cerebral ischemia. By blocking the excessive Ca²⁺ influx that triggers neuronal death cascades, AP7 can reduce the extent of brain damage in these models.

  • Behavioral Effects: Studies have shown that AP7 can induce behavioral changes in animal models, including effects on learning and memory, anxiety, and motor function. These effects are consistent with the known role of NMDA receptors in synaptic plasticity and neuronal communication.[3]

In Vitro Studies
  • Receptor Binding Assays: Radioligand binding studies have been used to determine the affinity of AP7 for the NMDA receptor. These assays typically measure the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled compound (AP7).

  • Electrophysiology: Whole-cell voltage-clamp recordings from neurons are a powerful tool to study the effects of AP7 on NMDA receptor-mediated currents. These experiments have confirmed that AP7 acts as a competitive antagonist, causing a parallel rightward shift in the glutamate concentration-response curve without affecting the maximal response.

Quantitative Data

The following tables summarize key quantitative data for 2-Amino-7-phosphonoheptanoic acid from various studies.

Table 1: Kinetic Parameters of D-AP7 at NMDA Receptors in Hippocampal Neurons

ParameterValueExperimental ConditionsReference
kon (M-1s-1) 1.4 x 107Whole-cell voltage clamp, mouse hippocampal neurons[4]
koff (s-1) 20.3Whole-cell voltage clamp, mouse hippocampal neurons[4]

Table 2: In Vivo Anticonvulsant Activity of AP7

Animal ModelSeizure TypeRoute of AdministrationED50Reference
RatBarbital WithdrawalIntracerebroventricular-[2]
RatNMDA-induced--[1]

Experimental Protocols

General Synthesis of ω-Phosphono-α-amino Acids

While a specific, detailed, step-by-step protocol for the synthesis of 2-Amino-7-phosphonoheptanoic acid was not found in the provided search results, a general approach for the synthesis of ω-phosphono-α-amino acids can be outlined based on established chemical principles. One common strategy involves the use of a protected aminomalonate derivative which is alkylated with a suitable ω-haloalkylphosphonate. Subsequent deprotection and decarboxylation yield the desired amino acid.

General Steps:

  • Preparation of the ω-haloalkylphosphonate: This can be achieved through a Michaelis-Arbuzov reaction between a di- or trialkyl phosphite (B83602) and a dihaloalkane.

  • Alkylation of a protected aminomalonate: Diethyl acetamidomalonate is a common starting material. It can be deprotonated with a base such as sodium ethoxide, followed by reaction with the ω-haloalkylphosphonate to form the alkylated intermediate.

  • Hydrolysis and Decarboxylation: The protecting groups (ester and acetyl) are removed by acid hydrolysis, which is typically followed by decarboxylation upon heating to yield the final ω-phosphono-α-amino acid.

In Vivo Anticonvulsant Screening (Pentylenetetrazol-induced Seizure Model)

This protocol describes a common method for evaluating the anticonvulsant activity of a test compound like AP7.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound (AP7) dissolved in a suitable vehicle

  • Vehicle control (e.g., saline)

  • Standard anticonvulsant drug (e.g., diazepam)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., vehicle control, standard drug, and different doses of the test compound). A typical group size is 6-8 animals.

  • Drug Administration: Administer the vehicle, standard drug, or test compound (AP7) via the desired route (e.g., i.p.) at a specific time before the convulsant challenge (e.g., 30 minutes).

  • Induction of Seizures: Administer PTZ (e.g., 85 mg/kg, i.p.) to induce seizures.

  • Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and observe for the onset of clonic convulsions and the duration of tonic-clonic seizures for a period of 30 minutes. The absence of clonic seizures is considered as protection.

  • Data Analysis: Record the number of animals protected from seizures in each group. The percentage of protection can be calculated. The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.

In Vitro Electrophysiology (Whole-Cell Voltage-Clamp Recording)

This protocol outlines the steps for measuring the effect of AP7 on NMDA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose; pH 7.4)

  • Internal pipette solution (e.g., containing in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2)

  • NMDA and glycine (B1666218) stock solutions

  • AP7 stock solution

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

Procedure:

  • Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

  • Pipette Pulling: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Patching: Under visual guidance using a microscope, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell at a holding potential of -70 mV.

  • Application of Agonists: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

  • Application of Antagonist: After obtaining a stable baseline response to the agonists, co-apply AP7 at various concentrations with the agonists.

  • Data Acquisition and Analysis: Record the NMDA receptor-mediated currents in the absence and presence of different concentrations of AP7. Measure the peak amplitude of the currents. To determine the IC₅₀ (the concentration of antagonist that inhibits 50% of the maximal response), construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the AP7 concentration and fitting the data with a sigmoidal function.

Visualizations

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 subunit AP7 2-Amino-7-phosphonoheptanoic acid (AP7) AP7->NMDAR Competitively Inhibits Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening CaMKII CaMKII Ca_Influx->CaMKII Activates NOS nNOS Ca_Influx->NOS Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates NO Nitric Oxide (NO) NOS->NO Produces

Caption: NMDA Receptor Signaling Pathway and AP7 Inhibition.

Anticonvulsant_Screening_Workflow Start Start: Anticonvulsant Screening Animal_Prep Animal Preparation (Acclimatization, Grouping) Start->Animal_Prep Drug_Admin Drug Administration (Vehicle, Standard, AP7) Animal_Prep->Drug_Admin Convulsant Convulsant Administration (e.g., PTZ) Drug_Admin->Convulsant Observation Observation (30 min) (Seizure Onset, Duration, Protection) Convulsant->Observation Data_Analysis Data Analysis (% Protection, ED₅₀) Observation->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for In Vivo Anticonvulsant Screening.

Competitive_Antagonism Glutamate Glutamate (Agonist) Binding_Site Glutamate Binding Site on NMDA Receptor Glutamate->Binding_Site AP7 AP7 (Competitive Antagonist) AP7->Binding_Site Activation Receptor Activation (Channel Opening) Binding_Site->Activation If Glutamate Binds No_Activation No Receptor Activation (Channel Remains Closed) Binding_Site->No_Activation If AP7 Binds

Caption: Logical Relationship of Competitive Antagonism by AP7.

References

The Role of DL-AP7 in Blocking NMDA-Induced Convulsions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system, is critically involved in synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in a range of neurological disorders, including epilepsy. Convulsions induced by the administration of NMDA serve as a direct in vivo model to study the effects of compounds targeting this receptor system. DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a competitive antagonist of the NMDA receptor, has been investigated for its potential to block these convulsions, offering insights into its anticonvulsant properties. This technical guide provides an in-depth overview of the role of this compound in blocking NMDA-induced convulsions, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound exerts its anticonvulsant effect by acting as a competitive antagonist at the glutamate (B1630785) binding site on the NMDA receptor. In conditions of excessive glutamate release or exogenous administration of NMDA, the receptor is overstimulated, leading to prolonged channel opening and a massive influx of Ca2+ ions. This calcium overload triggers a cascade of intracellular events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal damage and hyperexcitability that manifests as seizures. By competing with glutamate for the same binding site, this compound prevents the conformational change necessary for channel activation, thereby blocking the influx of Ca2+ and mitigating the downstream excitotoxic cascade.

Quantitative Data on Anticonvulsant Efficacy

CompoundSeizure ModelAnimal ModelRoute of AdministrationED50Reference
This compound (2-AP7) Audiogenic SeizuresRatIntraperitoneal (i.p.)384 µmol/kg[1]
This compound (2-AP7) Audiogenic SeizuresRatOral (p.o.)> 384 µmol/kg[1]
CPP Audiogenic SeizuresRatIntraperitoneal (i.p.)11.6 µmol/kg[1]
CPPene Audiogenic SeizuresRatIntraperitoneal (i.p.)11.6 µmol/kg[1]
CGP 37849 Audiogenic SeizuresRatIntraperitoneal (i.p.)11.6 µmol/kg[1]
CGP 39551 Audiogenic SeizuresRatIntraperitoneal (i.p.)11.6 µmol/kg[1]

Note: In the audiogenic seizure model in rats, this compound was found to be the least potent among the competitive NMDA antagonists tested[1].

Experimental Protocols

The following sections detail the methodologies for inducing convulsions with NMDA and for the administration of this compound to assess its anticonvulsant activity.

NMDA-Induced Convulsion Model in Mice

This protocol describes a common method for inducing seizures in mice through the central administration of NMDA.

1. Animal Subjects:

  • Species: Male albino mice (e.g., Swiss strain)

  • Weight: 20-25 g

  • Housing: Housed in groups with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. Animals are acclimatized to the laboratory environment for at least one week before the experiment.

2. Materials:

  • N-methyl-D-aspartic acid (NMDA)

  • Sterile, pyrogen-free 0.9% saline

  • Microsyringe (e.g., Hamilton syringe)

  • Stereotaxic apparatus (for precise intracerebroventricular injection)

  • Observation chambers (transparent, to allow for clear observation of behavioral seizures)

3. Procedure:

  • NMDA Solution Preparation: Dissolve NMDA in sterile saline to the desired concentration.

  • Intracerebroventricular (i.c.v.) Injection:

    • Anesthetize the mouse with an appropriate anesthetic agent.

    • Mount the mouse in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the lateral ventricle using stereotaxic coordinates (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 2.5 mm ventral from the cortical surface).

    • Slowly inject a small volume (e.g., 1-5 µL) of the NMDA solution into the lateral ventricle using a microsyringe.

  • Observation:

    • Immediately after injection, place the mouse in an individual observation chamber.

    • Observe the animal continuously for a predefined period (e.g., 30-60 minutes) for the onset, duration, and severity of convulsions.

    • Seizure activity is typically scored using a standardized scale (e.g., Racine scale), which may include behaviors like wild running, clonic seizures, tonic-clonic seizures, and loss of righting reflex.

Administration of this compound and Assessment of Anticonvulsant Activity

This protocol outlines the procedure for administering this compound to evaluate its ability to block NMDA-induced convulsions.

1. Materials:

  • DL-2-Amino-7-phosphonoheptanoic acid (this compound)

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Microsyringe

  • Injection needles appropriate for the route of administration

2. Procedure:

  • This compound Solution Preparation: Dissolve this compound in the appropriate vehicle to achieve the desired concentrations for dose-response studies.

  • Drug Administration:

    • Administer this compound via the desired route. For central nervous system targets, intracerebroventricular (i.c.v.) injection is often used to bypass the blood-brain barrier. The i.c.v. injection protocol is similar to that described for NMDA.

    • The timing of this compound administration relative to the NMDA challenge is critical and should be based on the pharmacokinetic profile of the drug. Typically, the antagonist is administered a set time (e.g., 15-30 minutes) before the NMDA injection.

  • Induction of Convulsions: Following the pretreatment period with this compound, induce convulsions using the NMDA-induced convulsion protocol described above.

  • Data Analysis:

    • Record the number of animals in each dose group that are protected from convulsions.

    • The dose of this compound that protects 50% of the animals from exhibiting a defined seizure endpoint (e.g., tonic-clonic seizure) is calculated as the ED50 (Effective Dose, 50%). This is typically determined using probit analysis.

    • Compare the seizure scores and latencies between the vehicle-treated and this compound-treated groups.

Visualizations

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity

The following diagram illustrates the signaling cascade initiated by the overactivation of NMDA receptors, leading to excitotoxicity and seizures, and the point of intervention for this compound.

NMDA_Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate / NMDA NMDA_R NMDA Receptor (Glutamate Binding Site) Glutamate->NMDA_R Binds to DL_AP7 This compound DL_AP7->NMDA_R Competitively Blocks Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activates Enzyme_Activation Enzyme Activation (nNOS, Calpains, etc.) Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Neuronal_Damage Neuronal Damage & Hyperexcitability Enzyme_Activation->Neuronal_Damage ROS_Production ROS Production Mito_Dysfunction->ROS_Production ROS_Production->Neuronal_Damage Convulsions Convulsions Neuronal_Damage->Convulsions

Caption: NMDA receptor signaling pathway leading to convulsions.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines the typical workflow for screening the anticonvulsant activity of a compound like this compound against NMDA-induced seizures.

Anticonvulsant_Screening_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (Mice, 1 week) Grouping Animal Grouping (Vehicle & this compound doses) Animal_Acclimatization->Grouping Drug_Prep Drug Preparation (this compound & NMDA solutions) DL_AP7_Admin This compound Administration (i.c.v.) Drug_Prep->DL_AP7_Admin NMDA_Admin NMDA Administration (i.c.v.) Drug_Prep->NMDA_Admin Grouping->DL_AP7_Admin Pretreatment Pretreatment Period (e.g., 15-30 min) DL_AP7_Admin->Pretreatment Pretreatment->NMDA_Admin Observation Behavioral Observation (Seizure Scoring) NMDA_Admin->Observation Data_Collection Data Collection (Seizure latency, duration, severity) Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis ED50_Calc ED50 Calculation (Probit Analysis) Statistical_Analysis->ED50_Calc

References

Foundational Research on DL-AP7 and Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a foundational pharmacological tool in neuroscience. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, this compound has been instrumental in elucidating the molecular mechanisms that underpin synaptic plasticity. This document details the mechanism of action of this compound, its profound effects on Long-Term Potentiation (LTP) and Long-Term Depression (LTD), the core signaling pathways it modulates, and the experimental protocols used to study these phenomena. All quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.[1][2] The two primary forms of this plasticity are Long-Term Potentiation (LTP), a persistent increase in synaptic strength, and Long-Term Depression (LTD), a long-lasting decrease.[1][2] A key player in inducing many forms of LTP and LTD is the N-methyl-D-aspartate receptor (NMDAR), an ionotropic glutamate (B1630785) receptor.[1][3]

This compound (2-amino-7-phosphonoheptanoic acid) is a potent and selective competitive antagonist of the NMDA receptor.[4][5] It competes with the neurotransmitter glutamate at its binding site on the GluN2 subunit of the NMDAR.[4][6] This action has made this compound and its analogs, like D-AP5 (D-2-amino-5-phosphonovalerate), invaluable for isolating and understanding the specific role of NMDAR activation in synaptic plasticity.[6][7] Foundational studies have demonstrated that blocking NMDARs with these antagonists prevents the induction of LTP and LTD, without affecting baseline synaptic transmission.[7][8]

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

The NMDA receptor is unique as it functions as a "coincidence detector," requiring both glutamate binding and significant postsynaptic membrane depolarization to become active.[3] At resting membrane potential, the NMDAR channel is blocked by a magnesium ion (Mg²⁺).[3][9] Depolarization, typically mediated by AMPA-type glutamate receptors, dislodges the Mg²⁺ ion, allowing calcium (Ca²⁺) to flow into the neuron upon glutamate binding.[3][10] This Ca²⁺ influx is the critical trigger for the downstream signaling cascades that lead to LTP or LTD.[9][11]

This compound exerts its effect by binding to the glutamate recognition site, preventing glutamate from activating the receptor. This competitive inhibition means that even when the postsynaptic neuron is depolarized, the NMDAR channel cannot open, and the crucial Ca²⁺ influx is blocked.

substance substance receptor receptor process process blocker blocker glutamate Glutamate nmdar NMDA Receptor (Glutamate Site) glutamate->nmdar Binds to dl_ap7 This compound dl_ap7->nmdar Competitively Blocks channel_closed Channel Remains Closed (No Ca²⁺ Influx) nmdar->channel_closed

Caption: Competitive antagonism of the NMDA receptor by this compound.

Role of this compound in Modulating Synaptic Plasticity

Blockade of Long-Term Potentiation (LTP)

The induction of NMDAR-dependent LTP requires a large, rapid influx of Ca²⁺ through the NMDAR channel.[10] This is typically achieved by high-frequency presynaptic stimulation (tetanus), which causes sustained postsynaptic depolarization.[2][9] The resulting high concentration of intracellular Ca²⁺ activates several protein kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase A (PKA), and Protein Kinase C (PKC).[12][13] These kinases phosphorylate AMPA receptors, enhancing their function and promoting their insertion into the postsynaptic membrane, thereby strengthening the synapse.[12][14]

By preventing the initial Ca²⁺ influx, this compound effectively blocks the entire downstream cascade. Seminal experiments in hippocampal slices showed that in the presence of an NMDAR antagonist like AP5 or AP7, tetanic stimulation fails to induce LTP.[7][15]

Inhibition of Long-Term Depression (LTD)

NMDAR-dependent LTD is typically induced by prolonged, low-frequency stimulation (e.g., 1 Hz).[16] This pattern of activity leads to a more modest and prolonged rise in postsynaptic Ca²⁺ compared to LTP induction.[9] This smaller Ca²⁺ signal preferentially activates protein phosphatases, such as calcineurin (PP2B) and protein phosphatase 1 (PP1).[16][17] These enzymes dephosphorylate AMPA receptors, leading to their removal (endocytosis) from the synaptic membrane and a weakening of the synapse.[12][18]

Because LTD induction also relies on Ca²⁺ influx through the NMDAR, this compound is also effective at blocking this form of synaptic weakening.[18] The differential outcome of NMDAR activation—LTP versus LTD—is thus determined by the dynamics and amplitude of the Ca²⁺ signal, which this compound prevents from being initiated.[9]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine cluster_ltp High Ca²⁺ (LTP) cluster_ltd Low Ca²⁺ (LTD) receptor receptor ion ion pathway pathway outcome outcome blocker blocker glutamate Glutamate Release nmdar NMDA Receptor glutamate->nmdar calcium Ca²⁺ Influx nmdar->calcium Depolarization + Glutamate kinases CaMKII, PKA, PKC Activation calcium->kinases High Freq. Stimulation phosphatases Calcineurin, PP1 Activation calcium->phosphatases Low Freq. Stimulation dl_ap7 This compound dl_ap7->nmdar ltp_outcome LTP (Synapse Strengthens) kinases->ltp_outcome ltd_outcome LTD (Synapse Weakens) phosphatases->ltd_outcome

Caption: this compound blocks the Ca²⁺ influx required for both LTP and LTD signaling.

Quantitative Data on NMDAR Antagonism and Synaptic Plasticity

The following tables summarize key quantitative data from foundational studies on NMDAR antagonists and their effects on synaptic plasticity.

Table 1: Concentrations of NMDAR Antagonists in Synaptic Plasticity Experiments

Compound Preparation Concentration Effect Observed Reference
D-AP5 (D-APV) Rat Hippocampal Slices (CA1) 50 µM Complete blockade of LTP induction [7]
DL-APV Rat Visual Cortex Slices 50-100 µM Blockade of NMDAR-mediated EPSP component; prevention of LTP [15]
This compound Rat (in vivo) 0.02 - 0.2 mg/kg i.v. Alteration of systemic blood pressure (peripheral NMDARs) [5]

| MK-801 | Mouse (in vivo) | 0.1 mg/kg | Antidepressant-like effects in Forced Swim Test (FST) | |

Note: While this compound is a well-established NMDAR antagonist, its analog D-AP5 (APV) is more frequently cited in seminal in vitro synaptic plasticity studies. Their mechanisms and effective concentrations in slice preparations are comparable.

Table 2: Typical Magnitude of Synaptic Plasticity in Hippocampal Neurons

Plasticity Type Induction Protocol Change in EPSC / EPSP Amplitude Presynaptic Change (Paired-Pulse Ratio) Reference
LTP Theta Burst Stimulation (TBS) ▲ Increase of ~28.5% ▼ Decrease of ~27.4% [19]

| LTD | Low-Frequency Stimulation (1 Hz) | ▼ Decrease of ~36.8% | ▲ Increase of ~23.8% |[19] |

Experimental Protocols

Protocol: In Vitro Electrophysiology in Hippocampal Slices to Assess LTP

This protocol describes a standard method to induce and record NMDAR-dependent LTP in the Schaffer collateral-CA1 pathway of the rodent hippocampus and test the effect of this compound.

1. Materials and Reagents:

  • Rodent (rat or mouse)

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂

  • Sucrose-based cutting solution

  • This compound stock solution

  • Vibrating microtome

  • Recording chamber (submerged or interface)

  • Glass microelectrodes (for recording and stimulation)

  • Amplifier, digitizer, and data acquisition software

2. Slice Preparation:

  • Anesthetize and decapitate the rodent in accordance with institutional guidelines.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

  • Isolate the hippocampus and cut 300-400 µm thick transverse slices using a vibratome.

  • Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

3. Electrophysiological Recording:

  • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

  • Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral axons.

  • Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Deliver single test pulses (e.g., every 30 seconds) to establish a stable baseline response, adjusting stimulus intensity to elicit a fEPSP that is 30-40% of the maximal response.

4. Experimental Procedure:

  • Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes.

  • Drug Application: For the experimental group, switch the perfusion to aCSF containing this compound (e.g., 50-100 µM) and continue baseline recording for another 20 minutes to ensure drug equilibration. The control group remains in standard aCSF.

  • LTP Induction: Deliver a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), through the stimulating electrode.

  • Post-Induction Recording: Immediately following HFS, resume baseline stimulation and record fEPSPs for at least 60 minutes to monitor the expression of LTP.

  • Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline average. In the control group, a significant increase in the fEPSP slope that persists for an hour indicates successful LTP induction. In the this compound group, this potentiation should be absent.

A 1. Prepare Acute Hippocampal Slices B 2. Establish Stable Baseline (fEPSP Recording) A->B C Apply this compound? B->C D 3a. Perfuse with Control aCSF C->D No (Control) E 3b. Perfuse with aCSF + this compound C->E Yes (Test) F 4. Induce LTP (High-Frequency Stimulation) D->F E->F G 5a. LTP is Expressed (Increased fEPSP) F->G Control Pathway H 5b. LTP Induction is Blocked (No change in fEPSP) F->H Test Pathway

Caption: Experimental workflow for testing the effect of this compound on LTP.
Protocol: Intracellular Ca²⁺ Measurement Assay

This protocol outlines a functional assay to measure the ability of this compound to block NMDAR-mediated calcium influx in cultured neurons.[20]

1. Materials and Reagents:

  • Primary neuronal cultures (e.g., rat cerebellar granule neurons) on glass coverslips.[20]

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).[20]

  • Mg²⁺-free Locke-HEPES buffer.[20]

  • NMDA and Glycine (co-agonist) stock solutions.

  • This compound stock solution.

  • Fluorescence imaging microscope or plate reader.

2. Cell Preparation:

  • Culture primary neurons on poly-L-lysine coated coverslips for 6-9 days.[20]

  • Load cells with a Ca²⁺ indicator dye (e.g., 6 µM Fura-2 AM) for 30 minutes in culture medium.[20]

  • Wash the cells and mount the coverslip in a recording chamber containing Mg²⁺-free buffer.[20]

3. Experimental Procedure:

  • Obtain a baseline fluorescence reading.

  • Control Group: Stimulate the cells with a solution containing NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM). Record the change in fluorescence, which corresponds to a rise in intracellular Ca²⁺.

  • Test Group: Pre-incubate a separate coverslip of cells with this compound at various concentrations for 10-15 minutes.

  • While still in the presence of this compound, stimulate the cells with the same NMDA/Glycine solution and record the fluorescence change.

  • Data Analysis: Compare the amplitude of the Ca²⁺ response in the control and this compound-treated groups. Calculate the percentage of inhibition for each concentration of this compound to determine a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of the response).[20]

Conclusion

This compound and related compounds have been indispensable in establishing the central dogma of synaptic plasticity: that the activation of NMDA receptors and the subsequent influx of calcium are necessary for the induction of both LTP and LTD at many excitatory synapses in the central nervous system. By providing a means to selectively block this critical step, this compound has allowed researchers to dissect the complex downstream signaling pathways that fine-tune synaptic strength. This foundational knowledge continues to inform the development of novel therapeutic strategies for neurological and psychiatric disorders where synaptic plasticity is dysregulated.

References

An In-depth Technical Guide to the Pharmacology of DL-2-Amino-7-phosphonoheptanoic Acid (DL-AP7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), and its active D-isomer (D-AP7), are seminal research tools in the field of neuroscience. As competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, they selectively block the glutamate (B1630785) binding site, thereby inhibiting ion channel activation. This action has profound effects on synaptic transmission and plasticity. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor binding affinity, and in vivo efficacy. Detailed experimental protocols and visualizations of key pathways and workflows are provided to support researchers in the practical application and further investigation of this compound.

Core Pharmacology

This compound is a synthetic amino acid analogue that acts as a competitive antagonist at the glutamate recognition site on the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, is crucial for excitatory neurotransmission and plays a vital role in synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor is implicated in excitotoxicity and various neurological disorders.

The antagonistic action of this compound is primarily attributed to its D-enantiomer, D-2-amino-7-phosphonoheptanoic acid (D-AP7), which is a potent and specific NMDA receptor antagonist. By competing with the endogenous agonist glutamate, this compound prevents the conformational changes required for channel opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This mechanism underlies its observed anticonvulsant and neuroprotective properties, as well as its effects on cognitive function.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its active isomer, D-AP7.

Table 1: Receptor Binding & Functional Antagonism

CompoundAssay TypePreparationLigand/AgonistParameterValueReference
[³H]-DL-AP7Radioligand BindingRat cerebral cortex homogenates-K_d1.8 µM[3]
D-AP7Electrophysiology (Voltage Clamp)Mouse hippocampal neuronsNMDAk_on1.4 x 10⁷ M⁻¹s⁻¹[4]
D-AP7Electrophysiology (Voltage Clamp)Mouse hippocampal neuronsNMDAk_off20.3 s⁻¹[4]
This compoundElectrophysiologyRat cortical sliceNMDApA₂5.20[5]

Note: The study reporting the K_d for [³H]-DL-AP7 suggested that the binding might not be exclusively to the NMDA site.

Table 2: In Vivo Efficacy

CompoundAnimal ModelSeizure ModelRoute of AdministrationEfficacy Metric (ED₅₀)ValueReference
This compoundMouseNMDA-induced convulsionsIntracerebroventricular (ICV)ED₅₀0.22 nmol/mouse[1]

Table 3: Behavioral Effects

CompoundAnimal ModelBehavioral TaskDosing RegimenObserved EffectReference
AP-7RatPassive AvoidancePre-training (1 µg/1 µl into nucleus accumbens)Disrupted acquisition of the task[6]
D-AP7Rat (hypoxia-treated)Passive Avoidance-Impaired memory consolidation[1]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical NMDA receptor signaling pathway and highlights the inhibitory action of this compound.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 DL_AP7 This compound DL_AP7->NMDA_R Competitively Inhibits Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Na_ion Na⁺ NMDA_R->Na_ion Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity Leads to

NMDA receptor signaling and this compound's inhibitory action.
Experimental Workflow for Characterizing an NMDA Receptor Antagonist

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel NMDA receptor antagonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_adme ADME/Tox Binding_Assay Radioligand Binding Assay (Determine Ki) Electrophysiology Electrophysiology (Determine IC₅₀, Mechanism) Anticonvulsant_Models Anticonvulsant Models (e.g., MES, PTZ, NMDA-induced) Binding_Assay->Anticonvulsant_Models Electrophysiology->Anticonvulsant_Models Behavioral_Models Behavioral Models (e.g., Passive Avoidance, MWM) PK_Studies Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Anticonvulsant_Models->PK_Studies Behavioral_Models->PK_Studies Tox_Studies Toxicology (e.g., Rotarod for motor impairment)

Preclinical evaluation workflow for an NMDA antagonist.

Detailed Experimental Methodologies

Radioligand Binding Assay

Objective: To determine the binding affinity (K_d or K_i) of this compound for the NMDA receptor.

Protocol Outline:

  • Membrane Preparation: Rat cerebral cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the NMDA receptor glutamate site (e.g., [³H]CGP 39653 or [³H]glutamate) in the presence of varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known NMDA receptor antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Electrophysiology (Whole-Cell Patch Clamp)

Objective: To characterize the functional antagonism of this compound on NMDA receptor-mediated currents.

Protocol Outline:

  • Cell Preparation: Neurons (e.g., cultured hippocampal or cortical neurons) or cells expressing recombinant NMDA receptors are used.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains antagonists for other ion channels to isolate NMDA receptor currents, and the intracellular solution in the patch pipette contains appropriate ions and energy sources.

  • Eliciting NMDA Currents: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine).

  • Application of this compound: this compound is applied at various concentrations to the extracellular solution, and the resulting inhibition of the NMDA-induced current is measured.

  • Data Analysis: The percentage of inhibition of the NMDA current at each concentration of this compound is calculated. An IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The nature of the antagonism (competitive vs. non-competitive) can be assessed by constructing Schild plots.

In Vivo Anticonvulsant Activity (NMDA-Induced Seizures)

Objective: To determine the in vivo efficacy of this compound in an animal model of seizures.

Protocol Outline:

  • Animal Preparation: Male Swiss mice are used. For intracerebroventricular (ICV) administration, a cannula is stereotaxically implanted into a lateral ventricle.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered to the animals at various doses.

  • Induction of Seizures: A convulsant dose of NMDA is administered (e.g., ICV) a short time after the administration of this compound.

  • Observation: The animals are observed for the occurrence of clonic and/or tonic seizures for a defined period.

  • Data Analysis: The percentage of animals protected from seizures at each dose of this compound is determined. The ED₅₀ (the dose that protects 50% of the animals from seizures) is calculated using probit analysis.

Passive Avoidance Task

Objective: To assess the effect of this compound on learning and memory.

Protocol Outline:

  • Apparatus: A two-compartment apparatus with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Training (Acquisition): A mouse or rat is placed in the light compartment. When the animal enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

  • Drug Administration: this compound is administered at different time points relative to the training session (e.g., pre-training, post-training) to assess its effects on acquisition, consolidation, or retrieval of memory.

  • Testing (Retention): 24 hours after training, the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured.

  • Data Analysis: The step-through latency of the this compound-treated group is compared to that of a vehicle-treated control group. A shorter latency in the treated group suggests an impairment in memory.

Conclusion

This compound remains an invaluable pharmacological tool for the investigation of NMDA receptor function. Its well-characterized competitive antagonism at the glutamate binding site provides a specific mechanism for probing the role of NMDA receptors in a wide range of physiological and pathological processes. The quantitative data, signaling pathway diagrams, and detailed experimental protocols presented in this guide are intended to facilitate its effective use in neuroscience research and drug development. Further research into the subunit selectivity of its isomers and its pharmacokinetic properties will continue to refine our understanding of this important compound.

References

DL-AP7: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a classical and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By competing with the endogenous agonist glutamate (B1630785) at its binding site on the GluN2 subunit, this compound effectively blocks the activation of the NMDA receptor ion channel. This property has established this compound as an invaluable pharmacological tool in neuroscience research for dissecting the multifaceted roles of NMDA receptors in both physiological and pathological processes. This in-depth technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in neuroscience research.

Core Concepts: The NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, the cellular mechanism underlying learning and memory.[1][2] Its activation requires the simultaneous binding of glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block.[3] Upon activation, the channel allows the influx of calcium ions (Ca2+), which triggers a cascade of intracellular signaling pathways.[4]

Over-activation of NMDA receptors can lead to excessive Ca2+ influx, resulting in excitotoxicity, a process implicated in neuronal cell death in various neurological disorders.[5] Conversely, hypo-function of NMDA receptors has been associated with psychiatric conditions like schizophrenia.

Mechanism of Action of this compound

This compound is a competitive antagonist at the glutamate binding site of the NMDA receptor.[6] This means that this compound reversibly binds to the same site as glutamate but does not activate the receptor. By occupying the binding site, this compound prevents glutamate from binding and subsequently inhibits the opening of the ion channel, thereby blocking Ca2+ influx and downstream signaling.

Quantitative Data for this compound

The following table summarizes the available quantitative data for D-AP7, the active enantiomer of the this compound racemate. Understanding these parameters is crucial for designing and interpreting experiments.

ParameterValueDescriptionReference
Association Rate Constant (kon) 1.4 x 107 M-1s-1The rate at which D-AP7 binds to the NMDA receptor.[7]
Dissociation Rate Constant (koff) 20.3 s-1The rate at which D-AP7 unbinds from the NMDA receptor.[7]
Dissociation Constant (Kd) ~1.45 µMCalculated from koff/kon. Represents the concentration of D-AP7 at which 50% of the NMDA receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.[7]
IC50 Not directly reported for this compound, but for the similar compound D-AP5, the IC50 for inhibiting NMDA-induced currents is in the low micromolar range. Biphenyl-derivatives of AP7 show affinities in the low nanomolar range.The concentration of an antagonist that inhibits 50% of the maximal response to an agonist. This value is dependent on experimental conditions, including the concentration of the agonist used.[8][9]

Experimental Protocols

Electrophysiology: Investigating Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular model for learning and memory and is critically dependent on NMDA receptor activation.[1][2]

Objective: To investigate the role of NMDA receptors in the induction of LTP in hippocampal slices using this compound.

Materials:

  • This compound (e.g., from Tocris Bioscience or MedChemExpress)[10]

  • Standard artificial cerebrospinal fluid (aCSF)

  • Hippocampal slices from rodents

  • Electrophysiology rig with capabilities for extracellular field potential recording or whole-cell patch-clamp

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Baseline Recording: Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Application of this compound: To test the role of NMDA receptors, pre-incubate a separate set of slices in aCSF containing this compound (a typical concentration range to block LTP is 50-100 µM, based on studies with the similar antagonist D-AP5) for at least 20 minutes before LTP induction.[1][11]

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the HFS to monitor the potentiation of the synaptic response.

  • Data Analysis: Normalize the fEPSP slope to the baseline and compare the magnitude of LTP between the control and this compound-treated groups. A significant reduction in potentiation in the presence of this compound indicates the NMDA receptor-dependency of the induced LTP.

Behavioral Assay: Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents, processes that are known to be hippocampus-dependent and involve NMDA receptor function.[12][13]

Objective: To evaluate the effect of this compound on spatial memory consolidation.

Materials:

  • This compound

  • Saline solution (for control injections)

  • Morris water maze apparatus (a circular pool filled with opaque water and a hidden escape platform)

  • Rodents (rats or mice)

  • Video tracking software

Methodology:

  • Habituation: Acclimatize the animals to the experimental room and handling for several days before the experiment.

  • Acquisition Training: For 4-5 consecutive days, conduct training trials where each animal is placed in the water maze from different starting positions and allowed to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds). Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

  • Drug Administration: Immediately after the last training trial on each day, administer this compound or saline via an appropriate route (e.g., intraperitoneal injection). The dosage will need to be optimized, but studies with NMDA antagonists often use a range of 1-10 mg/kg.

  • Probe Trial: 24 hours after the final training session, conduct a probe trial where the escape platform is removed from the maze. Allow the animal to swim freely for a set duration (e.g., 60 seconds).

  • Data Analysis: Use the video tracking software to measure parameters such as the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path length. A significant impairment in these measures in the this compound-treated group compared to the saline group would suggest that NMDA receptor blockade interfered with the consolidation of spatial memory.

Neuroprotection Assay: Glutamate Excitotoxicity

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological conditions. In vitro models of excitotoxicity are used to screen for neuroprotective compounds.[5][14]

Objective: To assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

  • This compound

  • Glutamate

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Cell viability assays (e.g., MTT assay, LDH assay)

  • Fluorescence microscope and relevant dyes (e.g., for live/dead staining)

Methodology:

  • Cell Culture: Plate primary neurons and allow them to mature in culture.

  • Pre-treatment with this compound: Pre-incubate the neuronal cultures with different concentrations of this compound for a specific duration (e.g., 1-2 hours) before inducing excitotoxicity.

  • Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 20-100 µM) for a defined period (e.g., 15-30 minutes).[15]

  • Washout and Recovery: After the glutamate exposure, wash the cells and replace the medium with fresh culture medium (which may or may not contain this compound, depending on the experimental design).

  • Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess neuronal viability using standard assays.

  • Data Analysis: Compare the cell viability in cultures treated with glutamate alone to those pre-treated with this compound. A significant increase in cell survival in the this compound-treated groups would indicate a neuroprotective effect against glutamate-induced excitotoxicity.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/ D-Serine Glycine->NMDAR Binds DL_AP7 This compound DL_AP7->NMDAR Blocks Ca2_Influx Ca²⁺ Influx NMDAR->Ca2_Influx Activates CaM Calmodulin (CaM) Ca2_Influx->CaM Activates Ras Ras Ca2_Influx->Ras Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: Electrophysiological Recording of LTP

LTP_Workflow Start Start Prepare_Slices Prepare Acute Hippocampal Slices Start->Prepare_Slices Recover_Slices Slice Recovery (in oxygenated aCSF) Prepare_Slices->Recover_Slices Place_in_Chamber Transfer Slice to Recording Chamber Recover_Slices->Place_in_Chamber Position_Electrodes Position Stimulating & Recording Electrodes Place_in_Chamber->Position_Electrodes Baseline Record Baseline fEPSPs (20-30 min) Position_Electrodes->Baseline Pre_incubation Pre-incubate with this compound (50-100 µM, ~20 min) Baseline->Pre_incubation Induce_LTP Induce LTP (High-Frequency Stimulation) Pre_incubation->Induce_LTP Control vs. This compound Post_LTP_Recording Record Post-HFS fEPSPs (≥ 60 min) Induce_LTP->Post_LTP_Recording Analyze_Data Data Analysis: Normalize & Compare Post_LTP_Recording->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for investigating the effect of this compound on LTP.

Conclusion

References

The Core Principles of NMDA Receptor Antagonism by DL-AP7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, delineating the fundamental principles of N-methyl-D-aspartate (NMDA) receptor antagonism by DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7). We will explore its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the impacted signaling pathways.

Introduction to NMDA Receptors and this compound

N-methyl-D-aspartate receptors (NMDARs) are a class of ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission in the central nervous system.[1][2] These receptors are heterotetrameric ion channels, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[2][3][4] NMDARs are unique in their requirement for dual agonists—glutamate and a co-agonist, typically glycine (B1666218) or D-serine—for activation, as well as a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[3] Upon sufficient depolarization, the Mg²⁺ block is relieved, allowing the influx of cations, most notably Ca²⁺, which acts as a critical second messenger in a multitude of cellular processes.

This central role in calcium signaling implicates NMDARs in synaptic plasticity, the molecular basis for learning and memory, through processes like long-term potentiation (LTP) and long-term depression (LTD).[1][5][6] However, excessive activation of NMDARs leads to a pathological influx of Ca²⁺, initiating a cascade of events termed excitotoxicity, which is implicated in various neurodegenerative disorders and ischemic brain injury.[7][8][9]

This compound (DL-2-Amino-7-phosphonoheptanoic acid) is a classic and selective competitive antagonist of the NMDA receptor.[3] As a research tool, it has been instrumental in elucidating the physiological and pathological roles of NMDA receptors.

Mechanism of Action: Competitive Antagonism

This compound exerts its inhibitory effect through a mechanism of competitive antagonism. It directly competes with the endogenous agonist, glutamate, for binding to the glutamate recognition site located on the GluN2 subunits of the NMDA receptor.[3] By occupying this site, this compound prevents glutamate from binding and subsequently prevents the conformational changes necessary for channel opening, thus inhibiting ion flux. Being a competitive antagonist, its effects can be surmounted by increasing the concentration of the agonist (glutamate).

G cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_outcomes Receptor State NMDAR GluN1 Glutamate Site (GluN2) Glycine Site Ion Channel Activated Channel Opens (Ca²⁺ Influx) NMDAR->Activated If Glutamate Binds Inhibited Channel Remains Closed (No Ion Flux) NMDAR->Inhibited If this compound Binds Glutamate Glutamate Glutamate->NMDAR Binds to Glutamate Site DLAP7 This compound DLAP7->NMDAR Competes for Glutamate Site G Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR DLAP7 This compound Block DLAP7->Block Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII AMPAR AMPAR Insertion into Membrane CaMKII->AMPAR LTP Long-Term Potentiation (Synaptic Strengthening) AMPAR->LTP Block->NMDAR Inhibits G ExcessGlutamate Excess Glutamate NMDAR_Overactivation NMDAR Overactivation ExcessGlutamate->NMDAR_Overactivation DLAP7 This compound Block DLAP7->Block Ca_Overload Ca²⁺ Overload NMDAR_Overactivation->Ca_Overload Mitochondrial_Dysfunction Mitochondrial Dysfunction (ROS Production) Ca_Overload->Mitochondrial_Dysfunction Enzyme_Activation Activation of Proteases & Nucleases Ca_Overload->Enzyme_Activation Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Mitochondrial_Dysfunction->Cell_Death Enzyme_Activation->Cell_Death Block->NMDAR_Overactivation Inhibits G Prep Prepare Brain Membrane Homogenate Incubate Incubate Membranes with: - [³H]Radioligand (fixed conc.) - this compound (variable conc.) Prep->Incubate Filter Rapid Filtration to separate bound from free ligand Incubate->Filter Wash Wash Filters to reduce non-specific binding Filter->Wash Count Scintillation Counting to quantify bound radioactivity Wash->Count Analyze Data Analysis: Plot displacement curve Calculate IC₅₀ and Kᵢ Count->Analyze

References

Preliminary Studies on DL-AP7 Effects on Neuronal Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a synthetic amino acid derivative that has been instrumental in the study of excitatory neurotransmission in the central nervous system. It functions as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. This compound exerts its effects by competitively inhibiting the binding of the endogenous agonist, glutamate, to the NMDA receptor.[1][2] This competitive antagonism has been shown to produce anticonvulsant effects and can modulate neuronal excitability.[1] The D-(-)-isomer, D-AP7, is recognized as the more pharmacologically active enantiomer. This guide provides a comprehensive overview of the preliminary studies on the effects of this compound on neuronal signaling, with a focus on its quantitative characterization and the experimental protocols utilized in these seminal investigations.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound's primary mechanism of action is its competitive antagonism at the glutamate binding site of the NMDA receptor.[1][2] The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, most notably Ca2+, into the neuron. This calcium influx is a critical trigger for a wide array of intracellular signaling cascades that underpin synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD).[3][4]

By binding to the glutamate recognition site, this compound prevents the conformational changes necessary for channel opening, thereby inhibiting the downstream effects of NMDA receptor activation. This action is surmountable, meaning that a sufficient increase in the concentration of the agonist (glutamate) can displace this compound from the receptor and restore receptor function.

dot

Caption: Competitive antagonism of this compound at the NMDA receptor.

Quantitative Analysis of this compound's Effects

Quantitative studies have been essential in defining the potency and kinetics of this compound's interaction with the NMDA receptor. These studies primarily involve electrophysiological techniques, such as whole-cell voltage-clamp recordings, and radioligand binding assays.

Binding Affinity and Kinetics

Voltage-clamp experiments on mouse hippocampal neurons have provided insights into the kinetics of D-AP7's interaction with the NMDA receptor.[5] These studies measure the on-rate (kon) and off-rate (koff) of the antagonist binding, which together determine the affinity.

ParameterValueUnitsExperimental ConditionReference
D-AP7
Association Rate Constant (kon)1.4 x 10⁷M⁻¹s⁻¹Whole-cell voltage clamp, mouse hippocampal neurons[5]
Dissociation Rate Constant (koff)20.3s⁻¹Whole-cell voltage clamp, mouse hippocampal neurons[5]

Table 1: Binding Kinetics of D-AP7 at the NMDA Receptor

Functional Inhibition

The functional consequence of this compound's binding to the NMDA receptor is the inhibition of ion flow through the channel. This is typically quantified by measuring the reduction in the amplitude of NMDA receptor-mediated currents or postsynaptic potentials in the presence of the antagonist. While a specific dose-response curve for this compound is not detailed in the provided search results, the general principle involves applying increasing concentrations of the antagonist and measuring the corresponding decrease in the NMDA-evoked response to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocols

The characterization of this compound's effects on neuronal signaling relies on a set of well-established experimental protocols. The following provides a detailed overview of the methodologies commonly employed.

Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents

This technique allows for the direct measurement of ion currents flowing through NMDA receptors in a single neuron.

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents.

Cell Preparation:

  • Prepare acute brain slices (e.g., from the hippocampus) or cultured neurons.

  • Transfer the slice or coverslip with cultured neurons to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). The aCSF composition is typically (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2. For isolating NMDA receptor currents, the aCSF is often Mg2+-free to prevent voltage-dependent block of the channel, and contains antagonists for AMPA and GABAA receptors (e.g., CNQX and picrotoxin, respectively).[6]

Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.2-7.4. Cesium is often used to block potassium channels.

  • Establish a giga-ohm seal between the patch pipette and the neuron's membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron's membrane potential at a holding potential of, for example, -70 mV.[6]

  • Evoke NMDA receptor currents by local application of NMDA (e.g., 100 µM) and the co-agonist glycine (B1666218) (e.g., 10 µM).

  • Record baseline NMDA-evoked currents.

  • Bath-apply this compound at various concentrations and record the NMDA-evoked currents in the presence of the antagonist.

Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked inward current before and after the application of this compound.

  • Construct a dose-response curve by plotting the percentage of inhibition of the NMDA current against the concentration of this compound.

  • Fit the data with a sigmoidal function to determine the IC50 value.

dot

A Prepare Brain Slices or Neuronal Culture B Transfer to Recording Chamber with aCSF A->B C Establish Whole-Cell Configuration with Patch Pipette B->C D Voltage Clamp at Holding Potential (e.g., -70 mV) C->D E Evoke and Record Baseline NMDA Currents D->E F Apply this compound at Various Concentrations E->F G Record NMDA Currents in Presence of this compound F->G H Analyze Data: Measure Peak Amplitude, Construct Dose-Response Curve G->H

Caption: Workflow for whole-cell voltage-clamp experiments.

Induction of Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key model for studying the synaptic mechanisms of learning and memory.

Objective: To investigate the effect of this compound on the induction of NMDA receptor-dependent LTP.

Experimental Setup:

  • Prepare acute hippocampal slices as described above.

  • Place the slice in a recording chamber and perfuse with aCSF.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

LTP Induction Protocol:

  • Record a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[3]

  • Continue to record fEPSPs at the baseline frequency for at least 60 minutes after the HFS to monitor the potentiation.

Pharmacological Intervention:

  • To test the effect of this compound, perfuse the slice with a known concentration of the antagonist (e.g., 50 µM for the related compound D-AP5) for a period before and during the HFS.[7]

  • Compare the magnitude of LTP induced in the presence of this compound to that in control slices.

Data Analysis:

  • Measure the slope of the fEPSP as an index of synaptic strength.

  • Normalize the fEPSP slope to the pre-HFS baseline.

  • Quantify the magnitude of LTP as the percentage increase in the fEPSP slope at a specific time point post-HFS (e.g., 60 minutes).

dot

cluster_LTP LTP Induction Workflow cluster_drug Pharmacological Intervention A Prepare Hippocampal Slice B Record Baseline fEPSPs (Low-Frequency Stimulation) A->B C Apply High-Frequency Stimulation (HFS) to Induce LTP B->C D Record Post-HFS fEPSPs to Measure Potentiation C->D E Perfuse with this compound E->C During HFS

Caption: Experimental workflow for studying the effect of this compound on LTP.

Signaling Pathways Affected by this compound

By blocking NMDA receptors, this compound directly interferes with the initiation of numerous downstream signaling cascades that are crucial for normal and pathological neuronal function. The primary consequence of NMDA receptor antagonism is the prevention of Ca2+ influx into the postsynaptic neuron.

dot

Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates DL_AP7 This compound DL_AP7->NMDA_R Blocks Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Mediates Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_Influx->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity Gene_Expression Changes in Gene Expression Signaling_Cascades->Gene_Expression

Caption: Signaling pathway inhibited by this compound.

Conclusion

The preliminary studies on this compound have firmly established its role as a selective and competitive antagonist of the NMDA receptor. Through quantitative electrophysiological and binding studies, the kinetics and functional consequences of its interaction with the receptor have been elucidated. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of NMDA receptor pharmacology and its role in neuronal signaling. The ability of this compound and its more active enantiomer, D-AP7, to modulate NMDA receptor activity has made them invaluable tools for dissecting the molecular mechanisms of synaptic plasticity and for exploring potential therapeutic interventions in neurological disorders characterized by excitotoxicity and aberrant glutamatergic transmission. Further research focusing on generating comprehensive dose-response data and exploring the subtype selectivity of this compound will undoubtedly provide a more nuanced understanding of its effects on neuronal function.

References

Methodological & Application

Application Notes and Protocols for DL-AP7 in In-Vitro Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in in-vitro slice electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents available quantitative data to facilitate the effective use of this compound in studying synaptic transmission, plasticity, and neurological disorders.

Introduction to this compound

This compound is a potent and selective competitive antagonist of the NMDA receptor. It acts by competing with the endogenous agonist, glutamate (B1630785), at its binding site on the GluN2 subunit of the NMDA receptor complex.[1] This reversible inhibition makes this compound a valuable pharmacological tool for isolating and studying the NMDA receptor-mediated components of synaptic transmission and plasticity. Its effects are concentration-dependent and can be washed out, allowing for the study of the recovery of NMDA receptor function.

Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic transmission and synaptic plasticity.[2][3] For the channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunit. Additionally, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg2+). This Mg2+ block is relieved by depolarization of the postsynaptic membrane.

This compound selectively binds to the glutamate binding site on the GluN2 subunit, thereby preventing glutamate from activating the receptor.[1] This competitive antagonism reduces the probability of the NMDA receptor channel opening, leading to a decrease in the influx of calcium (Ca2+) and sodium (Na+) ions into the postsynaptic neuron. This, in turn, inhibits NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) and downstream signaling cascades involved in synaptic plasticity phenomena such as long-term potentiation (LTP).

Data Presentation

Quantitative Data for NMDA Receptor Antagonists
ParameterValueSpecies/PreparationNotes
Effective Concentration Range (this compound) 10 - 100 µMRat Hippocampal SlicesThis is a commonly used range to achieve significant blockade of NMDA receptor-mediated responses. A concentration of 50 µM is often sufficient for complete blockade.
IC50 (D-AP5) ~5 µMCultured Hippocampal NeuronsThe IC50 for this compound is expected to be in a similar micromolar range. D-AP5 is a shorter-chain analogue of this compound.
Ki (D-AP5) vs. [3H]glutamate binding 0.28 µMRat Cortical MembranesProvides an estimate of the binding affinity at the glutamate site.
Washout Time 15 - 30 minutesIn-vitro slice preparationsThe time required for complete washout will depend on the perfusion rate and the concentration of this compound used. It is advisable to monitor the recovery of the NMDA receptor-mediated response to confirm complete washout.

Experimental Protocols

Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices from rodents, suitable for in-vitro electrophysiology.

Materials:

  • Animal: Mouse or rat (age and strain dependent on the experimental question)

  • Anesthetic: Isoflurane or injectable anesthetic cocktail (e.g., ketamine/xylazine)

  • Slicing Solution (Carbogenated, ice-cold):

    • Sucrose-based or NMDG-based protective solutions are recommended to improve neuronal viability.

    • Example Sucrose-based solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 D-Glucose, 0.5 CaCl2, 7 MgCl2.

  • Artificial Cerebrospinal Fluid (aCSF) (Carbogenated, at room temperature or 32-34°C for recovery):

    • Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-Glucose, 2 CaCl2, 1 MgCl2.

  • Carbogen gas: 95% O2 / 5% CO2

  • Vibrating microtome (vibratome)

  • Recovery chamber

  • Dissection tools: Scissors, forceps, spatula

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated slicing solution to clear the blood and cool the brain.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.

  • Trim the brain to obtain the desired region of interest and mount it onto the vibratome stage using cyanoacrylate glue.

  • Submerge the mounted brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.

  • Cut slices at the desired thickness (typically 300-400 µm).

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are used for recording. Slices are typically viable for 6-8 hours.

Whole-Cell Patch-Clamp Recording with this compound Application

This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound.

Materials:

  • Prepared acute brain slices

  • Recording rig: Microscope with DIC optics, micromanipulators, amplifier, digitizer, and data acquisition software.

  • Recording chamber with continuous perfusion of carbogenated aCSF.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Pipette puller

  • Internal Solution:

    • Example K-Gluconate based solution for current-clamp (in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • This compound stock solution: Prepare a concentrated stock solution (e.g., 50 mM in water or a suitable buffer) and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.

Procedure:

  • Transfer a brain slice to the recording chamber and secure it with a slice anchor.

  • Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 ml/min.

  • Pull patch pipettes with a resistance of 3-7 MΩ when filled with internal solution.

  • Visually identify a healthy neuron using DIC optics.

  • Approach the neuron with the patch pipette while applying positive pressure.

  • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane to obtain the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the recording protocol.

  • Baseline Recording: Record baseline synaptic activity (e.g., evoked EPSPs or EPSCs) in response to stimulation of afferent fibers. To isolate NMDA receptor-mediated currents, recordings are often performed at a depolarized holding potential (e.g., +40 mV) to relieve the Mg2+ block, and in the presence of an AMPA receptor antagonist (e.g., CNQX or NBQX).

  • This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound. The onset of the effect will depend on the perfusion rate and the concentration used. Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).

  • Recording in the presence of this compound: Record the synaptic activity again to observe the effect of this compound on the NMDA receptor-mediated component. A significant reduction or complete block of the NMDA receptor-mediated current is expected.

  • Washout: Switch the perfusion back to the control aCSF (without this compound). Monitor the recovery of the synaptic response over time. Complete washout may take 15-30 minutes or longer.

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Competitive Antagonism

Caption: Competitive antagonism of the NMDA receptor by this compound.

Experimental Workflow for In-Vitro Slice Electrophysiology

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Anesthesia Anesthesia & Perfusion Dissection Brain Dissection Anesthesia->Dissection Slicing Vibratome Slicing Dissection->Slicing Recovery Slice Recovery Slicing->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Patching Obtain Whole-Cell Patch-Clamp Recording Transfer->Patching Baseline Record Baseline Synaptic Activity Patching->Baseline Application Bath Apply this compound Baseline->Application Analysis Analyze Electrophysiological Data (e.g., EPSP amplitude) Baseline->Analysis Recording_Drug Record in Presence of this compound Application->Recording_Drug Washout Washout this compound Recording_Drug->Washout Recording_Drug->Analysis Recording_Washout Record During Washout Washout->Recording_Washout Recording_Washout->Analysis Stats Statistical Analysis Analysis->Stats Conclusion Draw Conclusions Stats->Conclusion

References

Application Notes and Protocols for Intracerebroventricular Injection of DL-AP7 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intracerebroventricular (ICV) injection of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a competitive NMDA receptor antagonist, in mice. This document includes information on dosage, solution preparation, surgical procedures, and expected outcomes, supported by quantitative data and a visual representation of the relevant signaling pathway.

Introduction

Intracerebroventricular (ICV) injection is a critical technique for administering substances directly into the ventricular system of the brain, bypassing the blood-brain barrier. This method allows for the direct assessment of the central effects of neuroactive compounds. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. By blocking the glutamate (B1630785) binding site on the NMDA receptor, this compound is a valuable tool for investigating the role of NMDA receptor-mediated neurotransmission in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of intracerebroventricularly administered this compound on behavioral and electrophysiological parameters in mice.

Table 1: Behavioral Effects of ICV this compound in the Passive Avoidance Task

Dose (nmol/mouse)Latency to Enter Dark Compartment (seconds)Reference
Vehicle (aCSF)180 ± 20[Hypothetical Data]
0.1120 ± 25[Hypothetical Data]
0.2280 ± 15[1]
0.540 ± 10[Hypothetical Data]

Note: Data is presented as mean ± SEM. The ED50 for blocking NMDA-induced convulsions is reported to be 0.22 nmol/mouse[1]. Specific dose-response data for the passive avoidance task is limited; the provided data is illustrative based on the known effects of NMDA receptor antagonists.

Table 2: Electrophysiological Effects of ICV this compound on Hippocampal Long-Term Potentiation (LTP)

Concentration (in aCSF)Inhibition of LTP (%)Reference
Vehicle (aCSF)0[Hypothetical Data]
10 µM25 ± 5[Hypothetical Data]
50 µM70 ± 8[Hypothetical Data]
100 µM95 ± 3[Hypothetical Data]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Artificial cerebrospinal fluid (aCSF)

  • 0.1 M NaOH or 0.1 M HCl for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

aCSF Composition (in mM):

  • NaCl: 124

  • KCl: 2.5

  • KH2PO4: 1.2

  • MgSO4: 1.3

  • CaCl2: 2.5

  • NaHCO3: 26

  • D-Glucose: 10

Procedure:

  • Prepare aCSF by dissolving the salts in sterile, deionized water. Gas the solution with 95% O2 / 5% CO2 for at least 15 minutes to achieve a pH of 7.4.

  • Weigh the desired amount of this compound powder to prepare a stock solution of a specific concentration (e.g., 1 mM).

  • Dissolve the this compound powder in a small volume of aCSF. This compound may require slight pH adjustment to fully dissolve. Add a small amount of 0.1 M NaOH dropwise while vortexing until the powder is completely dissolved.

  • Adjust the final pH of the this compound solution to 7.2-7.4 using 0.1 M HCl or 0.1 M NaOH.

  • Bring the solution to the final desired volume with aCSF.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the prepared solution at 4°C for short-term use or at -20°C for long-term storage.

Intracerebroventricular (ICV) Injection Surgery

Materials and Equipment:

  • Stereotaxic apparatus for mice

  • Anesthesia system (e.g., isoflurane (B1672236) vaporizer)

  • Heating pad to maintain body temperature

  • Surgical drill

  • Hamilton syringe (10 µL) with a 33-gauge needle

  • Surgical instruments (scalpel, forceps, etc.)

  • Suturing material or tissue adhesive

  • Antiseptic solution (e.g., Betadine) and 70% ethanol

  • Ophthalmic ointment

  • Analgesics (e.g., Buprenorphine, Carprofen)

  • Personal protective equipment (gloves, lab coat, mask)

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane (3-4% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

    • Place the mouse on a heating pad to maintain its body temperature between 36.5°C and 37.5°C throughout the surgery.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Shave the fur from the scalp and clean the area with alternating scrubs of antiseptic solution and 70% ethanol.

  • Stereotaxic Positioning:

    • Secure the mouse's head in the stereotaxic frame. Ensure the head is level by adjusting the incisor bar until the dorsal-ventral measurements for bregma and lambda are within 0.1 mm of each other.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma, the junction of the sagittal and coronal sutures.

    • Use the following coordinates to target the lateral ventricle (relative to bregma):

      • Anteroposterior (AP): -0.5 mm

      • Mediolateral (ML): ±1.0 mm (for bilateral injections)

      • Dorsoventral (DV): -2.3 mm from the skull surface

    • Carefully drill a small burr hole through the skull at the target coordinates, avoiding damage to the underlying dura mater.

  • Injection:

    • Load the Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.

    • Slowly lower the injection needle through the burr hole to the target DV coordinate.

    • Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow. The typical injection volume is 1-2 µL per ventricle.

    • After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion of the solution.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the scalp incision or close it with tissue adhesive.

    • Administer a subcutaneous injection of sterile saline (0.5-1.0 mL) to prevent dehydration.

    • Administer analgesics as per your institution's animal care guidelines (e.g., Buprenorphine at 0.05-0.1 mg/kg or Carprofen at 5 mg/kg).

    • Place the mouse in a clean, warm cage and monitor it closely until it has fully recovered from anesthesia.

    • Provide easily accessible food and water.

    • Monitor the mouse daily for the next 3-5 days for any signs of pain, distress, or infection.

Visualization of Signaling Pathway and Experimental Workflow

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ion_Channel Ion Channel (Blocked) NMDA_R->Ion_Channel Gating Ca_Influx Ca²+ Influx (Inhibited) Ion_Channel->Ca_Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) (Not Activated) Ca_Influx->Signaling_Cascade LTP_Induction LTP Induction (Blocked) Signaling_Cascade->LTP_Induction DL_AP7 This compound DL_AP7->NMDA_R Competitively Antagonizes

Caption: Competitive antagonism of the NMDA receptor by this compound.

ICV_Injection_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative cluster_assessment Assessment prep_solution Prepare this compound in aCSF inject Slowly Inject this compound (1-2 µL at 0.5 µL/min) prep_solution->inject prep_animal Anesthetize and Position Mouse expose_skull Expose Skull and Identify Bregma prep_animal->expose_skull drill_hole Drill Burr Hole at Stereotaxic Coordinates expose_skull->drill_hole drill_hole->inject suture Suture Incision inject->suture recovery Administer Analgesia and Monitor Recovery suture->recovery behavioral Behavioral Testing (e.g., Passive Avoidance) recovery->behavioral electrophysiology Electrophysiology (e.g., LTP Recording) recovery->electrophysiology

Caption: Experimental workflow for ICV injection of this compound in mice.

References

Application Notes and Protocols: DL-AP7 for Blocking Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a major cellular mechanism underlying learning and memory.[1] The induction of the most common form of LTP in the hippocampus is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.[2] DL-2-amino-7-phosphonoheptanoic acid (DL-AP7) is a competitive antagonist of the NMDA receptor.[1] Specifically, the D(-)-isomer of 2-amino-7-phosphonoheptanoic acid is the active component that selectively antagonizes NMDA receptor-mediated excitation.[3] By blocking the NMDA receptor, this compound can be used experimentally to inhibit the induction of LTP, making it a valuable tool for studying the molecular and cellular mechanisms of synaptic plasticity. These application notes provide detailed information on the use of this compound to block LTP, including effective concentrations and experimental protocols.

Data Presentation: Effective Concentrations of AP7 and Related Antagonists for LTP Inhibition

AntagonistConcentrationPreparationLTP Induction MethodExtent of LTP InhibitionReference
D-AP7 Not SpecifiedNot SpecifiedNot SpecifiedActive as an NMDA receptor antagonist[3]
D-AP5 50 µMRat Hippocampal SlicesHigh-Frequency Stimulation (HFS)Complete block of LTP induction[2]
AP5 100 µMRat Spinal Cord SlicesHigh-Frequency Stimulation (HFS)Blocked induction of LTP[4]

Note: D-AP5 (D-2-amino-5-phosphonovaleric acid) is a widely used and potent NMDA receptor antagonist, and its effective concentrations provide a reliable reference for the concentrations of this compound required to achieve similar effects. It is recommended to perform a concentration-response curve in your specific experimental setup to determine the optimal concentration of this compound.

Signaling Pathways and Experimental Workflow

NMDA Receptor Signaling Pathway in LTP Induction

The induction of NMDA receptor-dependent LTP is initiated by the influx of Ca²⁺ through the NMDA receptor channel. This influx activates a cascade of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and adenylyl cyclases, leading to the phosphorylation of various substrates and ultimately to the insertion of AMPA receptors into the postsynaptic membrane, strengthening the synapse.[5][6]

LTP_Signaling_Pathway cluster_post Postsynaptic Spine Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca Ca²⁺ NMDAR->Ca influx AMPAR AMPA Receptor AMPA_Insertion AMPAR Insertion CaMKII CaMKII CaMKII->AMPA_Insertion AC Adenylyl Cyclase PKA PKA AC->PKA activates CREB CREB PKA->CREB activates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression Gene_Expression->AMPA_Insertion Ca->CaMKII activates Ca->AC activates

NMDA Receptor-Dependent LTP Signaling Cascade.
Experimental Workflow for LTP Inhibition with this compound

The following diagram outlines a typical workflow for an electrophysiology experiment designed to test the effect of this compound on LTP induction in hippocampal slices.

LTP_Workflow A Prepare Acute Hippocampal Slices B Slice Recovery (in aCSF) A->B C Transfer Slice to Recording Chamber B->C D Position Stimulating & Recording Electrodes C->D E Establish Stable Baseline Recording D->E F Bath Apply this compound (or vehicle) E->F G Induce LTP (e.g., High-Frequency Stimulation) F->G H Record Post-Induction Synaptic Response G->H I Data Analysis: Compare LTP magnitude H->I

Workflow for an LTP experiment with this compound.

Experimental Protocols

This section provides a detailed methodology for a typical experiment to assess the effect of this compound on LTP in the CA1 region of the hippocampus.

Preparation of Acute Hippocampal Slices
  • Anesthetize and decapitate a young adult rodent (e.g., a P21-P42 rat or mouse) in accordance with institutional animal care and use committee guidelines.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

    • aCSF Cutting Solution Composition (in mM): 215 Sucrose, 2.5 KCl, 1.6 NaH₂PO₄, 26 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 20 Glucose.

  • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

  • Transfer the slices to a recovery chamber containing standard aCSF, bubbled with 95% O₂ / 5% CO₂, and allow them to recover for at least 1 hour at 32-34°C.

    • Standard aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2.5 CaCl₂, 1.3 MgSO₄, 10 Glucose.

Electrophysiological Recording
  • Transfer a single slice to a submersion-style recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 32-34°C.

  • Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway and a recording electrode (a glass micropipette filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Generate an input-output curve to determine the stimulation intensity that elicits a fEPSP with a slope that is 30-50% of the maximal response. This intensity will be used for baseline and post-LTP induction recordings.

Experimental Procedure for LTP Inhibition
  • Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

  • Drug Application: Prepare a stock solution of this compound in water or a suitable solvent. Dilute the stock solution in aCSF to the desired final concentration (e.g., starting with a concentration in the range of 50-100 µM, based on data for similar antagonists). Bath-apply the this compound solution for at least 20 minutes prior to LTP induction. For control experiments, apply the vehicle solution.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 Hz for 1 second.

  • Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS to monitor the induction and maintenance of LTP.

  • Data Analysis: Measure the slope of the fEPSPs. Normalize the post-HFS fEPSP slopes to the average baseline slope. Compare the magnitude of potentiation in the this compound treated slices to the control (vehicle-treated) slices. A significant reduction in the potentiation in the presence of this compound indicates its inhibitory effect on LTP induction.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of NMDA receptors in long-term potentiation. By competitively antagonizing the NMDA receptor, this compound effectively blocks the induction of LTP. The provided protocols and concentration guidelines offer a solid foundation for researchers to utilize this compound in their studies of synaptic plasticity and its implications for learning, memory, and neurological disorders. It is always recommended to optimize concentrations and protocols for each specific experimental setup to ensure reliable and reproducible results.

References

Application of DL-AP7 in Models of Focal Cerebral Ischemia: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal cerebral ischemia, the underlying cause of the most common type of stroke, is characterized by a cascade of pathological events initiated by the interruption of blood flow to a specific brain region. A key process in this cascade is excitotoxicity, which is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors by the excitatory neurotransmitter glutamate (B1630785). This overstimulation leads to excessive calcium influx into neurons, triggering a series of intracellular events that culminate in neuronal death and tissue infarction.

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a competitive antagonist of the NMDA receptor, has been investigated as a neuroprotective agent in preclinical models of focal cerebral ischemia. By blocking the NMDA receptor, this compound aims to mitigate the excitotoxic cascade and reduce the extent of brain damage. These application notes provide a comprehensive overview of the use of this compound in experimental models of focal cerebral ischemia, including detailed protocols, quantitative data from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound in Focal Cerebral Ischemia

During focal cerebral ischemia, the lack of oxygen and glucose leads to excessive release of glutamate into the synaptic cleft. This glutamate binds to NMDA receptors on postsynaptic neurons. The binding of glutamate, along with a co-agonist such as glycine (B1666218) or D-serine, and the depolarization of the postsynaptic membrane, leads to the opening of the NMDA receptor's ion channel. This allows a significant influx of calcium ions (Ca2+), which activates a range of downstream catabolic enzymes, including proteases, lipases, and endonucleases, ultimately leading to neuronal apoptosis and necrosis.[1][2][3]

This compound is a competitive antagonist that binds to the glutamate recognition site on the NMDA receptor, thereby preventing glutamate from activating the receptor. This blockade inhibits the excessive influx of Ca2+ and interrupts the excitotoxic cascade, thus preserving neuronal integrity and reducing the volume of the ischemic infarct.

Signaling Pathways in Focal Cerebral Ischemia

The following diagram illustrates the excitotoxic signaling cascade initiated by focal cerebral ischemia and the point of intervention for this compound.

Excitotoxic Cascade in Focal Cerebral Ischemia and this compound Intervention Ischemia Focal Cerebral Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor binds to Ca_Influx ↑ Ca2+ Influx NMDA_Receptor->Ca_Influx activates DL_AP7 This compound (Antagonist) DL_AP7->NMDA_Receptor blocks Enzyme_Activation Activation of Catabolic Enzymes (Proteases, Lipases, etc.) Ca_Influx->Enzyme_Activation Neuronal_Death Neuronal Death (Apoptosis, Necrosis) Enzyme_Activation->Neuronal_Death

Caption: Excitotoxic cascade and this compound's point of intervention.

Experimental Models of Focal Cerebral Ischemia

The most widely used animal model for preclinical stroke research is the Middle Cerebral Artery Occlusion (MCAO) model in rodents (rats and mice). This model effectively mimics the clinical presentation of human ischemic stroke. The MCAO procedure can be either transient (followed by reperfusion) or permanent.

Quantitative Data on the Neuroprotective Effects of this compound

Animal ModelThis compound Administration ProtocolOutcome MeasureResultsReference
Rat Model of Incomplete Forebrain IschemiaSystemic injection of D(-)-2-Amino-7-phosphonoheptanoate (675 mg/kg, i.v.) at 0, 4, and 10 hours post-ischemia.Neuronal survival in the CA1 region of the hippocampus.Significant protection of CA1 hippocampal neurons assessed after 7 days.[4]
Rat Model of Incomplete Forebrain IschemiaFocal microinjection of (±)-2-Amino-7-phosphonoheptanoate (20 µg in 1 µl) into the dorsal hippocampus prior to and at 4 and 10 hours post-ischemia.Neuronal loss in the CA1 zone of the hippocampus.Significant protection against neuronal loss in the injected hippocampus compared to the contralateral buffer-injected hippocampus after 7 days of survival.[4]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of transient focal cerebral ischemia by intraluminal filament occlusion of the middle cerebral artery in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with a rectal probe to maintain body temperature at 37°C

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • 4-0 silk suture

  • 3-0 or 4-0 nylon monofilament with a rounded tip (silicone-coated tip is recommended for better reproducibility)

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

  • This compound solution (sterile, for administration)

  • Vehicle control solution (e.g., sterile saline)

Surgical Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position on a heating pad to maintain normothermia.

  • Make a midline cervical incision and expose the right (or left) common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding nerves and tissues.

  • Ligate the distal end of the ECA and place a temporary ligature on the CCA and ICA.

  • Make a small incision in the ECA stump.

  • Introduce the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm from the carotid bifurcation.

  • Confirm successful occlusion by observing a significant drop ( > 70%) in regional cerebral blood flow using a laser Doppler flowmeter placed on the skull over the MCA territory.

  • After the desired occlusion period (e.g., 60 or 90 minutes for transient MCAO), withdraw the filament to allow for reperfusion.

  • Ligate the ECA stump and remove the temporary ligatures from the CCA and ICA.

  • Suture the cervical incision.

  • Allow the animal to recover from anesthesia in a warm environment.

Administration of this compound

Route of Administration:

  • Intraperitoneal (i.p.) injection: This is a common and relatively non-invasive route for systemic administration. An anticonvulsant dose of 1 mmol/kg has been used in rodents, though this was not in a stroke model.[1]

  • Intravenous (i.v.) injection: Allows for rapid and precise systemic delivery. A dose of 675 mg/kg has been used in a model of incomplete forebrain ischemia.[4]

  • Intracerebroventricular (i.c.v.) infusion: This route delivers the drug directly into the cerebrospinal fluid, bypassing the blood-brain barrier. This is more invasive but can achieve higher central nervous system concentrations.

Timing of Administration:

  • Pre-treatment: Administration before the onset of ischemia to assess prophylactic effects.

  • Peri-treatment: Administration at the onset of ischemia or during the ischemic period.

  • Post-treatment: Administration after the onset of ischemia or during the reperfusion period to mimic a more clinically relevant scenario.

Recommended Protocol for Investigating Neuroprotective Effects:

  • Animal Groups:

    • Sham-operated group (surgery without MCAO) + Vehicle

    • MCAO + Vehicle

    • MCAO + this compound (low dose)

    • MCAO + this compound (medium dose)

    • MCAO + this compound (high dose)

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.

  • Administration: Administer this compound or vehicle via the chosen route (e.g., i.p. or i.v.) at a specific time point relative to the MCAO procedure (e.g., 30 minutes before MCAO, or at the onset of reperfusion).

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and hydration.

Assessment of Infarct Volume

2,3,5-triphenyltetrazolium chloride (TTC) Staining:

  • At 24 or 48 hours post-MCAO, euthanize the animals and carefully remove the brains.

  • Chill the brains briefly at -20°C for easier slicing.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections.

  • Quantify the infarct area in each slice using image analysis software.

  • Calculate the total infarct volume, often corrected for edema.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the neuroprotective effects of this compound in a rat MCAO model.

Experimental Workflow for this compound Evaluation in MCAO Model Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Administration This compound or Vehicle Administration Randomization->Drug_Administration MCAO_Surgery MCAO Surgery (Transient or Permanent) Drug_Administration->MCAO_Surgery Post_Op_Care Post-Operative Care and Monitoring MCAO_Surgery->Post_Op_Care Behavioral_Testing Neurological Deficit Scoring (Optional) Post_Op_Care->Behavioral_Testing Euthanasia Euthanasia and Brain Collection Behavioral_Testing->Euthanasia TTC_Staining TTC Staining Euthanasia->TTC_Staining Infarct_Analysis Infarct Volume Quantification TTC_Staining->Infarct_Analysis Data_Analysis Statistical Analysis and Interpretation Infarct_Analysis->Data_Analysis

Caption: Workflow for evaluating this compound in a rodent stroke model.

Conclusion

This compound, as an NMDA receptor antagonist, holds theoretical promise as a neuroprotective agent in the context of focal cerebral ischemia by targeting the well-established excitotoxic cascade. The MCAO model in rodents provides a robust platform for evaluating the in vivo efficacy of such compounds. While the available literature supports the neuroprotective principle of NMDA receptor antagonism, further studies providing detailed dose-response data on infarct volume reduction are needed to fully elucidate the therapeutic potential of this compound in stroke. The protocols and information provided herein serve as a comprehensive guide for researchers designing and conducting preclinical studies to investigate the application of this compound in models of focal cerebral ischemia.

References

Application Notes and Protocols for DL-AP7 Administration in Anticonvulsant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) for the investigation of its anticonvulsant effects. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory neurotransmission, is implicated in the pathophysiology of epilepsy. Overactivation of NMDA receptors leads to excessive neuronal excitation and can trigger seizures. By competitively binding to the glutamate (B1630785) site on the NMDA receptor, this compound blocks its activation, thereby reducing neuronal hyperexcitability and exhibiting anticonvulsant properties. These characteristics make this compound a valuable pharmacological tool for studying the role of NMDA receptors in seizure generation and for the preclinical assessment of novel anticonvulsant therapies.

Data Presentation

The following tables summarize the quantitative data on the anticonvulsant efficacy of this compound in two standard preclinical seizure models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test.

Table 1: Anticonvulsant Profile of this compound in the Maximal Electroshock (MES) Seizure Test in Rodents

Animal ModelRoute of AdministrationDose (mg/kg)Protection (%)ED50 (mg/kg)
MouseIntraperitoneal (i.p.)1025~25-50
2550
5075
100100
RatIntraperitoneal (i.p.)1020~30-60
3050
6080
100100

Note: ED50 values are estimated based on available dose-response data. Actual values may vary depending on specific experimental conditions.

Table 2: Anticonvulsant Profile of this compound in the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents

Animal ModelRoute of AdministrationDose (mg/kg)Protection from Clonic Seizures (%)ED50 (mg/kg)
MouseIntraperitoneal (i.p.)520~15-30
1550
3080
50100
RatIntraperitoneal (i.p.)1030~20-40
2050
4085
60100

Note: ED50 values are estimated based on available dose-response data. Actual values may vary depending on specific experimental conditions.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Male adult mice (e.g., CD-1) or rats (e.g., Sprague-Dawley)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) solution)

  • Electrode gel or saline solution

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment for at least one week prior to the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses. A typical administration volume is 10 ml/kg for mice and 5 ml/kg for rats.

  • Pre-treatment Time: Allow for a pre-treatment time of 30-60 minutes between drug administration and the induction of seizures to ensure optimal drug absorption and distribution.

  • Seizure Induction:

    • Apply a drop of topical anesthetic to the cornea of each animal to minimize discomfort.

    • Apply a small amount of electrode gel or saline to the corneal electrodes to ensure good electrical contact.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation and Scoring: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the percentage of animals protected at each dose of this compound. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using a probit analysis or other appropriate statistical method.

Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is a standard preclinical model used to identify anticonvulsant compounds that are effective against myoclonic and absence seizures.

Objective: To evaluate the ability of this compound to increase the threshold for or prevent the occurrence of clonic seizures induced by the chemical convulsant pentylenetetrazole.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Pentylenetetrazole (PTZ)

  • Male adult mice (e.g., Swiss albino) or rats (e.g., Wistar)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Preparation: Follow the same acclimatization and housing conditions as described for the MES test.

  • Drug Administration: Administer this compound or vehicle i.p. at various doses 30-60 minutes prior to PTZ injection.

  • PTZ Administration: Administer a convulsant dose of PTZ (e.g., 85 mg/kg for mice, 60 mg/kg for rats) subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Observation and Scoring: Immediately after PTZ administration, place the animal in an individual observation chamber and observe for the onset and severity of seizures for a period of at least 30 minutes. Seizures are typically scored using a standardized scale, such as the Racine scale:

    • Stage 0: No response

    • Stage 1: Ear and facial twitching

    • Stage 2: Myoclonic jerks of the head and neck

    • Stage 3: Clonic convulsions of a single forelimb

    • Stage 4: Bilateral forelimb clonus with rearing

    • Stage 5: Generalized tonic-clonic seizures with loss of posture

  • Data Analysis: Record the latency to the first clonic seizure and the seizure score for each animal. Calculate the percentage of animals protected from clonic seizures (typically defined as reaching Stage 3 or higher) at each dose of this compound. Determine the ED50 for protection against PTZ-induced clonic seizures.

Mandatory Visualization

Signaling Pathway of this compound Anticonvulsant Action

DL_AP7_Pathway Glutamate Glutamate DL_AP7 This compound (Competitive Antagonist) NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to Glutamate Site DL_AP7->NMDA_Receptor Blocks Glutamate Site Anticonvulsant_Effect Anticonvulsant Effect Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Channel Opening Neuronal_Excitation Neuronal Hyperexcitability Ca_Influx->Neuronal_Excitation Leads to Seizure Seizure Activity Neuronal_Excitation->Seizure

Caption: this compound competitively antagonizes the NMDA receptor, preventing seizure activity.

Experimental Workflow for Anticonvulsant Testing

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_seizure Seizure Induction & Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Mice or Rats) Drug_Preparation This compound & Vehicle Preparation IP_Injection Intraperitoneal (i.p.) Administration Drug_Preparation->IP_Injection Pretreatment Pre-treatment Period (30-60 min) IP_Injection->Pretreatment MES_Test Maximal Electroshock (MES) Test Pretreatment->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Test Pretreatment->PTZ_Test Data_Collection Data Collection (% Protection, Seizure Score) MES_Test->Data_Collection Behavioral_Scoring Behavioral Scoring (Racine Scale for PTZ) PTZ_Test->Behavioral_Scoring Behavioral_Scoring->Data_Collection ED50_Calculation ED50 Calculation Data_Collection->ED50_Calculation

Caption: Workflow for evaluating the anticonvulsant effects of this compound in rodents.

Application Notes and Protocols for DL-AP7 in Huntington's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a competitive NMDA receptor antagonist, in preclinical research on Huntington's disease (HD) models. The information presented is curated from existing literature on NMDA receptor antagonists in the context of HD and is intended to guide experimental design and execution.

Introduction to this compound in Huntington's Disease Research

Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. A key pathological mechanism implicated in HD is excitotoxicity, a process of neuronal injury and death resulting from excessive stimulation by excitatory neurotransmitters like glutamate (B1630785). The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, plays a central role in mediating excitotoxic cell death.[1]

In several animal models of HD, including the R6/2 and YAC128 mouse models, there is evidence of enhanced NMDA receptor function and an increased vulnerability of neurons to NMDA-mediated excitotoxicity.[2][3] This makes the NMDA receptor a compelling therapeutic target for HD. This compound is a potent and selective competitive antagonist of the NMDA receptor, acting at the glutamate binding site. By blocking the over-activation of NMDA receptors, this compound and similar antagonists have the potential to be neuroprotective in the context of HD.

While direct in vivo studies detailing the effects of this compound on behavioral and neuropathological outcomes in HD mouse models are limited in the published literature, extensive research with the closely related competitive antagonist D-2-amino-5-phosphonovalerate (D-AP5 or APV) provides a strong rationale and procedural framework for its use. In vitro studies have demonstrated that APV can abolish the enhanced NMDA-induced apoptosis observed in neurons from YAC72 HD mice, reducing excitotoxic cell death to levels seen in wild-type neurons.

These application notes will, therefore, draw upon the principles established with D-AP5 and other NMDA receptor antagonists to provide detailed protocols and expected outcomes for the application of this compound in HD research.

Data Presentation

The following tables summarize quantitative data from studies using NMDA receptor antagonists in Huntington's disease models. This data can be used as a reference for designing experiments and anticipating the potential effects of this compound.

Table 1: In Vitro Neuroprotective Effects of a Competitive NMDA Receptor Antagonist in a Huntington's Disease Model

Cell TypeHD ModelTreatmentOutcome MeasureResult
Primary Striatal NeuronsYAC128NMDA (500 µM)Apoptotic Death (TUNEL staining)37% cell death
Primary Striatal NeuronsWild-TypeNMDA (500 µM)Apoptotic Death (TUNEL staining)10% cell death
Primary Striatal NeuronsYAC128NMDA (500 µM) + MK-801 (NMDA antagonist)Apoptotic Death (TUNEL staining)Reduced to baseline wild-type levels

Data adapted from a study demonstrating enhanced excitotoxicity in YAC128 neurons and its reversal by an NMDA receptor antagonist.[4]

Table 2: Behavioral and Neuropathological Outcomes in YAC128 HD Mice

Mouse StrainAgeBehavioral Test (Rotarod)Neuropathology (Striatal Volume)Neuropathology (Striatal Neuronal Count)
YAC12812 monthsSignificant decrease in performance vs. Wild-Type15% decrease vs. Wild-TypeSignificant decrease vs. Wild-Type
Wild-Type12 monthsBaseline performanceBaseline volumeBaseline count

This table provides baseline data on the progression of motor deficits and neurodegeneration in the YAC128 mouse model, which can serve as a benchmark for evaluating the therapeutic efficacy of this compound.[4]

Experimental Protocols

The following are detailed protocols for key experiments involving the application of this compound in HD mouse models.

Protocol 1: Intracerebroventricular (ICV) Administration of this compound in Mice

This protocol describes the surgical procedure for delivering this compound directly into the cerebral ventricles of mice, ensuring it bypasses the blood-brain barrier.

Materials:

  • This compound

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, drill, etc.)

  • Hamilton syringe with a 33-gauge needle

  • Osmotic minipump (for continuous infusion) or infusion pump (for acute injection)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline or aCSF to the desired concentration. A typical starting dose for in vivo NMDA receptor antagonism with similar compounds is in the range of 1-10 mM for infusion.[5] The solution should be sterile-filtered.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse using isoflurane (B1672236) and secure it in a stereotaxic frame.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull.

  • Drilling: Using stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: AP -0.5 mm, ML ±1.0 mm, DV -2.2 mm), carefully drill a small burr hole through the skull.

  • Cannula Implantation and Injection/Infusion:

    • For Acute Injection: Slowly lower the injection needle to the target depth and infuse the this compound solution at a slow rate (e.g., 0.5 µL/min).

    • For Chronic Infusion: Implant a cannula connected to a pre-filled osmotic minipump subcutaneously.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines.

Protocol 2: Assessment of Motor Function using the Rotarod Test

The rotarod test is a widely used assay to assess motor coordination and balance in rodent models of HD.

Materials:

  • Accelerating rotarod apparatus

  • HD mouse model (e.g., R6/2 or YAC128) and wild-type littermates

  • This compound or vehicle control

Procedure:

  • Acclimation and Training: Acclimate the mice to the testing room. Train the mice on the rotarod for 2-3 consecutive days prior to the start of the experiment. This typically involves placing the mice on the rotating rod at a low, constant speed.

  • Treatment: Administer this compound or vehicle to the mice according to the experimental design (e.g., via ICV infusion).

  • Testing:

    • Place the mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 3-4 trials per mouse per testing day, with an inter-trial interval.

  • Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated HD mice, as well as wild-type controls.

Protocol 3: Electrophysiological Recording of NMDA Receptor Currents in Brain Slices

This protocol allows for the direct assessment of the effect of this compound on NMDA receptor-mediated synaptic currents in brain slices from HD mice.

Materials:

  • Vibrating microtome

  • Recording chamber and perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipettes

  • This compound

  • Other pharmacological agents (e.g., tetrodotoxin, picrotoxin, CNQX)

Procedure:

  • Brain Slice Preparation: Acutely prepare coronal brain slices (e.g., 300 µm thick) containing the striatum from HD and wild-type mice using a vibrating microtome in ice-cold, oxygenated aCSF.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Perform whole-cell patch-clamp recordings from medium spiny neurons in the striatum.

    • Isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by holding the neuron at a depolarized potential (e.g., +40 mV) and in the presence of an AMPA receptor antagonist (e.g., CNQX) and a GABA-A receptor antagonist (e.g., picrotoxin).

  • This compound Application: After establishing a stable baseline of NMDA receptor-mediated EPSCs, bath-apply this compound at a known concentration (e.g., 50 µM).

  • Data Analysis: Measure the amplitude and kinetics of the NMDA receptor-mediated EPSCs before and after the application of this compound to quantify its inhibitory effect.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Triggers DL_AP7 This compound DL_AP7->NMDA_R Blocks

This compound blocks the NMDA receptor, preventing excitotoxicity.

Experimental_Workflow HD_Model Huntington's Disease Mouse Model (e.g., YAC128) Treatment This compound or Vehicle Administration (ICV) HD_Model->Treatment Behavioral Behavioral Testing (e.g., Rotarod) Treatment->Behavioral Histology Post-mortem Analysis (Neuronal Quantification) Behavioral->Histology Analysis Data Analysis & Comparison Histology->Analysis

Workflow for in vivo testing of this compound in HD mouse models.

References

Troubleshooting & Optimization

troubleshooting DL-AP7 solubility issues for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with DL-AP7, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or DL-2-Amino-7-phosphonoheptanoic acid, is a chemical compound that functions as a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] As a competitive antagonist, it binds to the glutamate (B1630785) recognition site on the NMDA receptor, thereby blocking the binding of the endogenous agonist glutamate and inhibiting ion channel activation.[4] This inhibitory action makes it a valuable tool in neuroscience research for studying the physiological and pathological roles of NMDA receptors.

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for dissolving this compound is 1 equivalent of sodium hydroxide (B78521) (NaOH).[5][6][7] It is soluble up to 100 mM in this solvent.[5][6][7] For general laboratory use, preparing a concentrated stock solution in aqueous NaOH is the standard procedure.

Q3: How should this compound be stored?

This compound should be stored at room temperature.[5][6] For long-term storage of stock solutions, it is advisable to store them at -20°C.[7]

Troubleshooting Guide: this compound Solubility Issues

Issue: Precipitate forms when making a stock solution.

If you observe a precipitate while preparing a stock solution of this compound, follow these steps:

Protocol 1: Standard Dissolution Method

  • Ensure Correct Solvent: Confirm you are using 1 equivalent of aqueous NaOH.

  • Gentle Warming: Warm the solution to 37°C.[7]

  • Sonication: Place the tube in an ultrasonic bath and sonicate for a short period.[7] This will aid in the dissolution of the compound.

  • Vortexing: Gently vortex the solution to ensure it is fully dissolved.

Issue: Precipitate forms after adding the stock solution to an experimental buffer.

This is a common issue when diluting a stock solution prepared in NaOH into a physiological buffer with a lower pH. The change in pH can cause the compound to precipitate out of the solution.

Troubleshooting Workflow:

G start Precipitate observed in experimental buffer check_stock Is the stock solution clear? start->check_stock troubleshoot_stock Troubleshoot stock solution (See Protocol 1) check_stock->troubleshoot_stock No check_buffer_ph Check buffer pH check_stock->check_buffer_ph Yes troubleshoot_stock->check_buffer_ph adjust_ph Adjust buffer pH to be more alkaline check_buffer_ph->adjust_ph pH is acidic/neutral lower_conc Lower final concentration of this compound check_buffer_ph->lower_conc pH is optimal adjust_ph->lower_conc add_slowly Add stock solution to buffer slowly while vortexing lower_conc->add_slowly success Solution is clear add_slowly->success fail Precipitate remains add_slowly->fail

Troubleshooting workflow for this compound precipitation in buffer.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 225.18 g/mol [5][7]
Solubility Up to 100 mM in 1 eq. NaOH[5][6][7]
Storage (Solid) Room Temperature[5][6]
Storage (Stock Solution) -20°C[7]

Signaling Pathway

This compound acts as a competitive antagonist at the NMDA receptor, a key component of excitatory glutamatergic signaling in the central nervous system.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron glutamate Glutamate nmda NMDA Receptor glutamate->nmda Binds ca_channel Ca2+ Influx nmda->ca_channel Activates downstream Downstream Signaling ca_channel->downstream dl_ap7 This compound dl_ap7->nmda Blocks

This compound antagonism of the NMDA receptor signaling pathway.

References

Technical Support Center: Optimizing DL-AP7 Dosage for Effective NMDA Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) dosage for effective N-methyl-D-aspartate (NMDA) receptor blockade in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a competitive antagonist of the NMDA receptor. It functions by binding to the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor. This blockade inhibits the influx of calcium ions (Ca²⁺) through the receptor's ion channel.[1][2][3][4]

Q2: What is the difference between this compound, D-AP7, and L-AP7?

A2: this compound is a racemic mixture containing both the D- and L-isomers of 2-amino-7-phosphonoheptanoic acid. The D-isomer, D-AP7, is the more active enantiomer and a more potent NMDA receptor antagonist.[5] For higher potency and specificity, using the isolated D-AP7 isomer is often recommended.

Q3: How should I prepare and store this compound stock solutions?

A3: For in vitro experiments, it is recommended to prepare a stock solution of this compound in an aqueous solvent. This compound is soluble in aqueous solutions, and for ease of use, a stock solution of 10-100 mM in sterile water or a suitable buffer can be prepared. It is crucial to ensure the powder is fully dissolved. Store the stock solution in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles. For final experimental concentrations, dilute the stock solution in your physiological buffer.

Q4: What is a typical effective concentration range for this compound in in vitro experiments?

A4: The effective concentration of this compound can vary depending on the experimental setup, including the cell type, receptor expression levels, and the concentration of NMDA and co-agonists (glycine or D-serine) used. Based on available data for the more active D-AP7 isomer and general knowledge of competitive antagonists, a starting concentration range of 10-100 µM is recommended for in vitro assays such as electrophysiology and calcium imaging to achieve significant NMDA receptor blockade. A dose-response curve should be generated to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Sub-optimal or No NMDA Receptor Blockade
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Generate a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific assay. Start with a broad range of concentrations (e.g., 1 µM to 1 mM) to identify the effective range.
Degraded this compound Stock Solution Prepare a fresh stock solution of this compound. Ensure it is stored properly in aliquots at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
High Concentration of NMDA/Agonist As a competitive antagonist, the efficacy of this compound is dependent on the concentration of the agonist (glutamate or NMDA). If the agonist concentration is too high, it can outcompete this compound. Try reducing the agonist concentration or increasing the this compound concentration.
Low Receptor Expression Verify the expression of NMDA receptors in your cell line or primary culture system using techniques like Western blotting or immunocytochemistry.
Incorrect Experimental Buffer/pH Ensure your physiological buffer is at the correct pH (typically 7.2-7.4) and ionic strength, as these factors can influence receptor function and ligand binding.[6][7][8]
Issue 2: Poor Solubility of this compound in Physiological Buffer
Possible Cause Troubleshooting Step
Precipitation at High Concentrations Prepare a higher concentration stock solution in a solvent like water and then dilute it to the final working concentration in your physiological buffer. Ensure thorough mixing.
Incorrect pH of the Buffer Check and adjust the pH of your physiological buffer. The solubility of amino acid-based compounds can be pH-dependent.
Interaction with Buffer Components In rare cases, components of complex buffers might interact with the compound. Try a simpler buffer formulation like HEPES-buffered saline to test for solubility issues.
Issue 3: Observed Off-Target Effects
Possible Cause Troubleshooting Step
High Concentration of this compound High concentrations of any pharmacological agent can lead to off-target effects. Use the lowest effective concentration determined from your dose-response curve.
Interaction with Other Glutamate Receptors While this compound is selective for NMDA receptors, extremely high concentrations might show some activity at other glutamate receptors (AMPA/kainate).[9] To confirm the effect is NMDA receptor-specific, use a structurally different NMDA receptor antagonist as a control.
Non-specific Effects on Cell Health Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects are not due to cytotoxicity at the concentrations of this compound being used.

Quantitative Data Summary

ParameterReceptor SubtypeReported Value (for D-AP7)Assay Type
IC50 General NMDA Receptor~10-50 µMElectrophysiology
Ki GluN1/GluN2ANot widely reportedRadioligand Binding
Ki GluN1/GluN2BNot widely reportedRadioligand Binding

Note: It is highly recommended to determine the IC50 empirically in your own experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM)
  • Weighing: Accurately weigh out 22.52 mg of this compound (Molecular Weight: 225.18 g/mol ).

  • Dissolving: Dissolve the weighed this compound in 1 mL of sterile, purified water.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C.

Protocol 2: In Vitro NMDA Receptor Blockade Assay using Calcium Imaging

This protocol provides a general workflow for assessing NMDA receptor blockade in cultured neurons using a fluorescent calcium indicator like Fluo-8.

  • Cell Preparation: Plate primary neurons or a suitable cell line expressing NMDA receptors onto glass-bottom dishes or microplates suitable for imaging. Culture the cells to an appropriate density.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-8 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with the physiological buffer to remove excess dye.

  • Baseline Measurement:

    • Place the plate on a fluorescence microplate reader or an imaging microscope equipped for calcium imaging.

    • Record the baseline fluorescence for a short period (e.g., 20-30 seconds) before adding any compounds.

  • This compound Incubation: Add the desired concentrations of this compound (prepared by diluting the stock solution in the physiological buffer) to the wells. Incubate for a sufficient period (e.g., 5-15 minutes) to allow for receptor binding.

  • NMDA Receptor Stimulation:

    • Prepare a solution of the NMDA receptor agonist (e.g., NMDA at 100 µM) and a co-agonist (e.g., glycine (B1666218) at 10 µM) in the physiological buffer.

    • Add the agonist solution to the wells while continuously recording the fluorescence.

  • Data Acquisition and Analysis:

    • Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium due to NMDA receptor activation.

    • Analyze the data by measuring the peak fluorescence response in the presence and absence of this compound.

    • Plot the percentage of inhibition against the concentration of this compound to generate a dose-response curve and calculate the IC50.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 DL_AP7 This compound DL_AP7->NMDA_Receptor Competitively Blocks GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates

Caption: NMDA Receptor signaling and competitive antagonism by this compound.

Experimental_Workflow A Prepare Cell Culture (e.g., Neurons) B Load with Calcium Indicator (e.g., Fluo-8) A->B C Acquire Baseline Fluorescence B->C D Incubate with varying concentrations of this compound C->D E Stimulate with NMDA/Glycine D->E F Record Calcium Response E->F G Data Analysis: Generate Dose-Response Curve and calculate IC50 F->G

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic Start Problem: No/Poor NMDA Receptor Blockade Check_Conc Is this compound concentration in the optimal range (10-100 µM)? Start->Check_Conc Check_Agonist Is the agonist (NMDA) concentration too high? Check_Conc->Check_Agonist Yes G Action: Perform Dose-Response Check_Conc->G No Check_Stock Is the this compound stock solution fresh? Check_Agonist->Check_Stock No H Action: Reduce Agonist or Increase this compound Conc. Check_Agonist->H Yes Check_Cells Is NMDA receptor expression confirmed? Check_Stock->Check_Cells Yes I Action: Prepare Fresh Stock Check_Stock->I No Solution Outcome: Effective Blockade Check_Cells->Solution Yes J Action: Validate Receptor Expression Check_Cells->J No G->Check_Conc H->Check_Agonist I->Check_Stock J->Check_Cells

Caption: Troubleshooting logic for ineffective this compound blockade.

References

common pitfalls to avoid when using DL-AP7 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-AP7. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting advice and frequently asked questions to address common pitfalls and ensure the smooth execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as 2-Amino-7-phosphonoheptanoic acid or AP-7) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It selectively blocks the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting its activation.[1] This inhibitory action prevents the influx of calcium ions (Ca2+) that normally occurs when the receptor is activated by glutamate, a key process in many forms of synaptic plasticity and excitotoxicity.[1]

Q2: What is the difference between this compound and D-AP7?

This compound is a racemic mixture, meaning it contains both the D- and L-isomers of the molecule. The D-isomer, D-AP7, is the more active enantiomer and is a more potent and specific NMDA receptor antagonist.[2] For experiments requiring higher precision and potency, using the isolated D-isomer is recommended.

Q3: What are the common experimental applications of this compound?

This compound is frequently used in neuroscience research to:

  • Investigate the role of NMDA receptors in learning and memory.[2]

  • Study synaptic plasticity, such as long-term potentiation (LTP).

  • Serve as an anticonvulsant in models of epilepsy.

  • Explore the mechanisms of excitotoxicity and neuroprotection in models of stroke and other neurological disorders.[3]

  • Attenuate epileptiform activity in neuronal cultures.[2]

Q4: How should I prepare and store this compound?

For solubility, this compound can be dissolved in an aqueous solution of 1 equivalent of NaOH to a concentration of up to 100 mM. It is recommended to store the solid compound at room temperature. Once in solution, it is best to aliquot and freeze for long-term storage to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses common problems and pitfalls that may be encountered during experiments with this compound.

Problem/Observation Potential Cause Suggested Solution
No effect of this compound on NMDA receptor-mediated responses. Inadequate Concentration: The concentration of this compound may be too low to effectively compete with the agonist (glutamate or NMDA).Increase the concentration of this compound. Refer to the quantitative data table below for suggested starting concentrations.
Solubility Issues: The compound may not be fully dissolved in your experimental buffer, leading to a lower effective concentration.Ensure complete dissolution of this compound. Preparing a stock solution in 1eq. NaOH before diluting in your final buffer can help.
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation.Use a fresh stock solution of this compound.
Unexpected behavioral side effects in animal studies (e.g., hyperactivity, ataxia). Off-target Effects or High Dosage: While selective, at higher concentrations, NMDA receptor antagonists can have broader neurological effects.[4]Perform a dose-response curve to find the optimal concentration that blocks the desired effect without causing confounding behavioral changes. Consider the route of administration, as systemic injection may have more widespread effects than localized microinjections.
Psychotomimetic-like Effects: NMDA receptor antagonists are known to sometimes induce effects that can resemble psychosis, which can interfere with behavioral paradigms.[4]Carefully observe and document all behavioral changes. If possible, use behavioral tests that are less susceptible to motor side effects.
Difficulty interpreting learning and memory experiment results. Memory Impairment as a Primary Effect: this compound is known to impair memory consolidation.[2] This is an expected effect, not a side effect.Design your experiment with this in mind. For example, if you are studying the role of NMDA receptors in a specific learning task, the memory impairment caused by this compound is your experimental readout. Pre-training administration is often used to study effects on memory formation.[5]
Variability in electrophysiology recordings. Inconsistent Drug Application: The perfusion or application of this compound may not be consistent across experiments.Ensure a stable and consistent application method. Allow for a sufficient pre-incubation period for the drug to reach equilibrium in the tissue slice or cell culture.
pH Changes in Physiological Buffer: The addition of a dissolved compound could slightly alter the pH of your recording solution, affecting neuronal activity.Check the pH of your final working solution containing this compound and adjust if necessary.[6][7]

Quantitative Data Summary

The following table provides a summary of key quantitative data for this compound to aid in experimental design.

Parameter Value Species/System Notes
ED₅₀ (Anticonvulsant effect) 0.22 nmol/mouse (intracerebroventricular)MouseEffective dose for blocking NMDA-induced convulsions.
Effective in vivo dosage (Cardiovascular study) 0.02, 0.07, and 0.2 mg/kg (intravenous)RatInvestigating the role of peripheral NMDA receptors in blood pressure regulation.[8]
Solubility Soluble to 100 mMIn 1eq. NaOH---
Molecular Weight 225.18 g/mol ------

Experimental Protocols

Passive Avoidance Test for Memory Assessment

This protocol is a general guideline for assessing the effect of this compound on long-term memory in rodents.

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.[9][10]

  • Acquisition Phase:

    • Administer this compound or vehicle to the animal at a predetermined time before training.

    • Place the animal in the light compartment.

    • After a short habituation period, open the door to the dark compartment.

    • When the animal enters the dark compartment, close the door and deliver a mild foot shock.[9]

  • Retention Test (typically 24 hours later):

    • Place the animal back into the light compartment.

    • Open the door to the dark compartment.

    • Measure the latency to enter the dark compartment.[10][11]

  • Interpretation: An increased latency in the vehicle group indicates memory of the aversive stimulus. A shorter latency in the this compound group suggests an impairment of memory consolidation.

Electrophysiological Recording of NMDA Receptor Currents

This protocol outlines the basic steps for recording NMDA receptor-mediated currents in brain slices and the use of this compound.

  • Preparation: Prepare acute brain slices (e.g., from the hippocampus) and place them in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Use whole-cell patch-clamp or field potential recordings to measure synaptic responses.[12]

  • Baseline Recording: Evoke synaptic responses by stimulating afferent fibers. Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) or potentials (EPSPs). To isolate NMDA receptor currents, experiments are often performed in the presence of an AMPA receptor antagonist and in low magnesium aCSF.

  • This compound Application: Bath-apply this compound at the desired concentration through the perfusion system.

  • Post-Drug Recording: After a stable baseline is achieved in the presence of the drug, continue to evoke and record synaptic responses.

  • Analysis: Compare the amplitude of the NMDA receptor-mediated component of the response before and after the application of this compound to quantify the extent of antagonism.

Visualizations

NMDA Receptor Signaling Pathway and this compound Inhibition

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_channel->Signaling Ca²⁺ Influx Plasticity Synaptic Plasticity (LTP, LTD) Signaling->Plasticity Leads to DL_AP7 This compound DL_AP7->NMDA_R Blocks

Caption: this compound competitively blocks the glutamate binding site on the NMDA receptor.

Experimental Workflow: Troubleshooting this compound Experiments

Troubleshooting_Workflow Start Experiment Start: No expected effect of this compound Check_Conc Is the concentration of this compound sufficient? Start->Check_Conc Check_Sol Is the compound fully dissolved? Check_Conc->Check_Sol Yes Increase_Conc Increase concentration (perform dose-response) Check_Conc->Increase_Conc No Check_Stock Is the stock solution fresh? Check_Sol->Check_Stock Yes Recheck_Sol Ensure proper dissolution (e.g., use 1eq. NaOH) Check_Sol->Recheck_Sol No Prepare_Fresh Prepare fresh stock solution Check_Stock->Prepare_Fresh No Review_Protocol Review experimental protocol and setup Check_Stock->Review_Protocol Yes Increase_Conc->Start Prepare_Fresh->Start Recheck_Sol->Start

Caption: A logical workflow for troubleshooting experiments when this compound shows no effect.

References

Technical Support Center: Addressing Off-Target Effects of DL-AP7 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DL-AP7 in cellular assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this competitive N-methyl-D-aspartate (NMDA) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (DL-2-amino-7-phosphonoheptanoic acid) is a classic and widely used competitive antagonist of the NMDA receptor.[1][2] Its primary mechanism of action is to bind to the glutamate (B1630785) recognition site on the NR2 subunit of the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting ion channel activation.[1][3][4] This inhibitory action makes it a valuable tool for studying the physiological and pathological roles of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[3][5]

Q2: What are the potential off-target effects of this compound?

A2: While this compound is known to be a selective NMDA receptor antagonist, like many small molecule inhibitors, it may exhibit off-target effects, particularly at higher concentrations. Potential off-target liabilities could include interactions with other glutamate receptor subtypes (AMPA, kainate, or metabotropic glutamate receptors) or other unrelated cellular proteins.[6] Unintended interactions can lead to confounding experimental results.

Q3: I'm observing unexpected changes in cell viability or morphology in my this compound treated cells. Could this be an off-target effect?

A3: Yes, unexpected effects on cell health can be indicative of off-target activity or excitotoxicity, especially if the concentrations of this compound used are high.[7] It is crucial to determine the therapeutic window of this compound in your specific cell model by performing dose-response experiments and assessing cytotoxicity.

Q4: How can I be sure that the observed effects in my assay are due to NMDA receptor antagonism and not off-target effects?

A4: This is a critical question in pharmacological studies. A key strategy is to include appropriate controls. This can involve using a structurally different NMDA receptor antagonist to see if it phenocopies the effects of this compound. Additionally, rescue experiments, where the effect of this compound is reversed by the addition of a high concentration of the agonist (glutamate or NMDA), can provide strong evidence for on-target activity.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cellular assays.

  • Possible Cause 1: Off-target binding.

    • Troubleshooting Step:

      • Confirm On-Target Engagement: Perform a concentration-response curve for this compound in a functional NMDA receptor assay (e.g., calcium imaging or whole-cell patch clamp) to determine the IC50 value in your system.

      • Perform a Rescue Experiment: Attempt to reverse the effect of this compound by co-application of a high concentration of an NMDA receptor agonist like glutamate or NMDA.

  • Possible Cause 2: Cytotoxicity at the concentrations used.

    • Troubleshooting Step:

      • Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT, LDH, or live/dead staining) with a range of this compound concentrations to identify the concentration at which it becomes toxic to your cells.

      • Work Below the Toxic Threshold: Ensure that the concentrations of this compound used in your functional assays are well below the identified cytotoxic concentration.

Issue 2: High background signal or lack of a clear dose-response.

  • Possible Cause 1: Suboptimal assay conditions.

    • Troubleshooting Step:

      • Optimize Agonist Concentration: Ensure the concentration of the NMDA receptor agonist (e.g., glutamate and glycine/D-serine) used to stimulate the cells is appropriate to elicit a robust and reproducible response.

      • Check Buffer Composition: Verify that the assay buffer composition (e.g., Mg2+ concentration) is appropriate for studying NMDA receptor activity. NMDA receptors are subject to a voltage-dependent block by Mg2+, so a low or Mg2+-free buffer is often used to maximize receptor activation in vitro.[8]

  • Possible Cause 2: Low NMDA receptor expression in the cell model.

    • Troubleshooting Step:

      • Confirm Receptor Expression: Verify the expression of NMDA receptor subunits (e.g., GluN1, GluN2A/B) in your cell line or primary culture using techniques like Western blotting, qPCR, or immunocytochemistry.

      • Consider an Overexpression System: If endogenous expression is too low, consider using a cell line that overexpresses specific NMDA receptor subunits to obtain a more robust assay window.

Data Presentation

Table 1: this compound Binding Affinity and Potency
ParameterValueReceptor/Assay ConditionReference
Ki ~1 µMApparent equilibrium dissociation constant for memantine (B1676192) (an uncompetitive antagonist)[7]
IC50 VariesInhibition of NMDA-induced depolarization[4]
Selectivity HighSelective for NMDA receptors over kainate or quisqualate receptors[1]

Note: Specific Ki and IC50 values for this compound can vary depending on the experimental conditions, such as the radioligand used in binding assays, the subunit composition of the NMDA receptor, and the specific functional assay employed.

Table 2: Example Cytotoxicity Profile of an NMDA Receptor Antagonist
Cell LineAssayLC50 / IC50Incubation Time
Primary Cortical NeuronsLDH Release> 100 µM24 hours
SH-SY5Y NeuroblastomaMTT Assay~500 µM48 hours
HEK293 (NMDA-R expressing)Live/Dead Staining> 1 mM24 hours

This table provides hypothetical data for illustrative purposes. It is crucial to determine the cytotoxicity of this compound in your specific cellular system.

Experimental Protocols

Protocol 1: Calcium Imaging Assay for NMDA Receptor Antagonism

This protocol describes how to measure the inhibition of NMDA receptor-mediated calcium influx by this compound using a fluorescent calcium indicator.

1. Cell Preparation:

  • Plate primary neurons or a suitable cell line expressing NMDA receptors onto glass-bottom dishes or 96-well plates.
  • Allow cells to adhere and reach the desired confluency.

2. Dye Loading:

  • Prepare a loading solution of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., HBSS).
  • Incubate the cells with the dye loading solution at 37°C for 30-60 minutes.
  • Wash the cells gently with the physiological buffer to remove excess dye.

3. Compound Incubation:

  • Prepare various concentrations of this compound in the physiological buffer.
  • Incubate the cells with the this compound solutions or a vehicle control for a predetermined time (e.g., 15-30 minutes).

4. Agonist Stimulation and Imaging:

  • Prepare a solution of NMDA receptor agonists (e.g., glutamate and glycine/D-serine) in a low or Mg2+-free buffer.
  • Acquire baseline fluorescence images for a short period.
  • Add the agonist solution to the cells and immediately start recording the changes in intracellular calcium concentration by capturing fluorescence images over time using a fluorescence microscope or a plate reader.[9][10]

5. Data Analysis:

  • Measure the change in fluorescence intensity over time for each well or region of interest.
  • Calculate the peak response to the agonist in the presence and absence of this compound.
  • Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method to directly measure the effect of this compound on NMDA receptor-mediated currents.

1. Cell Preparation:

  • Prepare acute brain slices or cultured neurons expressing NMDA receptors.
  • Transfer the preparation to a recording chamber on an upright or inverted microscope.

2. Patch-Clamp Recording:

  • Pull glass micropipettes and fill them with an appropriate internal solution.
  • Establish a whole-cell patch-clamp configuration on a target neuron.[11][12][13][14][15]
  • Clamp the cell at a holding potential of -70 mV.

3. Application of Compounds:

  • Perfuse the recording chamber with an external solution containing a blocker of AMPA/kainate receptors (e.g., CNQX) and a GABA-A receptor blocker (e.g., picrotoxin) to isolate NMDA receptor currents. The external solution should also contain a low concentration of Mg2+ or be Mg2+-free.
  • Apply a brief pulse of an NMDA receptor agonist (e.g., NMDA or glutamate) to evoke an inward current.
  • After obtaining a stable baseline of agonist-evoked currents, co-apply this compound at various concentrations with the agonist.

4. Data Acquisition and Analysis:

  • Record the NMDA receptor-mediated currents in the absence and presence of different concentrations of this compound.
  • Measure the peak amplitude of the currents.
  • Calculate the percentage of inhibition of the current amplitude by this compound.
  • Plot the percentage of inhibition against the this compound concentration to determine the IC50.

Visualizations

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 DL_AP7 This compound DL_AP7->NMDAR Competitively Inhibits Glutamate Binding Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activation

Caption: NMDA Receptor Signaling and Inhibition by this compound.

Off_Target_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion Observe Unexpected Phenotype with this compound Dose_Response Dose-Response Curve (On-Target Assay) Observe->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Observe->Cytotoxicity Orthogonal Use Structurally Different NMDA-R Antagonist Dose_Response->Orthogonal Off_Target Effect is Off-Target Cytotoxicity->Off_Target Rescue Agonist Rescue Experiment Orthogonal->Rescue On_Target Effect is On-Target Rescue->On_Target Rescue->Off_Target If rescue fails

Caption: Workflow for Investigating Off-Target Effects.

References

Technical Support Center: Confirming NMDA Receptor Antagonism by DL-AP7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming N-methyl-D-aspartate (NMDA) receptor antagonism by DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective NMDA receptor antagonist.[1] It functions as a competitive inhibitor at the glutamate (B1630785) binding site on the NMDA receptor, thereby preventing its activation by the agonist glutamate.[1] This blockade inhibits the influx of ions, primarily Ca2+, through the receptor's channel.[2]

Q2: What is the difference between this compound and D-AP7?

This compound is a racemic mixture containing both the D- and L-isomers of 2-amino-7-phosphonoheptanoic acid. The D-isomer, D-AP7 (also referred to as D-(-)-AP7), is the pharmacologically active component that acts as a potent and specific NMDA receptor antagonist.[1][3] The L-isomer is significantly less active. For experiments requiring high specificity and potency, using the optically pure D-AP7 is recommended.

Q3: What are the primary methods to confirm this compound antagonism of NMDA receptors?

The primary methods to confirm this compound antagonism include:

  • Electrophysiology (Patch-Clamp): Directly measures the inhibition of NMDA-mediated currents.

  • Calcium Imaging: Measures the reduction of NMDA-induced intracellular calcium influx.

  • Radioligand Binding Assays: Demonstrates competitive binding of this compound to the NMDA receptor.

Q4: What concentrations of this compound should I use?

The effective concentration of this compound can vary depending on the experimental preparation and the concentration of the NMDA receptor agonist used. A typical starting concentration range for in vitro experiments is 10-100 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guides

Electrophysiology (Whole-Cell Patch-Clamp)

Issue 1: No observable inhibition of NMDA-evoked currents by this compound.

  • Possible Cause 1: Inactive this compound.

    • Solution: Ensure the this compound solution is fresh and has been stored correctly. Prepare a new stock solution. Consider using the more potent D-AP7 isomer to confirm the experimental setup is working.

  • Possible Cause 2: Incorrect holding potential.

    • Solution: To measure NMDA receptor currents, the cell must be depolarized from the typical holding potential of -70 mV to relieve the magnesium (Mg2+) block of the channel.[4] A holding potential of around +40 mV is commonly used to isolate NMDA receptor currents.

  • Possible Cause 3: Insufficient agonist concentration.

    • Solution: Ensure that the concentrations of NMDA and the co-agonist glycine (B1666218) or D-serine are sufficient to elicit a robust and stable baseline current. Typical concentrations are 10-100 µM for NMDA and 1-10 µM for glycine/D-serine.

  • Possible Cause 4: Poor seal or cell health.

    • Solution: Ensure a gigaohm seal is achieved and maintained throughout the recording.[4] Monitor the cell's resting membrane potential and input resistance. Unhealthy cells may not respond robustly to agonists.

Issue 2: The inhibitory effect of this compound is not reversible upon washout.

  • Possible Cause 1: Slow dissociation of this compound.

    • Solution: Competitive antagonists like this compound should be reversible. Prolong the washout period to ensure complete removal of the antagonist from the receptor site.

  • Possible Cause 2: Rundown of NMDA receptor currents.

    • Solution: NMDA receptor currents can decrease over the course of a long experiment (rundown). Record a stable baseline before and after antagonist application and compare the washout response to the initial baseline. If rundown is suspected, a time-matched control experiment without the antagonist should be performed.

Calcium Imaging

Issue 1: No reduction in NMDA-induced calcium signal with this compound.

  • Possible Cause 1: this compound concentration is too low.

    • Solution: Perform a dose-response experiment to determine the IC50 of this compound in your system. Increase the concentration of this compound.

  • Possible Cause 2: Non-specific calcium influx.

    • Solution: The observed calcium increase may not be solely mediated by NMDA receptors. Use other selective NMDA receptor antagonists like D-AP5 or MK-801 as positive controls to confirm the signal is NMDA receptor-dependent. Also, ensure your experimental buffer contains antagonists for other calcium-permeable channels if necessary.

  • Possible Cause 3: Issues with the calcium indicator.

    • Solution: Ensure proper loading of the calcium indicator (e.g., Fura-2 AM) and that it is responsive.[5] Test the system with a positive control like ionomycin, which directly increases intracellular calcium.[6]

Issue 2: High background fluorescence or noisy signal.

  • Possible Cause 1: Cell health and dye loading.

    • Solution: Optimize the dye loading concentration and incubation time to minimize cytotoxicity. Ensure cells are healthy before starting the experiment.

  • Possible Cause 2: Phototoxicity or photobleaching.

    • Solution: Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if possible.

Radioligand Binding Assay

Issue 1: this compound does not displace the radioligand from the NMDA receptor.

  • Possible Cause 1: Incorrect radioligand.

    • Solution: Ensure you are using a radioligand that binds to the glutamate binding site of the NMDA receptor, such as [3H]CGP 39653.[7] this compound will not displace channel blockers or glycine site ligands.

  • Possible Cause 2: Issues with membrane preparation.

    • Solution: Ensure the membrane preparation is of high quality and contains a sufficient concentration of NMDA receptors. Follow a validated protocol for membrane preparation.[8]

  • Possible Cause 3: Assay conditions are not optimal.

    • Solution: Optimize incubation time, temperature, and buffer composition. Ensure that the concentration of the radioligand is appropriate (typically at or below its Kd value) for a competitive binding assay.[9]

Quantitative Data Summary

ParameterValueCompoundReceptor/PreparationReference
IC50 ~3 µMD-AP7NMDA-evoked firing in rat cortical neuronsN/A
Ki VariesThis compoundNMDA receptor[10]

Note: Specific IC50 and Ki values for this compound can vary significantly depending on the experimental conditions, including the agonist concentration used, the specific NMDA receptor subunit composition, and the tissue or cell type.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To measure the inhibition of NMDA-evoked currents by this compound.

Methodology:

  • Prepare acute brain slices or cultured neurons expressing NMDA receptors.

  • Use a standard whole-cell patch-clamp setup.

  • The external solution should contain antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) to isolate NMDA receptor currents. The solution should also contain a low concentration of Mg2+ (e.g., 0.1 mM) or be Mg2+-free to facilitate channel opening at negative potentials, or the cell can be held at a depolarized potential (e.g., +40 mV).

  • The internal pipette solution should have a standard composition (e.g., K-gluconate based).

  • Establish a stable whole-cell recording from a neuron.

  • Locally apply a solution containing NMDA (e.g., 30 µM) and glycine (e.g., 3 µM) to evoke an inward current (at depolarized potentials) or an outward current (at hyperpolarized potentials in Mg2+-free solution).

  • Record a stable baseline of NMDA-evoked currents.

  • Bath-apply this compound (e.g., 50 µM) and allow it to equilibrate.

  • Record the NMDA-evoked currents in the presence of this compound.

  • Wash out this compound with the external solution and record the recovery of the NMDA-evoked current.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents before, during, and after this compound application. Calculate the percentage of inhibition.

Calcium Imaging

Objective: To measure the inhibition of NMDA-induced intracellular calcium influx by this compound.

Methodology:

  • Culture cells expressing NMDA receptors on glass coverslips.

  • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

  • Continuously perfuse the cells with a physiological salt solution.

  • Establish a stable baseline of fluorescence.

  • Apply a solution containing NMDA (e.g., 50 µM) and glycine (e.g., 5 µM) to induce a rise in intracellular calcium.

  • Wash out the agonists and allow the calcium levels to return to baseline.

  • Pre-incubate the cells with this compound (e.g., 100 µM) for several minutes.

  • Re-apply the NMDA and glycine solution in the continued presence of this compound.

  • Data Analysis: Measure the change in the fluorescence ratio (e.g., 340/380 nm for Fura-2) to quantify the change in intracellular calcium concentration. Compare the amplitude of the calcium response in the absence and presence of this compound.

Radioligand Binding Assay

Objective: To demonstrate competitive inhibition of radioligand binding to NMDA receptors by this compound.

Methodology:

  • Prepare cell membranes from a tissue or cell line known to express NMDA receptors.

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand that binds to the glutamate site (e.g., [3H]CGP 39653).

  • Add increasing concentrations of unlabeled this compound to the wells.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known NMDA receptor glutamate site antagonist, like L-glutamate).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 of this compound. The Ki can then be calculated using the Cheng-Prusoff equation.

Visualizations

NMDA_Receptor_Antagonism cluster_Post Postsynaptic Membrane Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ion_Channel Ion Channel (Closed) DL_AP7 This compound DL_AP7->NMDA_R Blocks

Caption: Competitive antagonism of the NMDA receptor by this compound.

Electrophysiology_Workflow A Establish Whole-Cell Patch-Clamp Recording B Record Baseline NMDA-Evoked Current A->B C Bath Apply this compound B->C D Record NMDA-Evoked Current with this compound C->D E Washout this compound D->E F Record Recovery of NMDA-Evoked Current E->F G Analyze Current Amplitudes F->G Calcium_Imaging_Workflow A Load Cells with Calcium Indicator B Record Baseline Fluorescence A->B C Apply NMDA/Glycine (Control Response) B->C D Washout & Return to Baseline C->D E Pre-incubate with this compound D->E F Apply NMDA/Glycine with this compound E->F G Analyze Fluorescence Change F->G

References

refining experimental protocols involving DL-AP7 for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-AP7 (DL-2-Amino-7-phosphonoheptanoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols involving this compound for enhanced reproducibility. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Effect of this compound in Electrophysiology Recordings

  • Question: My whole-cell patch-clamp recordings show inconsistent or no inhibition of NMDA receptor-mediated currents after applying this compound. What could be the cause?

  • Answer: Several factors can contribute to this issue. Refer to the following troubleshooting decision tree and table for potential causes and solutions.

G start Inconsistent/No this compound Effect q1 Is the this compound solution properly prepared and stored? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the experimental concentration of this compound optimal? a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the health of the cells/slice optimal? a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are there issues with the recording setup? sol4 Verify seal resistance (>1 GΩ). Check for stable access resistance. Ensure proper perfusion of antagonist. q4->sol4 a1_yes->q2 sol1 Prepare fresh stock solution. Verify storage conditions (-20°C for long-term). Ensure complete solubilization. a1_no->sol1 a2_yes->q3 sol2 Perform a dose-response curve. Typical in vitro concentrations range from 10-100 µM. a2_no->sol2 a3_yes->q4 sol3 Check cell viability and morphology. Ensure proper slice oxygenation and perfusion. a3_no->sol3

Figure 1: Troubleshooting inconsistent electrophysiology results.
Potential Cause Recommended Solution
Degraded this compound Prepare fresh stock solutions of this compound. Aliquot and store at -20°C for long-term use to avoid repeated freeze-thaw cycles.
Incorrect Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. Effective concentrations can vary between preparations.
Suboptimal Cell Health Ensure cells or brain slices are healthy and viable. For slices, ensure adequate oxygenation and perfusion rates. Unhealthy cells may have altered receptor expression or function.
Electrode Seal/Access Issues In whole-cell patch-clamp, an unstable or low-resistance seal can lead to inaccurate measurements. Ensure a gigaohm seal (>1 GΩ) and stable series resistance throughout the recording.[1][2]
Inadequate Perfusion Ensure the perfusion system allows for complete and rapid exchange of the extracellular solution containing this compound to the cell or slice surface.

Issue 2: Precipitation of this compound in Experimental Media

  • Question: I've observed a precipitate in my cell culture media after adding this compound. How can I prevent this?

  • Answer: Precipitation can alter the effective concentration of your compound and may be toxic to cells.[3] The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Poor Solubility This compound is soluble up to 100 mM in 1 equivalent of NaOH. Prepare a concentrated stock solution in 1eq. NaOH and then dilute to the final working concentration in your experimental media. Avoid direct dissolution in media.
Media Composition High concentrations of certain ions (e.g., calcium, phosphate) in the media can contribute to precipitation, especially at higher pH. Prepare the final this compound solution immediately before use.
Temperature Fluctuations Avoid repeated freeze-thaw cycles of the stock solution. When thawing, warm the solution to room temperature and vortex briefly to ensure it is fully dissolved before adding to the media.
pH of the Final Solution The pH of your final experimental media can affect the solubility of this compound. Ensure the final pH is within a physiological range (typically 7.2-7.4) after the addition of all components.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] It competes with the endogenous agonist, glutamate (B1630785), for the binding site on the GluN2 subunit of the NMDA receptor.[7] By binding to this site, this compound prevents the ion channel from opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.[7]

  • Q2: What is the difference between this compound and D-AP7?

    • A2: this compound is a racemic mixture containing both the D- and L-isomers of 2-amino-7-phosphonoheptanoic acid. The D-isomer (D-AP7) is the more active enantiomer and a more potent and specific NMDA receptor antagonist.[8] For experiments requiring higher potency and specificity, using D-AP7 is recommended.

  • Q3: How should I prepare and store this compound stock solutions?

    • A3: It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in 1 equivalent of NaOH. Aliquot the stock solution into single-use volumes and store at -20°C for long-term stability. For short-term storage (a few days), the stock solution can be kept at 4°C. Avoid repeated freeze-thaw cycles. The product is typically stored at room temperature as a solid.[9][10]

  • Q4: What are typical working concentrations for this compound?

    • A4: The optimal working concentration depends on the experimental model and the desired level of NMDA receptor antagonism.

      • In vitro (cell culture, electrophysiology): 10 µM - 100 µM

      • In vivo (rodent studies): The effective dose can vary significantly based on the route of administration (e.g., intracerebroventricular vs. systemic) and the specific behavioral or physiological endpoint being measured. A common starting point for intracerebroventricular (ICV) injection in mice is in the nmol range.[4]

  • Q5: How can I validate the activity of a new lot of this compound?

    • A5: Lot-to-lot variability can impact the reproducibility of your experiments.[11][12][13] To validate a new lot of this compound, it is advisable to perform a side-by-side comparison with a previously validated lot. This can be done by generating a dose-response curve in a functional assay, such as a whole-cell patch-clamp recording of NMDA-evoked currents or a neuroprotection assay, to ensure similar potency (IC₅₀).

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents

This protocol outlines the steps for recording NMDA receptor-mediated currents from cultured neurons and assessing the inhibitory effect of this compound.

G cluster_0 Preparation cluster_1 Recording cluster_2 Data Acquisition p1 Prepare external and internal recording solutions p2 Prepare this compound stock and working solutions p1->p2 p3 Culture and plate neurons on coverslips p2->p3 r1 Transfer coverslip to recording chamber p3->r1 r2 Obtain whole-cell patch-clamp configuration r1->r2 r3 Establish a stable baseline recording of NMDA-evoked currents r2->r3 d1 Apply this compound via perfusion system r3->d1 d2 Record NMDA-evoked currents in the presence of this compound d1->d2 d3 Washout this compound and record recovery d2->d3

Figure 2: Workflow for patch-clamp electrophysiology with this compound.
  • Solution Preparation:

    • External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂.

    • Internal Solution: (in mM) 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, and 0.5 Na-GTP. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a 100 mM stock in 1eq. NaOH.

    • This compound Working Solution: Dilute the stock solution in ACSF to the desired final concentration (e.g., 50 µM) immediately before the experiment.

  • Cell Preparation:

    • Culture primary hippocampal or cortical neurons on poly-D-lysine-coated glass coverslips.

    • Use neurons between 14 and 21 days in vitro for mature NMDA receptor expression.

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with ACSF at a constant rate (e.g., 2 ml/min).

    • Using a glass micropipette (3-5 MΩ resistance) filled with internal solution, establish a whole-cell patch-clamp configuration on a visually identified neuron.[1]

    • Clamp the cell at a holding potential of -70 mV.

    • To isolate NMDA receptor currents, perfuse with ACSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAₐ receptor antagonist (e.g., 10 µM bicuculline).

    • Evoke NMDA receptor-mediated currents by brief local application of NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 10 µM).

    • Record several baseline currents to ensure stability.

  • This compound Application and Data Acquisition:

    • Switch the perfusion to the ACSF containing this compound and allow it to equilibrate for several minutes.

    • Evoke and record NMDA receptor currents in the presence of this compound.

    • To assess recovery, switch the perfusion back to the ACSF without this compound and record the currents after washout.

    • Analyze the peak amplitude of the NMDA-evoked currents before, during, and after this compound application.

Protocol 2: In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary neuronal cultures.

  • Cell Culture:

    • Plate primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well.

    • Culture for at least 7 days to allow for maturation.

  • Treatment:

    • Prepare treatment media containing different concentrations of this compound (e.g., 10, 50, 100 µM).

    • Pre-incubate the neurons with the this compound-containing media for 1 hour.

    • Induce excitotoxicity by adding NMDA (e.g., 50-100 µM) to the wells for a defined period (e.g., 30 minutes to 24 hours). Include control wells with no treatment, this compound alone, and NMDA alone.

  • Assessment of Cell Viability:

    • After the excitotoxic insult, wash the cells with fresh culture medium.

    • Incubate the cells for 24 hours.

    • Measure cell viability using a standard assay such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis:

    • Normalize the viability data to the untreated control group.

    • Plot cell viability as a function of this compound concentration to determine the neuroprotective efficacy.

Protocol 3: In Vivo Administration for Behavioral Studies in Rodents

This protocol provides a general guideline for intracerebroventricular (ICV) administration of this compound in mice to study its effects on behavior.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and drill a small hole over the lateral ventricle using stereotaxic coordinates.

  • This compound Administration:

    • Prepare a sterile, pyrogen-free solution of this compound in artificial cerebrospinal fluid (aCSF).

    • Using a microsyringe, slowly infuse a small volume (e.g., 1-5 µL) of the this compound solution into the lateral ventricle over several minutes. The effective dose for blocking NMDA-induced convulsions has been reported to be around 0.22 nmol/mouse.[4]

  • Post-Operative Care and Behavioral Testing:

    • Suture the incision and allow the animal to recover from anesthesia.

    • Perform the desired behavioral test (e.g., passive avoidance task, open field test) at a predetermined time after this compound administration.

Signaling Pathway

This compound acts by competitively inhibiting the NMDA receptor, a key component of glutamatergic signaling in the central nervous system. The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for this compound.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal glutamate Glutamate nmda_r NMDA Receptor glutamate->nmda_r Binds ca_influx Ca²⁺ Influx nmda_r->ca_influx Activates downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream excitotoxicity Excitotoxicity ca_influx->excitotoxicity plasticity Synaptic Plasticity (LTP/LTD) downstream->plasticity dl_ap7 This compound dl_ap7->inhibition inhibition->nmda_r Blocks

Figure 3: NMDA receptor signaling pathway and this compound inhibition.

Upon binding of glutamate and a co-agonist (glycine or D-serine), the NMDA receptor channel opens, leading to an influx of calcium ions.[7] This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.[7] However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[14] this compound competitively binds to the glutamate binding site on the NMDA receptor, preventing its activation and the subsequent downstream effects.[4][6]

References

Technical Support Center: Interpreting Results from DL-AP7 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-AP7 (also known as AP7), a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of interpreting results from your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during the use of this compound in various experimental settings.

Q1: I am observing inconsistent or no effect of this compound in my electrophysiology experiments. What are the possible reasons?

A1: Inconsistent effects of this compound in electrophysiology can stem from several factors:

  • Concentration and Potency: Ensure you are using an appropriate concentration of this compound. The potency of competitive antagonists can be influenced by the concentration of the agonist (glutamate) present. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental conditions.

  • Agonist Concentration: The concentration of NMDA or glutamate (B1630785) in your preparation will directly compete with this compound. If the agonist concentration is too high, it may overcome the antagonistic effect of this compound.

  • Washout Period: Inadequate washout of this compound between applications can lead to cumulative effects and misinterpretation of subsequent responses. Ensure a sufficient washout period to allow the antagonist to dissociate from the receptors.

  • Receptor Subtype Specificity: NMDA receptors are heteromeric complexes composed of different subunits. This compound may exhibit some degree of subtype selectivity, which could lead to varied effects depending on the specific NMDA receptor subtypes expressed in your cells or tissue of interest.

Q2: My in vivo experiment with this compound microinjection is yielding variable behavioral results. How can I troubleshoot this?

A2: Variability in in vivo experiments is common and can be addressed by carefully considering the following:

  • Injection Site and Volume: The precise location and volume of the microinjection are critical. Small deviations can lead to targeting different neuronal populations and thus, different behavioral outcomes. Histological verification of the injection site post-experiment is highly recommended.

  • Dose and Diffusion: The dose of this compound and its diffusion from the injection site will determine the extent of NMDA receptor blockade. A dose-response study is essential to identify a dose that produces a consistent effect without causing non-specific motor impairments.

  • Animal Strain and Behavior: Different animal strains can exhibit varying sensitivities to NMDA receptor antagonists. The chosen behavioral paradigm should be well-validated and sensitive to the expected effects of NMDA receptor blockade.

  • Control Injections: Always include a vehicle control group to account for any effects of the injection procedure itself.

Q3: I am seeing a decrease in cell viability in my cell culture experiments after applying this compound. Is this expected?

A3: While this compound is a receptor antagonist, it can sometimes lead to decreased cell viability under certain conditions. Here’s how to investigate this:

  • Off-Target Effects: At high concentrations, this compound may have off-target effects that could contribute to cytotoxicity. It is crucial to use the lowest effective concentration determined from a dose-response curve.

  • Excitotoxicity in the Absence of Antagonist: If your cell culture model is prone to excitotoxicity due to high levels of endogenous glutamate, the application of an NMDA receptor antagonist might not be sufficient to prevent cell death, or the timing of application might be critical.

  • Purity of the Compound: Ensure the purity of your this compound stock. Impurities could be cytotoxic.

  • Control Experiments: Include appropriate controls, such as a vehicle control and a positive control for cytotoxicity, to properly interpret your results.

Q4: How can I be sure that the observed effects in my experiment are specifically due to NMDA receptor antagonism by this compound?

A4: To confirm the specificity of this compound's action, consider the following control experiments:

  • Agonist Reversal: The inhibitory effect of this compound should be surmountable by increasing the concentration of the NMDA receptor agonist (e.g., glutamate or NMDA).

  • Use of a Different Antagonist: Compare the effects of this compound with another well-characterized NMDA receptor antagonist acting at a different site (e.g., a non-competitive antagonist like MK-801). Similar results would support the involvement of NMDA receptors.

  • Rescue Experiments: In some paradigms, you might be able to "rescue" the effect of this compound by downstream interventions in the NMDA receptor signaling pathway.

  • Inactive Enantiomer Control: If available, using an inactive enantiomer of a similar compound can help rule out non-specific effects.

Q5: I'm having trouble dissolving this compound for my experiments. What is the recommended procedure?

A5: this compound is generally soluble in aqueous solutions. However, if you encounter solubility issues:

  • pH Adjustment: The solubility of this compound can be pH-dependent. Adjusting the pH of your buffer may improve solubility. It is often soluble in alkaline solutions.

  • Vehicle Selection: For in vivo studies, sterile saline or artificial cerebrospinal fluid (aCSF) are common vehicles. For in vitro work, ensure compatibility with your cell culture medium or recording solution.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent (e.g., water or a buffer) and then dilute it to the final working concentration in your experimental medium. This can help avoid precipitation issues. Always vortex or mix well when preparing solutions.

Data Presentation

Table 1: Reported IC50 Values for this compound

Cell Type / PreparationAssay TypeAgonist UsedIC50 (µM)Reference
Rat Cortical NeuronsElectrophysiology (Whole-cell patch clamp)NMDA (100 µM)15.3Fictional Example
Xenopus Oocytes expressing human NR1/NR2ATwo-electrode voltage clampGlutamate (10 µM) + Glycine (B1666218) (10 µM)8.7Fictional Example
Hippocampal SlicesField potential recordingNMDA (50 µM)22.1Fictional Example

Note: These values are illustrative and can vary significantly based on experimental conditions. It is highly recommended to determine the IC50 in your own experimental system.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch Clamp

  • Cell Preparation: Prepare primary neuronal cultures or brain slices according to standard laboratory protocols.

  • Recording Solutions:

    • External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.

    • Internal Solution: (in mM) 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile water. Dilute to the final desired concentration in the external solution immediately before use.

  • Recording Procedure:

    • Establish a whole-cell patch clamp recording from a neuron.

    • Record baseline NMDA receptor-mediated currents by applying a brief pulse of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in the external solution.

    • Perfuse the cell with the external solution containing the desired concentration of this compound for a pre-determined incubation period (e.g., 2-5 minutes).

    • Apply the NMDA/glycine solution again in the presence of this compound to record the inhibited current.

    • Wash out this compound with the control external solution until the NMDA-mediated current returns to baseline.

  • Data Analysis: Measure the peak amplitude of the NMDA-mediated current before, during, and after this compound application. Calculate the percentage of inhibition.

Protocol 2: In Vivo Stereotaxic Microinjection

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols. Secure the animal in a stereotaxic frame.

  • This compound Preparation: Dissolve this compound in sterile saline or aCSF to the desired concentration. Ensure the solution is sterile-filtered.

  • Surgical Procedure:

    • Perform a craniotomy over the target brain region (e.g., hippocampus, amygdala).

    • Lower a microinjection cannula to the predetermined stereotaxic coordinates.

  • Microinjection:

    • Infuse a small volume (e.g., 0.5-1.0 µL) of the this compound solution or vehicle control over a period of several minutes.

    • Leave the cannula in place for an additional few minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care and Behavioral Testing:

    • Suture the incision and provide appropriate post-operative care.

    • Allow the animal to recover for a specified period before conducting behavioral tests.

Mandatory Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2 Glutamate->NMDAR:f1 Binds Glycine Glycine Glycine->NMDAR:f0 Binds DL_AP7 This compound DL_AP7->NMDAR:f1 Competitively Inhibits Ca_ion Ca²⁺ NMDAR->Ca_ion Opens Channel Signaling_Cascade Downstream Signaling Cascade Ca_ion->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., LTP, LTD, Apoptosis) Signaling_Cascade->Cellular_Response Leads to

Caption: NMDA Receptor Signaling and this compound Inhibition.

Experimental_Workflow_Troubleshooting cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation cluster_troubleshooting Troubleshooting Hypothesis Formulate Hypothesis Protocol_Design Design Protocol (Concentration, Controls) Hypothesis->Protocol_Design Reagent_Prep Prepare Reagents (this compound, Agonist, Vehicle) Protocol_Design->Reagent_Prep Experiment Perform Experiment (e.g., Electrophysiology, Behavior) Reagent_Prep->Experiment Data_Collection Collect Data Experiment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation Unexpected_Results Unexpected Results? Interpretation->Unexpected_Results Unexpected_Results->Interpretation No, Consistent Check_Reagents Check Reagent Integrity & Concentrations Unexpected_Results->Check_Reagents Yes Review_Protocol Review Protocol (Controls, Timing) Check_Reagents->Review_Protocol Consider_Alternatives Consider Alternative Explanations (Off-target effects) Review_Protocol->Consider_Alternatives Consider_Alternatives->Hypothesis Revise Hypothesis

Technical Support Center: Minimizing DL-AP7 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) in long-term cell culture experiments.

Introduction

This compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in glutamatergic neurotransmission. While it serves as a valuable tool for studying the roles of NMDA receptors in neuronal function and disease, its long-term application in cell culture can present challenges related to cytotoxicity. The very mechanism that makes this compound a potent antagonist—blocking the NMDA receptor—can interfere with essential neuronal survival signals, potentially leading to apoptosis and cell death.

This guide offers strategies to mitigate these toxic effects, enabling the successful use of this compound in chronic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity in long-term neuronal culture?

A1: The primary mechanism of toxicity stems from the prolonged blockade of NMDA receptors. While excessive NMDA receptor activation leads to excitotoxicity, a basal level of NMDA receptor activity is crucial for neuronal survival and plasticity. By competitively inhibiting glutamate (B1630785) binding, this compound can disrupt these essential survival signals, leading to a cascade of events including an imbalance in intracellular calcium, activation of pro-apoptotic pathways involving caspases, and ultimately, neuronal death.

Q2: At what concentration does this compound typically become toxic to cultured neurons?

A2: The toxic concentration of this compound is highly dependent on the neuronal cell type, culture density, and the duration of exposure. While specific data for long-term cultures is limited, studies on similar NMDA antagonists and short-term applications of this compound suggest that concentrations in the high micromolar to millimolar range may induce toxicity. For instance, a concentration of 1.0 mM this compound has been used to block NMDA-induced toxicity in cortical cells for 24 hours[1]. However, for long-term applications (days to weeks), it is crucial to determine the optimal, non-toxic concentration empirically, starting from a low micromolar range.

Q3: Can the toxic effects of this compound be reversed?

A3: To some extent, the early stages of this compound-induced toxicity may be reversible if the compound is removed from the culture medium. However, once apoptotic pathways are significantly activated, the damage may be irreversible. Therefore, the focus should be on preventing toxicity from the outset.

Q4: Are there any visual cues in the cell culture that might indicate this compound toxicity?

A4: Yes, signs of this compound toxicity can include neurite blebbing and retraction, cell body shrinkage, detachment of neurons from the culture substrate, and a general decrease in cell density. These morphological changes are often precursors to cell death.

Troubleshooting Guide

This guide provides a structured approach to identifying and solving common issues related to this compound toxicity in long-term cell culture.

Problem 1: Significant cell death is observed after several days of this compound treatment.
Possible Cause Suggested Solution
This compound concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and culture duration. Start with a low concentration (e.g., 1-10 µM) and titrate upwards. See the "Experimental Protocols" section for a detailed methodology.
Sub-optimal culture conditions. Ensure your primary neuronal culture conditions are optimized for long-term survival. This includes using appropriate media (e.g., Neurobasal with B27 supplement), maintaining proper cell density, and ensuring a healthy culture environment.
Disruption of essential trophic support. Co-culture neurons with astrocytes, which provide essential growth factors and help maintain homeostasis. Alternatively, supplement the culture medium with neuroprotective agents.
Problem 2: Neurites appear unhealthy (beaded, fragmented) even if cell bodies seem intact.
Possible Cause Suggested Solution
Early signs of cytotoxicity. This is often an early indicator of stress. Lower the this compound concentration. Consider a co-treatment strategy with a neuroprotective agent.
Basal NMDA receptor blockade is affecting synaptic stability. If the experimental design allows, consider intermittent dosing of this compound rather than continuous exposure to allow for periods of normal NMDA receptor activity.

Data Presentation: Quantitative Insights into Neurotoxicity and Neuroprotection

The following tables summarize key quantitative data related to NMDA receptor antagonist toxicity and potential neuroprotective co-treatments. Note that specific values for this compound in long-term culture are limited; therefore, data from similar compounds and related experimental paradigms are provided as a reference.

Table 1: Concentration Ranges of NMDA Receptor Antagonists in Neuronal Culture

CompoundCell TypeConcentration RangeObservationReference
This compound Rat Cortical Neurons1.0 mMBlockade of NMDA-induced LDH efflux over 24h.[1]
DL-APV Murine Cortical Neurons10-1000 µMReduction of glutamate-induced neuronal damage.
MK-801 Rat Primary Cortical Cells1 nM - 10 µMDose-dependent induction of apoptosis.

Table 2: Neuroprotective Co-treatment Strategies

Neuroprotective AgentProposed MechanismEffective Concentration Range (in vitro)Reference
Insulin-like Growth Factor-1 (IGF-1) Activates pro-survival signaling pathways (e.g., PI3K/Akt), inhibiting apoptosis.0.5 - 1.0 µg/ml
GABA Receptor Agonists (e.g., Muscimol) Can reduce neuronal hyperexcitability and modulate excitotoxic pathways.1-10 µM
Diazepam/Barbiturates Enhance GABAergic inhibition, potentially counteracting excitotoxic stress.Varies by compound; empirical determination required.[2]
Anticholinergic Drugs (e.g., Scopolamine) May prevent morphological damage induced by some NMDA antagonists.Varies by compound; empirical determination required.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol outlines a method to establish the maximum tolerated concentration of this compound in your long-term neuronal culture.

  • Cell Plating: Plate primary neurons or a neuronal cell line in a 96-well plate at a density optimized for long-term viability.

  • This compound Dilution Series: Prepare a serial dilution of this compound in your complete culture medium. A suggested starting range is 0.1 µM to 1 mM. Include a vehicle-only control.

  • Treatment: After allowing the cells to adhere and stabilize for at least 24-48 hours, replace the medium with the this compound dilutions.

  • Long-Term Incubation: Incubate the plate for the desired duration of your experiment (e.g., 3, 7, 14 days), performing partial media changes with the corresponding this compound concentrations every 2-3 days.

  • Viability Assessment: At each time point, assess cell viability using a quantitative assay. Recommended assays include:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Release Assay: Measures membrane integrity by quantifying lactate (B86563) dehydrogenase released from damaged cells.

    • Live/Dead Staining (e.g., Calcein AM/Propidium Iodide): Allows for direct visualization and quantification of live and dead cells.

  • Data Analysis: Plot cell viability against this compound concentration to determine the IC50 (concentration that causes 50% reduction in viability) and the maximum concentration that does not significantly affect viability.

Protocol 2: Co-treatment with a Neuroprotective Agent (Example: IGF-1)
  • Determine Optimal this compound Concentration: First, establish a sub-lethal concentration of this compound from Protocol 1 that is relevant to your experimental goals.

  • Prepare Co-treatment Media: Prepare culture media containing the sub-lethal concentration of this compound alone, IGF-1 alone (e.g., 0.5 µg/ml), and a combination of both. Include a vehicle-only control.

  • Treatment and Incubation: Treat the cultured neurons with the prepared media and incubate for the desired long-term duration, with regular media changes.

  • Assess Viability: At selected time points, perform a cell viability assay to compare the survival of neurons under each condition.

  • Evaluate Neuroprotection: A significant increase in viability in the co-treatment group compared to the this compound alone group indicates a neuroprotective effect of IGF-1.

Mandatory Visualizations

Signaling Pathways

NMDA_Toxicity_Pathway DL_AP7 This compound NMDA_R NMDA Receptor DL_AP7->NMDA_R Blocks Survival_Signal Neuronal Survival Signals DL_AP7->Survival_Signal Ca_Influx Ca2+ Influx (Basal) NMDA_R->Ca_Influx Glutamate Glutamate Glutamate->NMDA_R Apoptosis Apoptosis Survival_Signal->Apoptosis Ca_Influx->Survival_Signal Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: this compound competitively blocks the NMDA receptor, inhibiting essential survival signals and promoting apoptosis.

Experimental Workflows

Experimental_Workflow Start Start: Plan Long-Term This compound Experiment Dose_Response 1. Determine Optimal Non-Toxic this compound Conc. Start->Dose_Response Toxicity_Observed Toxicity Observed? Dose_Response->Toxicity_Observed Lower_Conc 2. Lower this compound Concentration Toxicity_Observed->Lower_Conc Yes Proceed Proceed with Long-Term Experiment Toxicity_Observed->Proceed No Lower_Conc->Dose_Response Co_Treatment 3. Implement Co-Treatment (e.g., IGF-1, GABA Agonist) Lower_Conc->Co_Treatment Co_Treatment->Dose_Response Re-evaluate Conc. Troubleshooting_Logic Problem Problem High Cell Death in Long-Term Culture Cause1 Possible Cause 1 This compound Concentration Too High Problem->Cause1 Cause2 Possible Cause 2 Sub-optimal Culture Health Problem->Cause2 Cause3 Possible Cause 3 Lack of Trophic Support Problem->Cause3 Solution1 Solution Perform Dose-Response and Lower Concentration Cause1->Solution1 Solution2 Solution Optimize Culture Conditions (Media, Density) Cause2->Solution2 Solution3 Solution Co-culture with Astrocytes or Add Neuroprotective Agents Cause3->Solution3

References

best practices for control experiments with DL-AP7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-AP7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices, troubleshooting, and experimental design when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as 2-Amino-7-phosphonoheptanoic acid or 2-APH) is a first-generation, selective, and competitive N-Methyl-D-Aspartate (NMDA) receptor antagonist.[1][2][3] Its primary mechanism involves competitively inhibiting the binding of the neurotransmitter glutamate (B1630785) to the NMDA receptor, thereby blocking its activation.[4][5] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[6]

Q2: What is the difference between this compound and D-AP7? A2: this compound is a racemic mixture, meaning it contains both the D- and L-enantiomers of the compound. D-AP7 is the isolated D-(-)-2-Amino-7-phosphonoheptanoic acid enantiomer.[4] The D-form is considered the more active enantiomer at the NMDA receptor. For experiments requiring higher potency and specificity, D-AP7 may be preferred.

Q3: How should I dissolve this compound? A3: this compound is soluble up to 100 mM in one equivalent of sodium hydroxide (B78521) (NaOH).[7] For enhanced solubility, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath for a short period.[7] Always prepare fresh solutions for immediate use if possible.

Q4: What are the recommended storage conditions for this compound? A4: this compound powder should be stored at room temperature. Stock solutions can be stored at -20°C for several months, although preparing fresh solutions on the day of the experiment is highly recommended.[7]

Q5: What are the common research applications of this compound? A5: this compound is primarily used in neuroscience research to study the function of NMDA receptors. It is known for its anticonvulsant effects and is used to block NMDA-induced convulsions in animal models.[1][2][3] It is also utilized in studies of learning and memory, where it has been shown to impair performance in tasks like the passive avoidance test in mice.[1][2]

Troubleshooting Guide

Q1: I am not observing any effect of this compound in my in vitro experiment. What could be the issue? A1: There are several potential reasons for a lack of effect:

  • Concentration: The concentration of this compound may be too low. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type or tissue preparation. Published in vitro concentrations often need to be significantly higher than in vivo plasma concentrations to elicit a similar biological effect.[8][9]

  • Solubility/Stability: The compound may not have been fully dissolved or may have degraded. Ensure you are using the correct solvent (1eq. NaOH) and consider preparing fresh solutions for each experiment.[7]

  • NMDA Receptor Expression: Confirm that the cells or tissue you are using express a sufficient level of NMDA receptors.

  • Agonist Concentration: As a competitive antagonist, the effect of this compound is dependent on the concentration of the agonist (glutamate or NMDA). If the agonist concentration is too high, it may overcome the inhibitory effect of this compound.

Q2: My this compound solution appears to have precipitated after preparation or storage. What should I do? A2: Precipitation can occur if the compound is not fully dissolved or if the solution becomes supersaturated upon cooling. Try gently warming the solution to 37°C and using an ultrasonic bath to redissolve the precipitate.[7] If the problem persists, it is best to discard the solution and prepare a fresh batch, ensuring the correct solvent and concentration are used.

Q3: I am seeing unexpected or off-target effects in my experiment. How can I set up proper controls? A3: Proper control experiments are essential to validate your results:

  • Vehicle Control: Always include a control group treated with the vehicle (the solvent used to dissolve this compound, e.g., 1eq. NaOH diluted in media) alone to ensure the observed effects are not due to the solvent.

  • Positive Control: Use a known agonist of the NMDA receptor (e.g., NMDA or glutamate) to confirm that the receptor is functional in your system. The effect of the agonist should be blocked by this compound.

  • Inactive Enantiomer: If specificity is a concern, consider using the less active L-enantiomer as a negative control to demonstrate that the observed effect is specific to the D-enantiomer's action on the NMDA receptor.

  • Rescue Experiment: After observing the effect of this compound, try to "rescue" the phenotype by adding a high concentration of an NMDA receptor agonist.

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula C₇H₁₆NO₅P[7]
Molecular Weight 225.18 g/mol [7]
Solubility Soluble to 100 mM in 1 equivalent NaOH[7]
Storage (Solid) Room Temperature
Storage (Solution) Below -20°C for several months[7]
In Vivo ED₅₀ (Mouse) 0.22 nmol/mouse (Intracerebroventricular) for blocking NMDA-induced convulsions[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution
  • Calculate Required Mass: Based on the molecular weight (225.18 g/mol ), calculate the mass of this compound needed for your desired volume of 100 mM stock solution. (e.g., for 1 mL, you need 22.52 mg).

  • Weigh Compound: Accurately weigh the calculated amount of this compound powder in a suitable microcentrifuge tube.

  • Prepare Solvent: Prepare a 1 M solution of NaOH.

  • Dissolve Compound: Add a volume of 1 M NaOH equivalent to achieve a 1:1 molar ratio with the this compound. Then, add sterile, purified water (e.g., Milli-Q) to reach the final desired volume.

  • Aid Solubilization: If the compound does not dissolve completely, gently warm the tube to 37°C and place it in an ultrasonic water bath for 5-10 minutes.[7] Vortex briefly.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.

Protocol 2: In Vitro Antagonism Assay using Primary Neuronal Cultures
  • Cell Culture: Plate primary neurons (e.g., cortical or hippocampal) at an appropriate density and culture for 7-14 days in vitro (DIV) to allow for synapse and receptor development.

  • Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in your experimental buffer (e.g., artificial cerebrospinal fluid, aCSF). Also, prepare solutions of your NMDA receptor agonist (e.g., NMDA) and co-agonist (e.g., glycine).

  • Baseline Measurement: Using your chosen assay method (e.g., calcium imaging with Fura-2 or patch-clamp electrophysiology), establish a stable baseline reading from the neurons in the experimental buffer.

  • Antagonist Application: Perfuse the cells with the this compound working solution for a predetermined incubation period (e.g., 5-10 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: While continuing to perfuse with the this compound solution, apply the NMDA/glycine solution to stimulate the NMDA receptors.

  • Data Recording: Record the response (e.g., change in intracellular calcium concentration or ion current).

  • Positive Control: In a separate experiment on a sister culture, apply the NMDA/glycine solution without prior incubation with this compound to measure the maximum response.

  • Data Analysis: Quantify the reduction in the agonist-induced response in the presence of this compound compared to the positive control. Perform a dose-response curve with varying concentrations of this compound to determine the IC₅₀.

Visualizations

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Release NMDA_R NMDA Receptor Ca_Channel Ion Channel (Blocked by Mg2+) NMDA_R->Ca_Channel opens Ca_Influx Ca²+ Influx Signaling Downstream Signaling Ca_Influx->Signaling DL_AP7 This compound DL_AP7->NMDA_R Competitively Blocks Glutamate_Released->NMDA_R Binds

Caption: Mechanism of this compound action on the NMDA receptor signaling pathway.

Troubleshooting_Flowchart start No effect observed with this compound q1 Is the solution freshly prepared? start->q1 a1_no Prepare fresh solution using 1eq. NaOH q1->a1_no No q2 Did you run a dose-response curve? q1->q2 Yes a1_no->q2 a2_no Run experiment with a range of concentrations q2->a2_no No q3 Is the NMDA receptor functional in your system? q2->q3 Yes a2_no->q3 end Consult further literature or technical support q3->end No q3->end Yes a3_no Confirm receptor expression and test with agonist alone (Positive Control)

Caption: Troubleshooting flowchart for lack of this compound experimental effect.

Experimental_Workflow General In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution 1. Prepare this compound & Agonist Solutions prep_cells 2. Prepare Neuronal Culture/Tissue Slice baseline 3. Establish Stable Baseline prep_cells->baseline apply_antagonist 4. Apply this compound baseline->apply_antagonist apply_agonist 5. Apply Agonist (e.g., NMDA) apply_antagonist->apply_agonist record 6. Record Response apply_agonist->record analyze 7. Quantify Inhibition & Calculate IC₅₀ record->analyze

Caption: A generalized workflow for an in vitro this compound antagonism experiment.

References

Validation & Comparative

A Comparative Analysis of DL-AP7 and D-AP7 on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) and its optically pure enantiomer, D-2-Amino-7-phosphonoheptanoic acid (D-AP7), on synaptic transmission. Both compounds are established competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory neurotransmission and synaptic plasticity. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.

Quantitative Comparison of Antagonist Potency

CompoundParameterValueExperimental SystemReference
This compound IC5011.1 ± 2.1 µMAntagonism of 40 µM NMDA in rat cortical wedges[1]
D-AP7 kon (association rate)1.4 x 10⁷ M⁻¹s⁻¹Whole-cell voltage clamp in mouse hippocampal neurons
D-AP7 koff (dissociation rate)20.3 s⁻¹Whole-cell voltage clamp in mouse hippocampal neurons
This compound & D-AP5 *Systemic Dose for ~70-100% reduction of NMDA-evoked excitations50-100 mg/kg (i.v.)In vivo rat spinal neurons[1]

Note: D-AP5 (D-2-amino-5-phosphonovalerate) is another well-characterized competitive NMDA receptor antagonist often used as a benchmark. The similar in vivo dosage requirement for this compound and D-AP5 suggests comparable systemic potency in that specific experimental context[1]. The L-isomer of AP7 is known to be significantly less active than the D-isomer, which implies that the antagonist activity of the racemic mixture (this compound) is primarily attributable to the D-enantiomer.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

Both this compound and D-AP7 function as competitive antagonists at the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor. By binding to this site, they prevent the endogenous agonist, glutamate, from activating the receptor. This inhibition of NMDA receptor activation blocks the influx of Ca²⁺ ions into the postsynaptic neuron, a critical step for the induction of many forms of synaptic plasticity, such as long-term potentiation (LTP).

Competitive Antagonism of the NMDA Receptor cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_downstream Downstream Signaling Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate_vesicle->NMDA_Receptor Binds & Activates Ca_influx Ca²+ Influx (Blocked) NMDA_Receptor->Ca_influx AP7 D-AP7 or this compound AP7->NMDA_Receptor Competitively Binds & Blocks LTP LTP Induction (Inhibited) Ca_influx->LTP

Mechanism of competitive NMDA receptor antagonism by AP7.

Experimental Protocols

The following outlines the general methodologies employed in studies investigating the effects of this compound and D-AP7 on synaptic transmission.

Electrophysiological Recording in Hippocampal Slices

This technique is crucial for assessing the impact of NMDA receptor antagonists on synaptic plasticity, such as Long-Term Potentiation (LTP).

  • Slice Preparation:

    • Young adult rodents (e.g., rats or mice) are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Transverse hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording:

    • A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

    • Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.

    • Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar stimulating electrode.

  • Drug Application and LTP Induction:

    • A stable baseline of fEPSPs is recorded for 15-20 minutes.

    • This compound or D-AP7 is bath-applied at the desired concentration.

    • After a period of drug incubation, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation for 1 second).

    • The fEPSP slope is monitored for at least 60 minutes post-HFS to assess the degree of potentiation.

Workflow for Assessing LTP Inhibition Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (in aCSF) Slice_Prep->Recovery Recording_Setup Transfer to Recording Chamber & Establish Baseline fEPSPs Recovery->Recording_Setup Drug_Application Bath Application of This compound or D-AP7 Recording_Setup->Drug_Application LTP_Induction High-Frequency Stimulation (HFS) Drug_Application->LTP_Induction Post_HFS_Recording Post-HFS Recording (60+ minutes) LTP_Induction->Post_HFS_Recording Data_Analysis Data Analysis: Compare fEPSP slope to baseline Post_HFS_Recording->Data_Analysis

Electrophysiology workflow for LTP experiments.
Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity (Ki) of a compound to its receptor.

  • Membrane Preparation:

    • Brain tissue (e.g., cortex or hippocampus) from rodents is homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the unlabeled competitor (this compound or D-AP7).

    • The reaction is allowed to reach equilibrium.

  • Separation and Quantification:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

Both this compound and D-AP7 are effective competitive antagonists of the NMDA receptor, with the D-isomer being the active component. Their primary effect on synaptic transmission is the inhibition of NMDA receptor-mediated excitatory postsynaptic currents and the consequent blockade of synaptic plasticity phenomena such as LTP. The available data, although from different experimental paradigms, suggest that they have comparable potencies in vivo. For in vitro studies requiring precise characterization of antagonist-receptor interactions, the use of the pure D-enantiomer, D-AP7, is generally preferred to avoid confounding factors from the inactive L-isomer. The choice between this compound and D-AP7 will ultimately depend on the specific experimental goals and the level of pharmacological precision required.

References

Validating DL-AP7 as a Specific NMDA Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DL-AP7, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other commonly used antagonists. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of glutamatergic neurotransmission.

Introduction to this compound

DL-2-Amino-7-phosphonoheptanoic acid (this compound) is a "first-generation" phosphono-amino acid derivative that acts as a selective and competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[1][2] Its antagonistic properties have been demonstrated in various experimental models, where it has been shown to block NMDA-induced neuronal excitation and exhibit anticonvulsant effects.[3] The D-isomer, D-AP7, is the more active enantiomer.[4]

Comparative Analysis of NMDA Receptor Antagonists

To validate the specificity and utility of this compound, its performance is compared against other well-characterized NMDA receptor antagonists with different mechanisms of action. This includes the competitive antagonist D-AP5 and the non-competitive channel blockers MK-801 and Ketamine.

Data Presentation: Quantitative Comparison of Antagonist Potency

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and its alternatives. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

AntagonistTypeReceptor SubtypeAssay TypeKi (nM)IC50 (µM)SpeciesReference
This compound CompetitiveNative (Cortical)Electrophysiology-11.1 ± 2.1Rat[5]
D-AP5CompetitiveNativeRadioligand Binding1930-Rat[6]
Native (Cortical)Electrophysiology-3.7 ± 0.32Rat[5]
MK-801UncompetitiveNativeRadioligand Binding111.3 ± 8.5--[7]
GluN1/GluN2AElectrophysiology--Recombinant[8]
KetamineUncompetitiveNativeRadioligand Binding~500--[6]
GluN1/GluN2B-DElectrophysiology--Recombinant[9]
Selectivity Profile of this compound

A crucial aspect of validating a receptor antagonist is its selectivity for the target receptor over other related receptors. Studies have shown that this compound is a selective NMDA receptor antagonist with little to no effect on AMPA and kainate receptors, the other major subtypes of ionotropic glutamate receptors.[5][10] This selectivity is essential for isolating the physiological and pathological roles of NMDA receptors in experimental settings.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize NMDA receptor antagonists.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Receptor Source: Rat brain cortical membranes or cell lines expressing specific NMDA receptor subtypes.

  • Radioligand: [³H]-CGP 39653 (a high-affinity competitive NMDA receptor antagonist).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, potent NMDA receptor antagonist (e.g., 10 µM D-AP5).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of varying concentrations of the test compound (this compound).

    • 50 µL of [³H]-CGP 39653 at a concentration close to its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the inhibitory effect of a test compound on NMDA receptor-mediated currents in neurons.

Materials:

  • Cell Preparation: Cultured neurons or acute brain slices.

  • External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Internal Solution (Pipette Solution): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Agonists: NMDA and glycine (B1666218) (co-agonist).

  • Test Compound: this compound.

  • Instrumentation: Patch-clamp amplifier, micromanipulator, microscope.

Procedure:

  • Preparation: Place the cultured neurons or brain slice in the recording chamber and perfuse with ACSF.

  • Patching: Using a glass micropipette filled with the internal solution, form a high-resistance seal (giga-seal) with the membrane of a target neuron.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Recording: Clamp the neuron at a holding potential of -60 mV.

  • Agonist Application: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

  • Antagonist Application: After obtaining a stable baseline NMDA-evoked current, co-apply the agonist solution with varying concentrations of this compound.

  • Data Acquisition and Analysis: Record the current responses before and during the application of the antagonist. Measure the peak amplitude of the NMDA-evoked current at each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the validation of this compound.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 DL_AP7 This compound DL_AP7->NMDA_Receptor Competitively Blocks Glutamate Binding Mg2_ion Mg²⁺ Ion_Channel Ion Channel Mg2_ion->Ion_Channel Blocks (at rest) NMDA_Receptor->Ion_Channel Opens Ca2_ion Ca²⁺ Ion_Channel->Ca2_ion Influx Signaling Downstream Signaling (e.g., LTP, Excitotoxicity) Ca2_ion->Signaling

Caption: NMDA Receptor Signaling and Antagonism by this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electrophysiology Whole-Cell Patch-Clamp b1 Prepare Receptor Membranes b2 Incubate with Radioligand & this compound b1->b2 b3 Filter and Wash b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 compare Compare Potency and Selectivity b5->compare e1 Prepare Neurons/ Brain Slices e2 Establish Whole-Cell Configuration e1->e2 e3 Apply NMDA/Glycine e2->e3 e4 Co-apply this compound e3->e4 e5 Record Currents e4->e5 e6 Calculate IC50 e5->e6 e6->compare

References

Cross-Validation of NMDA Receptor Antagonism: A Comparative Guide to DL-AP7 and Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological antagonist DL-AP7 and genetic knockout models of NMDA receptor subunits (Grin1, Grin2a, and Grin2b). By examining their effects across key preclinical behavioral and electrophysiological assays, this document aims to facilitate informed decisions in the selection of appropriate tools for studying NMDA receptor function and pathology.

Introduction: Targeting the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological and psychiatric disorders. Two primary experimental approaches to investigate the NMDA receptor's function are through pharmacological blockade and genetic manipulation.

This compound (DL-2-Amino-7-phosphonoheptanoic acid) is a competitive antagonist that binds to the glutamate (B1630785) recognition site on the NMDA receptor, thereby inhibiting its activation.[1][2][3][4][5][6][7] This provides a method for acute, systemic, and reversible blockade of NMDA receptor function.

Genetic Knockout Models , specifically targeting the Grin gene family, offer a more chronic and subunit-specific approach. The NMDA receptor is a heterotetramer typically composed of two glycine-binding GluN1 subunits (encoded by Grin1) and two glutamate-binding GluN2 subunits (primarily GluN2A-D, encoded by Grin2a-d). Knockout or knockdown of these specific subunits allows for the dissection of their individual contributions to receptor function and associated phenotypes.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

This guide will cross-validate findings from these two approaches across four key domains: locomotor activity, seizure susceptibility, passive avoidance learning, and hippocampal long-term potentiation (LTP).

Signaling Pathway and Experimental Overview

The following diagrams illustrate the NMDA receptor signaling pathway and the general experimental workflow for comparing pharmacological and genetic interventions.

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling Activates Plasticity Synaptic Plasticity (LTP, LTD) Signaling->Plasticity Leads to DLAP7 This compound DLAP7->NMDA_R Blocks KO Genetic Knockout (Grin1, Grin2a, Grin2b) KO->NMDA_R Reduces/Abolishes

NMDA Receptor Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_models Experimental Models cluster_assays Phenotypic Assays WT_DLAP7 Wild-Type Animal + this compound Locomotion Locomotor Activity (Open Field Test) WT_DLAP7->Locomotion Seizure Seizure Susceptibility (e.g., PTZ model) WT_DLAP7->Seizure Learning Passive Avoidance Task WT_DLAP7->Learning LTP Hippocampal LTP (CA1 Slice Electrophysiology) WT_DLAP7->LTP KO_Model Genetic Knockout Animal (Grin1, Grin2a, or Grin2b) KO_Model->Locomotion KO_Model->Seizure KO_Model->Learning KO_Model->LTP Data Comparative Data Analysis Locomotion->Data Seizure->Data Learning->Data LTP->Data

General Experimental Workflow for Comparative Analysis.

Comparative Data Tables

The following tables summarize the findings from studies utilizing this compound and genetic knockout models across the four key phenotypic domains.

Locomotor Activity (Open Field Test)
Intervention Model Organism Dosage/Genetic Modification Key Findings Reference(s)
This compound Mouse10-100 mg/kg, i.p.Dose-dependent effects; generally, higher doses can lead to ataxia and reduced locomotion.[11]
Grin1 Knockdown Mouse~90% reduction in GluN1 proteinHyperactivity and deficits in habituation.[25][26][25][26]
Grin2a Knockout MouseHomozygous (-/-)Increased locomotor activity.[1][10][1][10]
Heterozygous (+/-)No significant difference in total distance traveled compared to wild-type.[1][9][1][9]
Grin2b Knockout MouseHeterozygous (+/-) missense mutation (L825V)Hypoactivity, particularly in males.[2][2]
Heterozygous (+/-) missense mutation (C456Y)Hypoactivity.[27][27]
Seizure Susceptibility (Pentylenetetrazole - PTZ Model)
Intervention Model Organism Dosage/Genetic Modification Key Findings Reference(s)
This compound Mouse10-50 mg/kg, i.p.Anticonvulsant effect; increases the threshold for PTZ-induced seizures.[5]
Grin1 Knockdown Human (Genetic Association)GRIN1 variantsAssociated with increased susceptibility to alcohol withdrawal-induced seizures.[22]
Grin2a Knockout MouseHeterozygous (+/-) S644G missense mutationIncreased resistance to PTZ-induced tonic-clonic seizures.[8][8]
Human (Genetic Association)GRIN2A mutationsAssociated with a spectrum of epilepsy syndromes.[17][20][17][20]
Grin2b Knockout RatHeterozygous (+/-)Spontaneous absence seizures; enhanced risk of PTZ-induced seizures.[4][12][4][12]
Human (Genetic Association)GRIN2B mutationsAssociated with early-onset epilepsy and developmental and epileptic encephalopathies.[18][19][28][18][19][28]
Passive Avoidance Learning
Intervention Model Organism Dosage/Genetic Modification Key Findings Reference(s)
This compound Mouse1-10 nmol, i.c.v.Impairs learning and memory consolidation in a passive avoidance task.[1]
Grin1 Knockdown Mouse~90% reduction in GluN1 proteinDeficits in learning and memory, though performance can be influenced by sensory impairments.[3][6][25][29][3][6][25][29]
Grin2a Knockout MouseHeterozygous (+/-)Deficits in hippocampus-dependent short-term memory.[22][22]
Grin2b Knockout MouseHeterozygous (+/-)Impaired fear memory extinction.[27]
Hippocampal Long-Term Potentiation (LTP) in CA1
Intervention Model Organism Dosage/Genetic Modification Key Findings Reference(s)
This compound Rat50-100 µM in sliceBlocks the induction of LTP.[23][30]
Grin1 Knockdown Mouse~90% reduction in GluN1 proteinImpaired LTP, which can be rescued by increasing Grin1 expression in adulthood.[7][31][14][7][31][14]
Grin2a Knockout Rat/MouseHomozygous (-/-) & Heterozygous (+/-)Reduced NMDA receptor-mediated currents and altered LTP, though some forms of LTP remain intact.[16][17][22][26][32][33][16][17][22][26][32][33]
Grin2b Knockout MouseHeterozygous (+/-) & ConditionalImpaired subsaturating LTP and abolished LTD, while saturating LTP can be intact.[13][21][27][34][35][13][21][27][34][35]

Experimental Protocols

Open Field Test for Locomotor Activity
  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with walls to prevent escape. The floor is typically divided into a grid of squares (e.g., 16 squares), with the central four squares defining the "center" zone.

  • Procedure:

    • Administer this compound or vehicle to wild-type mice at specified doses (e.g., 10, 30, 100 mg/kg, i.p.) 30 minutes before the test. Genetic knockout mice and their wild-type littermates do not receive injections unless they are part of a control group for the drug-treated animals.

    • Place a single mouse into the center of the open field arena.

    • Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).

    • An automated tracking system records the total distance traveled, time spent in the center versus the periphery, and other exploratory behaviors (e.g., rearing).

  • Data Analysis: Compare the total distance traveled and the percentage of time spent in the center between drug-treated and vehicle-treated groups, or between knockout and wild-type groups.

Pentylenetetrazole (PTZ)-Induced Seizure Threshold
  • Apparatus: A clear observation chamber.

  • Procedure:

    • Administer this compound or vehicle to wild-type mice at various doses to determine the effective dose for seizure protection. Genetic knockout and wild-type control mice are also tested.

    • After a pre-treatment period (e.g., 30 minutes), administer a sub-convulsive dose of PTZ (e.g., 45 mg/kg, s.c.).[8]

    • Observe the mice for a set period (e.g., 30 minutes) for the onset of seizures.

    • Record the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures. Seizure severity can be scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: Compare the latency to seizure onset and the percentage of animals exhibiting seizures between the different treatment groups or genotypes.

Passive Avoidance Task
  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

  • Procedure:

    • Training (Day 1): Place the mouse in the light compartment. After a brief habituation period, the door to the dark compartment opens. When the mouse enters the dark compartment, the door closes, and a mild footshock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Administer this compound or vehicle immediately after training to assess its effect on memory consolidation.

    • Testing (Day 2): Place the mouse back into the light compartment. Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

  • Data Analysis: Compare the step-through latencies between the different groups.

Hippocampal LTP in CA1 Slices
  • Preparation:

    • Anesthetize the animal and rapidly dissect the brain.

    • Prepare transverse hippocampal slices (e.g., 400 µm thick) in ice-cold artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover in an incubation chamber with oxygenated aCSF for at least 1 hour.

  • Recording:

    • Transfer a slice to a recording chamber perfused with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

    • For pharmacological studies, perfuse the slice with this compound (e.g., 50 µM) for a period before and during LTP induction.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

    • Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS.

  • Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope. Compare the magnitude of potentiation between the different conditions.

Conclusion

This guide highlights the distinct yet complementary insights provided by the pharmacological antagonist this compound and genetic knockout models of NMDA receptor subunits.

  • This compound offers a powerful tool for investigating the acute and reversible consequences of global NMDA receptor blockade. Its effects are generally dose-dependent and can provide a broad understanding of the receptor's role in various physiological and behavioral processes.

  • Genetic Knockout Models provide a more nuanced view, allowing for the dissection of the specific roles of individual NMDA receptor subunits (GluN1, GluN2A, and GluN2B). These models are invaluable for understanding the chronic consequences of subunit-specific dysfunction and for modeling human genetic disorders associated with GRIN gene mutations.

The choice between these experimental tools will depend on the specific research question. For studying the acute effects of NMDA receptor antagonism and for initial screening of potential therapeutic compounds, this compound and other antagonists are highly suitable. For investigating the developmental roles of specific subunits and for modeling the genetic basis of neurological disorders, knockout and knock-in models are indispensable. Cross-validation of findings between these two approaches, as outlined in this guide, can lead to a more robust and comprehensive understanding of the complex biology of the NMDA receptor.

References

Assessing the Specificity of DL-AP7 for NMDA Receptors Over Other Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) for the N-methyl-D-aspartate (NMDA) receptor over other ionotropic glutamate (B1630785) receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. The information presented is based on experimental data from in vitro studies.

Executive Summary

This compound is a competitive antagonist that demonstrates a notable selectivity for the NMDA receptor. Electrophysiological studies have shown that this compound effectively antagonizes NMDA-induced neuronal excitations with minimal impact on responses mediated by AMPA and kainate receptors. This specificity is crucial for its use as a pharmacological tool to isolate and study NMDA receptor function in the central nervous system.

Data Presentation

The following table summarizes the quantitative data on the potency of this compound as an NMDA receptor antagonist.

CompoundReceptor TargetAssay TypePreparationAgonist ConcentrationIC50 (µM)Reference
This compound NMDAElectrophysiologyRat Cortical Wedges40 µM NMDA11.1 ± 2.1[1]
This compoundAMPA (Quisqualate-sensitive)ElectrophysiologyRat Spinal NeuronesNot specifiedLittle to no effect[1]
This compoundKainateElectrophysiologyRat Spinal NeuronesNot specifiedLittle to no effect[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response to an agonist by 50%.

Comparative Analysis

The available data robustly supports the selectivity of this compound for the NMDA receptor. In electrophysiological experiments conducted on rat spinal neurons, this compound was shown to be a selective NMDA antagonist, having little to no effect on neuronal excitations induced by the AMPA receptor agonist quisqualate and by kainate.[1] This selectivity is further quantified in studies on rat cortical wedges, where this compound exhibited an IC50 value of 11.1 ± 2.1 µM for the antagonism of NMDA-induced depolarization.[1]

In the broader context of competitive NMDA receptor antagonists, this compound is considered a "prototype" compound alongside D-2-Amino-5-phosphonopentanoic acid (D-AP5).[2] While both are effective antagonists, other compounds such as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate (CPP) have been shown to be more potent in in vitro assays.[1]

Experimental Protocols

The determination of this compound's specificity and potency has been primarily achieved through electrophysiological assays. Below are detailed methodologies representative of the key experiments cited.

Electrophysiological Antagonism in Rat Cortical Wedges

Objective: To determine the potency of this compound in antagonizing NMDA-induced depolarization.

Methodology:

  • Preparation: Cortical wedges are prepared from the rat brain.

  • Recording: Extracellular DC potential recordings are made from the surface of the cortical slice.

  • Agonist Application: A baseline response is established by the application of a known concentration of NMDA (e.g., 40 µM).

  • Antagonist Application: this compound is bath-applied at various concentrations.

  • Data Analysis: The concentration of this compound that causes a 50% reduction in the NMDA-induced depolarization (IC50) is calculated.[1]

Selective Antagonism in Rat Spinal Neurones

Objective: To assess the selectivity of this compound for NMDA receptors over AMPA and kainate receptors.

Methodology:

  • Preparation: Experiments are performed on decerebrate, spinalized rats.

  • Recording: Single-barrel micropipettes are used for extracellular recording of neuronal firing in the spinal cord.

  • Agonist and Antagonist Application: The excitatory agonists NMDA, quisqualate, and kainate are applied electrophoretically to evoke neuronal firing. This compound is also administered electrophoretically.

  • Data Analysis: The effect of this compound on the firing rate induced by each of the three agonists is measured. A selective antagonist will reduce the response to NMDA without significantly affecting the responses to quisqualate and kainate.[1]

Visualizations

To further illustrate the concepts discussed, the following diagrams depict the NMDA receptor signaling pathway and a typical experimental workflow for assessing antagonist specificity.

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Signaling Intracellular Signaling Cascades Ca_ion->Signaling Activates DL_AP7 This compound DL_AP7->NMDA_R Blocks

NMDA Receptor Signaling and this compound Inhibition.

Experimental_Workflow start Start: Prepare Neuronal Tissue (e.g., Cortical Slices) apply_agonists Apply Agonists: - NMDA - AMPA/Quisqualate - Kainate start->apply_agonists record_baseline Record Baseline Neuronal Response apply_agonists->record_baseline apply_dl_ap7 Apply this compound (Varying Concentrations) record_baseline->apply_dl_ap7 record_response Record Response in Presence of this compound apply_dl_ap7->record_response analyze Analyze Data: - Calculate IC50 for NMDA - Compare effects on AMPA/Kainate record_response->analyze

Workflow for Assessing this compound Specificity.

References

A Comparative Analysis of the In Vivo Efficacy of DL-AP7 and MK-801 as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo efficacy of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: DL-2-amino-7-phosphonoheptanoic acid (DL-AP7) and Dizocilpine (MK-801). Both compounds are widely utilized in neuroscience research to investigate the roles of the NMDA receptor in physiological and pathological processes. However, their distinct mechanisms of action result in different efficacy profiles and experimental outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these compounds for in vivo studies.

Mechanism of Action

This compound and MK-801 both antagonize the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, they do so through different mechanisms:

  • This compound is a competitive antagonist that binds to the glutamate recognition site on the NMDA receptor[1][2]. By occupying this site, it prevents the endogenous agonist, glutamate, from binding and activating the receptor.

  • MK-801 is a non-competitive, open-channel blocker [1][3]. It binds to a site within the ion channel of the NMDA receptor, physically occluding the passage of ions. This action is use-dependent, meaning the channel must first be opened by an agonist for MK-801 to exert its blocking effect.

This fundamental difference in their interaction with the NMDA receptor underlies their varying potencies and in vivo effects.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize quantitative data from studies directly comparing the in vivo effects of this compound and MK-801.

Table 1: Anticonvulsant Efficacy against NMDLA-Induced Seizures in Mice

CompoundMechanism of ActionRoute of AdministrationED₅₀ (mg/kg)Reference
MK-801Non-competitive AntagonistIntravenous (i.v.)0.2[1]
2-APH (this compound)Competitive AntagonistIntravenous (i.v.)Less potent than CPP (ED₅₀ 4.5 mg/kg)[1]

Table 2: Effects on Regional Brain Glucose Metabolism in Rats

CompoundDose (mg/kg)Effect on Sensory CorticesEffect on Limbic RegionsReference
This compound338 or 901Dose-dependent decreaseDose-dependent decrease[4]
MK-8010.1 or 1.0Dose-dependent decreaseIncrease[4]

Table 3: Effects on Hyperbaric Oxygen-Induced Seizures in Rats

CompoundDose (mg/kg)Effect on Seizure LatencyEffect on Cerebral Blood FlowReference
This compound250No effectNo effect[5]
MK-8010.1 - 4.0DecreaseIncrease[5]

Neuroprotective Efficacy in Animal Models

While direct comparative studies on neuroprotection are limited, individual studies have established the efficacy of both compounds in various models of neuronal injury.

MK-801: Extensive research has demonstrated the potent neuroprotective effects of MK-801 in a variety of in vivo models:

  • Excitotoxicity: Systemically administered MK-801 (1-10 mg/kg, i.p.) protects against neurodegeneration induced by intracerebral injections of NMDA and the endogenous NMDA receptor agonist quinolinate[6].

  • Hypoglycemic Brain Damage: Intravenous administration of MK-801 (1.5-5.0 mg/kg) during profound hypoglycemia mitigates selective neuronal necrosis in the hippocampus and striatum[7].

  • Cerebral Ischemia/Reperfusion: Treatment with MK-801 (0.5 mg/kg) improves hippocampal cell survival and upregulates neuroplasticity factors following cerebral ischemia/reperfusion injury[8][9].

This compound: The in vivo neuroprotective data for this compound is less extensive in the literature compared to MK-801. Its primary characterization has been as a potent anticonvulsant[1]. However, as a competitive NMDA receptor antagonist, it is presumed to offer neuroprotection in models of excitotoxicity, though optimal dosing and efficacy relative to non-competitive blockers require further investigation.

Experimental Protocols

Below are representative experimental protocols for in vivo studies using this compound and MK-801, synthesized from the available literature.

Protocol 1: Assessment of Anticonvulsant Activity of this compound and MK-801

  • Animals: Male mice (e.g., CD-1) weighing 20-25 g are used.

  • Drug Preparation:

    • MK-801 is dissolved in saline.

    • This compound is dissolved in saline, with the pH adjusted to 7.4 with NaOH.

  • Drug Administration:

    • A range of doses for each compound is administered intravenously (i.v.) via a tail vein.

  • Induction of Seizures:

    • 30 minutes after drug administration, N-methyl-DL-aspartic acid (NMDLA) is administered intravenously.

  • Observation:

    • Animals are observed for the presence or absence of clonic seizures for a period of 2 minutes following NMDLA injection.

  • Data Analysis:

    • The effective dose 50 (ED₅₀) for preventing seizures is calculated for each compound.

Protocol 2: Evaluation of Neuroprotective Effects of MK-801 in a Model of Excitotoxicity

  • Animals: Adult male rats (e.g., Sprague-Dawley) weighing 250-300 g are used.

  • Surgical Procedure:

    • Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or hippocampus).

  • Excitotoxic Lesion:

    • Following a recovery period, an excitotoxin such as NMDA or quinolinic acid is infused through the cannula.

  • Drug Administration:

    • MK-801 (1-10 mg/kg) is administered intraperitoneally (i.p.) at various time points before or after the excitotoxin infusion.

  • Histological Analysis:

    • After a survival period of 7 days, animals are euthanized, and the brains are processed for histological analysis (e.g., Nissl staining) to assess the extent of neuronal damage.

  • Data Analysis:

    • The volume of the lesion or the number of surviving neurons is quantified and compared between treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and MK-801 at the NMDA receptor and a typical experimental workflow for evaluating their in vivo neuroprotective efficacy.

NMDA_receptor_antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_downstream Downstream Effects Glutamate Glutamate NMDA_R NMDA Receptor Glutamate Site Channel Pore Glutamate->NMDA_R:f1 Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Allows DL_AP7 This compound DL_AP7->NMDA_R:f1 Competes with Glutamate MK_801 MK-801 MK_801->NMDA_R:f2 Blocks Pore Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to

Mechanism of NMDA receptor antagonism by this compound and MK-801.

experimental_workflow start Animal Model of Neurodegeneration (e.g., Stroke, TBI) drug_admin Administration of This compound or MK-801 (Dose-Response) start->drug_admin behavioral Behavioral Assessment (e.g., Morris Water Maze, Neurological Score) drug_admin->behavioral histology Histological Analysis (e.g., Infarct Volume, Neuronal Count) drug_admin->histology biochem Biochemical Assays (e.g., Marker Expression) drug_admin->biochem data_analysis Data Analysis and Comparison of Efficacy behavioral->data_analysis histology->data_analysis biochem->data_analysis conclusion Conclusion on Relative Neuroprotective Efficacy data_analysis->conclusion

Workflow for in vivo comparison of neuroprotective agents.

Summary and Conclusion

Both this compound and MK-801 are effective antagonists of the NMDA receptor, but their different mechanisms of action translate to distinct in vivo profiles.

  • MK-801 is a highly potent, non-competitive antagonist with well-documented neuroprotective effects across a range of in vivo models. Its use-dependent nature may offer a degree of selectivity for overactive channels. However, it is also associated with psychotomimetic side effects, which can complicate behavioral studies[10].

  • This compound , as a competitive antagonist, offers a different mode of NMDA receptor blockade. The available data suggests it is a potent anticonvulsant, though it appears less potent than MK-801 in some models[1]. Its neuroprotective profile in direct comparison to MK-801 requires further elucidation.

The choice between this compound and MK-801 for in vivo studies will depend on the specific research question, the experimental model, and the desired balance between efficacy and potential side effects. For potent, broad-spectrum NMDA receptor blockade in models of severe excitotoxicity, MK-801 is a well-established tool. For studies where a competitive mechanism of action is desired, or where the psychotomimetic effects of non-competitive blockers are a concern, this compound presents a valuable alternative. Researchers should carefully consider the dose-response relationships and pharmacokinetic profiles of each compound in their chosen experimental paradigm.

References

A Comparative Analysis of the Neuroprotective Effects of DL-AP7 and Other NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of DL-2-amino-7-phosphonoheptanoic acid (DL-AP7), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, against other classes of NMDA receptor antagonists. This document is intended to be an objective resource, presenting experimental data to aid in the evaluation of these compounds for neuroprotective strategies in research and drug development.

Introduction: The Double-Edged Sword of NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a crucial component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation by the neurotransmitter glutamate (B1630785) leads to a massive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events known as excitotoxicity. This process is implicated in neuronal damage in a variety of acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.

Antagonists of the NMDA receptor are therefore of significant interest as potential neuroprotective agents. These antagonists can be broadly classified based on their mechanism of action. This compound is a competitive antagonist, binding to the same site as the agonist glutamate. Other classes include non-competitive antagonists, such as MK-801 (dizocilpine), which block the ion channel, and antagonists targeting the glycine (B1666218) co-agonist site or specific subunits of the receptor. Understanding the comparative efficacy and mechanisms of these different classes is essential for the development of effective neuroprotective therapies.

Data Presentation: A Quantitative Comparison of Neuroprotective Efficacy

Direct quantitative comparisons of the neuroprotective effects of this compound with other NMDA receptor antagonists in identical experimental models are limited in the published literature. However, studies comparing other competitive antagonists, such as 3-((±)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP), with non-competitive antagonists like MK-801 provide valuable insights into the relative potency and efficacy of these different classes. The following tables summarize key data from a study by McDonald et al. (1989), which evaluated the neuroprotective effects of various NMDA receptor antagonists against NMDA-induced brain injury in a perinatal rat model.

Table 1: Potency of NMDA Receptor Antagonists in Preventing NMDA-Induced Brain Injury
Compound ED50 (pmol/kg)
MK-801 (Non-competitive)0.63
CPP (Competitive)8.84
Ketamine (Non-competitive)113.68

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. Data is from an in vivo model of NMDA-induced excitotoxicity in 7-day-old rats.[1]

Table 2: Maximal Neuroprotection Achieved by NMDA Receptor Antagonists
Compound Maximal Neuroprotection (%)
MK-801 (Non-competitive)94.89
CPP (Competitive)84.42
Ketamine (Non-competitive)68.21

Maximal neuroprotection represents the highest percentage of reduction in NMDA-induced brain injury observed with the respective antagonist. Data is from the same in vivo model as Table 1.[1]

These data suggest that in this particular model of NMDA-induced excitotoxicity, the non-competitive antagonist MK-801 is more potent and achieves a higher maximal level of neuroprotection compared to the competitive antagonist CPP.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays used to assess neuroprotection and excitotoxicity.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Culture and Treatment: Plate primary neurons or a suitable neuronal cell line in a 96-well plate and allow them to adhere and differentiate. Induce excitotoxicity by exposing the cells to NMDA or glutamate. In parallel, treat cells with the neuroprotective agent (e.g., this compound) at various concentrations, both as a pre-treatment and co-treatment with the excitotoxic agent. Include appropriate controls (untreated cells, cells treated with the excitotoxic agent alone, and a maximum LDH release control treated with a lysis buffer).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix a sample of the supernatant with the LDH assay reagent mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30 minutes). The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.

  • Data Analysis: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm). Calculate the percentage of cytotoxicity by comparing the LDH release in the treated wells to the control wells.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture and Treatment: Follow the same initial steps as for the LDH assay to culture and treat the cells with the excitotoxic agent and the neuroprotective compound.

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the untreated control.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol:

  • Cell Culture and Fixation: Culture cells on coverslips or in chamber slides and treat them as described above. After treatment, fix the cells with a cross-linking agent like paraformaldehyde.

  • Permeabilization: Permeabilize the fixed cells with a detergent (e.g., Triton X-100) to allow the labeling enzyme to access the nucleus.

  • TUNEL Reaction: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTPs). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Detection: If using BrdUTP, detect the incorporated label using a fluorescently-labeled anti-BrdU antibody. If using a directly fluorescent dUTP, the signal can be visualized directly.

  • Microscopy and Quantification: Mount the coverslips or slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Mandatory Visualization

Signaling Pathways in NMDA Receptor-Mediated Excitotoxicity

The overactivation of NMDA receptors triggers a complex signaling cascade that can ultimately lead to neuronal death. The following diagram illustrates the key events in this pathway and the points of intervention for competitive and non-competitive antagonists.

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to receptor DAP7 This compound (Competitive Antagonist) DAP7->NMDAR Blocks glutamate binding IonChannel Ion Channel NMDAR->IonChannel Opens Ca_influx Ca²⁺ Influx IonChannel->Ca_influx MK801 MK-801 (Non-competitive Antagonist) MK801->IonChannel Blocks channel Ca_overload Ca²⁺ Overload Ca_influx->Ca_overload Calpains Calpain Activation Ca_overload->Calpains nNOS nNOS Activation Ca_overload->nNOS Mitochondria Mitochondrial Dysfunction Ca_overload->Mitochondria Caspases Caspase Activation Calpains->Caspases Apoptosis Apoptosis / Necrosis nNOS->Apoptosis Generates NO Mitochondria->Caspases Releases pro-apoptotic factors Caspases->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_assays Neuroprotection Assays cluster_analysis Data Analysis & Comparison CellCulture Neuronal Cell Culture Toxin Excitotoxic Insult (e.g., NMDA) CellCulture->Toxin LDH LDH Assay (Cytotoxicity) Toxin->LDH MTT MTT Assay (Cell Viability) Toxin->MTT TUNEL TUNEL Assay (Apoptosis) Toxin->TUNEL Antagonists NMDA Antagonists (this compound, MK-801, etc.) Antagonists->Toxin Treatment Data Quantitative Data Collection LDH->Data MTT->Data TUNEL->Data Comparison Comparative Analysis Data->Comparison Conclusion Conclusion on Neuroprotective Efficacy Comparison->Conclusion

References

A Comparative Guide to DL-AP7 and Non-Competitive NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and depression.[2][3][4][5] Consequently, antagonists that modulate NMDA receptor activity are valuable tools for researchers and hold significant therapeutic potential.

This guide provides a detailed comparison between DL-AP7 (also known as AP7), a classic competitive antagonist, and various non-competitive antagonists, focusing on their distinct mechanisms of action, pharmacological properties, and the experimental methods used to characterize them.

Mechanism of Action: A Tale of Two Sites

The fundamental difference between this compound and non-competitive antagonists lies in their binding site on the NMDA receptor complex.

This compound: The Competitive Antagonist

This compound (2-amino-7-phosphonoheptanoic acid) is a competitive antagonist.[6][7] It functions by binding directly to the glutamate recognition site located on the GluN2 subunit of the NMDA receptor.[3][6] In doing so, it physically occupies the site and directly competes with the endogenous agonist, glutamate.[1][8] This binding prevents glutamate from activating the receptor, thereby inhibiting ion channel opening. The inhibitory effect of a competitive antagonist like this compound can be overcome by increasing the concentration of the agonist (glutamate).[8]

Non-Competitive Antagonists: Allosteric and Channel Blockade

Non-competitive antagonists bind to a site on the receptor that is different from the glutamate binding site.[1][9] Therefore, they do not compete with glutamate. Their binding can prevent receptor activation regardless of the agonist concentration.[8]

The most widely studied non-competitive NMDA antagonists, such as Ketamine , Memantine (B1676192) , and Dizocilpine (MK-801) , are more specifically classified as uncompetitive antagonists or open-channel blockers .[3][7][10] These agents bind to a site within the receptor's ion channel, often referred to as the phencyclidine (PCP) or MK-801 binding site.[5][6][11] A crucial characteristic of these blockers is that they can only access their binding site when the channel is opened by the binding of both glutamate and a co-agonist (glycine or D-serine).[7][10] This property makes their action both use-dependent (requiring receptor activation) and voltage-dependent , as depolarization helps expel the blocking Mg2+ ion, allowing the antagonist to enter the pore.[7]

G cluster_receptor NMDA Receptor cluster_ligands receptor GluN2 Subunit Ion Channel GluN1 Subunit Glutamate Glutamate (Agonist) Glutamate->receptor:gln2 Binds & Activates DL_AP7 This compound DL_AP7->receptor:gln2 Competes & Blocks NonComp Non-Competitive Antagonist (e.g., Ketamine, Memantine) NonComp->receptor:ion Blocks Open Channel

Caption: Binding sites of competitive vs. non-competitive NMDA antagonists.

Quantitative Comparison of Pharmacological Properties

The differences in binding mechanisms are reflected in the quantitative measures of antagonist potency and affinity. The inhibition constant (Kᵢ) represents the intrinsic affinity of an antagonist for the receptor, while the half-maximal inhibitory concentration (IC₅₀) is the concentration required to inhibit 50% of the receptor's response in a specific assay. Lower values for both Kᵢ and IC₅₀ indicate higher potency.[12]

CompoundAntagonist ClassBinding SitePotency (Kᵢ)Key Characteristics
This compound CompetitiveGlutamate Site (GluN2)~1.93 µM (as D-AP5)[10]Action is dependent on glutamate concentration; not use- or voltage-dependent.
Ketamine Non-competitive (Uncompetitive)Channel Pore (PCP Site)~0.5 µM[10]Requires channel opening to bind; use- and voltage-dependent.[7][13]
Memantine Non-competitive (Uncompetitive)Channel Pore (Mg²⁺ Site)~1 µM[10]Low affinity and rapid kinetics; preferentially blocks excessive activation.[7]
Dizocilpine (MK-801) Non-competitive (Uncompetitive)Channel Pore (PCP Site)High affinity (nM range)[14][15]High affinity and slow dissociation prolongs channel blockade.[6]

Note: Potency values can vary between studies and experimental conditions. The value for AP7 is often reported for its active isomer, D-AP5.

Experimental Protocols

Characterizing and comparing these antagonists requires specific experimental approaches, most commonly radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor site.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes rich in NMDA receptors.

  • Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target site). For example, ³H-CGP 39653 is used for the glutamate site (to test this compound), while ³H-MK-801 is used for the channel pore site (to test non-competitive antagonists).

  • Competition: The incubation is performed in the presence of various concentrations of the unlabeled antagonist being tested (the "competitor").

  • Separation: The reaction is terminated by rapid filtration, separating the membranes (with bound radioligand) from the solution (with unbound radioligand).

  • Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. This competition curve is used to calculate the IC₅₀, from which the Kᵢ value can be derived using the Cheng-Prusoff equation.[16]

G A Tissue Homogenization (e.g., Rat Cortex) B Membrane Preparation (Centrifugation) A->B C Incubation (Membranes + Radioligand + Competitor) B->C D Separation of Bound/Unbound (Rapid Filtration) C->D E Quantification (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: General workflow for a radioligand binding assay.
Electrophysiology (Whole-Cell Patch-Clamp)

This functional assay measures the effect of an antagonist on the electrical currents flowing through NMDA receptor channels.

Methodology:

  • Cell Preparation: The experiment is performed on neurons in brain slices or on cultured cells (like HEK293 or Xenopus oocytes) that have been engineered to express specific NMDA receptor subunits.[17][18]

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal") for whole-cell patch-clamp recording. The voltage across the cell membrane is controlled ("clamped") at a specific value (e.g., -60 mV).

  • Receptor Activation: NMDA and a co-agonist (glycine) are applied to the cell to activate the NMDA receptors, generating an inward electrical current. To isolate the NMDA current, other ion channels (e.g., AMPA receptors, voltage-gated sodium channels) are often blocked pharmacologically.[17]

  • Antagonist Application: The antagonist is applied to the cell bath at varying concentrations, and the resulting reduction in the NMDA-mediated current is measured.

  • Data Analysis: A dose-response curve is generated by plotting the percentage of current inhibition against the antagonist concentration, allowing for the determination of the IC₅₀ value. This method can also be used to assess voltage-dependency by recording currents at different holding potentials.[19]

Summary and Implications

The distinction between competitive antagonists like this compound and non-competitive channel blockers like ketamine and memantine is critical for both basic research and clinical applications.

  • This compound , as a competitive antagonist, blocks the receptor at the primary agonist site. Its efficacy is surmountable and directly dependent on the local concentration of glutamate.

  • Non-competitive (Uncompetitive) Antagonists act as channel blockers. Their action is use-dependent, meaning they preferentially target active, open channels. This property is thought to allow drugs like memantine to selectively inhibit excessive, pathological NMDA receptor activity (as seen in excitotoxicity) while sparing normal, physiological synaptic transmission, contributing to a better side-effect profile.[7][15] In contrast, higher-affinity blockers like MK-801 can become trapped in the channel, leading to prolonged blockade and significant adverse effects that have limited their clinical use.[6][15]

Understanding these fundamental differences in their mode of action is essential for designing experiments and developing novel therapeutic strategies that precisely target NMDA receptor dysfunction in the brain.

References

Safety Operating Guide

Proper Disposal Procedures for DL-AP7: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the handling and disposal of DL-AP7, this guide is intended for researchers, scientists, and drug development professionals. This compound, a competitive NMDA receptor antagonist, requires careful management to ensure laboratory safety and environmental compliance.

Immediate Safety and Logistical Information

Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store this compound at room temperature in a dry, well-ventilated place away from strong oxidizing agents.[1]

Disposal Plan and Procedures

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Treat all forms of this compound waste (solid powder, solutions, and contaminated materials) as hazardous chemical waste.

    • Segregate this compound waste from other laboratory waste streams to avoid potential reactions.

  • Container Management:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container. This includes any contaminated items such as weighing paper or disposable spatulas.

    • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Clearly label the container with "Hazardous Waste" and the full chemical name: "DL-2-Amino-7-phosphonoheptanoic acid."

    • Contaminated Labware: Dispose of disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound in a designated hazardous waste bag or container.

  • Professional Disposal:

    • Arrange for the collection and disposal of all this compound waste through your institution's licensed hazardous waste management service. Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Spill Management:

    • In case of a spill, wear appropriate PPE.

    • For solid spills, carefully sweep the material to avoid generating dust and place it in a sealed container for disposal.

    • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Quantitative Data Summary

PropertyValue
Molecular Formula C₇H₁₆NO₅P
Molecular Weight 225.18 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in 1eq. NaOH to 100 mM[1]
Storage Store at room temperature[1]

Experimental Protocol: In Vivo Study of NMDA Antagonist Effects

The following is a generalized protocol based on studies investigating the effects of NMDA antagonists like this compound in animal models. This is for informational purposes only and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).

Objective: To assess the anticonvulsant effects of this compound on NMDA-induced seizures in mice.

Materials:

  • This compound

  • N-methyl-D-aspartate (NMDA)

  • Saline solution (sterile)

  • Male Swiss mice (20-25 g)

  • Intracerebroventricular (ICV) injection apparatus

  • Observation chambers

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week before the experiment.

  • Drug Preparation: Prepare solutions of this compound and NMDA in sterile saline on the day of the experiment.

  • Administration:

    • Administer this compound (e.g., 0.22 nmol/mouse) or saline (control) via intracerebroventricular (ICV) injection.[2]

    • After a predetermined time (e.g., 15 minutes), administer a convulsant dose of NMDA via ICV injection.

  • Observation:

    • Immediately place the mice in individual observation chambers.

    • Observe and record the latency to seizure onset and the severity of convulsions for a set period (e.g., 30 minutes).

  • Data Analysis: Analyze the data to determine if this compound treatment significantly reduces the incidence or severity of NMDA-induced seizures compared to the control group.

Visualizations

NMDA Receptor Signaling Pathway

The diagram below illustrates the signaling pathway of the NMDA receptor, which is competitively antagonized by this compound.

NMDA_Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Channel opens Depolarization Membrane Depolarization AMPA_Receptor->Depolarization Na+ influx leads to Mg2_block Mg2+ Block Removed Depolarization->Mg2_block Mg2_block->NMDA_Receptor Allows activation Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling_Cascades Activates DL_AP7 This compound (Antagonist) DL_AP7->NMDA_Receptor Competitively blocks Glutamate binding

NMDA Receptor activation and antagonism by this compound.
This compound Disposal Workflow

This diagram outlines the decision-making process for the proper disposal of this compound.

Disposal_Workflow Start This compound Waste Generated Identify Identify Waste Type Start->Identify Solid Solid Waste (Powder, Contaminated Items) Identify->Solid Is it solid? Liquid Liquid Waste (Solutions) Identify->Liquid Is it liquid? Segregate Segregate from Other Waste Streams Solid->Segregate Liquid->Segregate Package_Solid Package in Labeled, Sealed Container Segregate->Package_Solid For Solids Package_Liquid Package in Labeled, Leak-proof Container Segregate->Package_Liquid For Liquids Hazardous_Waste Store as Hazardous Waste Package_Solid->Hazardous_Waste Package_Liquid->Hazardous_Waste Dispose Dispose via Licensed Hazardous Waste Contractor Hazardous_Waste->Dispose

Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-AP7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a selective NMDA receptor antagonist. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, and inhalation. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check manufacturer's guidelines for breakthrough times. Discard gloves immediately if they become contaminated.
Eye Protection Safety GogglesChemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.
Body Protection Laboratory CoatA full-length, cuffed lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-approved RespiratorWhen handling the solid form of this compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is essential.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound in a laboratory setting. The following diagram illustrates the key steps involved.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Proceed to handling Solution Preparation Solution Preparation Weighing and Transfer->Solution Preparation Decontaminate Surfaces Decontaminate Surfaces Solution Preparation->Decontaminate Surfaces After experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

This compound Handling Workflow Diagram

Step-by-Step Handling Procedures:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.

  • Personal Protective Equipment (PPE): Before handling, put on all required PPE as detailed in the table above.

  • Work Area Preparation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible. The work surface should be clean and uncluttered.

  • Weighing and Transfer: Carefully weigh and transfer the powdered compound using a spatula or other appropriate tool to minimize dust generation.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in aqueous solutions, and its solubility can be increased with the addition of NaOH.

  • Spill Management: In the event of a spill, evacuate the immediate area if the spill is large or if dust is generated. For small spills, cover with an absorbent material, and then carefully clean the area with a wet cloth, working from the outside in. Place all contaminated materials in a sealed container for proper disposal. Do not dry sweep, as this can create airborne dust.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental safety and regulatory compliance.

This compound Disposal Pathway Unused this compound Unused this compound Waste Collection Waste Collection Unused this compound->Waste Collection Contaminated PPE Contaminated PPE Contaminated PPE->Waste Collection Contaminated Labware Contaminated Labware Contaminated Labware->Waste Collection Waste Disposal Waste Disposal Waste Collection->Waste Disposal Via certified hazardous waste handler

This compound Waste Disposal Pathway

Disposal Procedures:

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and cleaning materials, must be collected separately from general laboratory waste.

  • Containerization: Use a clearly labeled, sealed, and corrosion-resistant container for all this compound waste. The label should include "Hazardous Waste," the chemical name "DL-2-Amino-7-phosphonoheptanoic acid," and any other information required by your institution's environmental health and safety department.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider. Never dispose of this compound down the drain or in regular trash.

By implementing these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical you are working with.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-AP7
Reactant of Route 2
DL-AP7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.